Cannabichromenic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHJHXJQMNWQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336859 | |
| Record name | (+-)-Cannabichromenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20408-52-0, 185505-15-1 | |
| Record name | Cannabichromenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020408520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Cannabichromenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185505151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+-)-Cannabichromenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABICHROMENIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNW8UMP980 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CANNABICHROMENIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHH6KX8TQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
History of Cannabichromenic acid discovery
An In-depth Technical Guide to the Discovery of Cannabichromenic Acid
Introduction
This compound (CBCA) is a non-psychoactive cannabinoid found in the cannabis plant (Cannabis sativa L.). It serves as the acidic precursor to cannabichromene (B1668259) (CBC), one of the most abundant cannabinoids in certain cannabis varieties. While research has historically focused on Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), the scientific community is increasingly recognizing the therapeutic potential of minor cannabinoids like CBCA. This technical guide provides a comprehensive overview of the history of CBCA's discovery, from its initial isolation to the characterization of its biosynthetic pathway and biological activities.
The Initial Discovery and Isolation of this compound
The journey to understanding CBCA began with the discovery of its neutral counterpart, cannabichromene (CBC). In 1966, Israeli scientists Yechiel Gaoni and Raphael Mechoulam first isolated and characterized CBC.[1] This pioneering work laid the foundation for the subsequent discovery of its acidic precursor.
Two years later, in 1968, a team of Japanese researchers, Y. Shoyama, T. Fujita, T. Yamauchi, and I. Nishioka, successfully isolated this compound and identified it as the genuine substance from which cannabichromene is derived.[1][2] Their work, published in Chemical & Pharmaceutical Bulletin, was a significant step forward in understanding the biosynthesis of cannabinoids.[2][3] In the original isolation of CBCA from Cannabis, Shoyama and his team reported an optical rotation of +4.8°, suggesting that the naturally produced compound is optically active.[4]
Experimental Protocol for the Isolation of Cannabinoid Acids (Representative Method)
Objective: To isolate the acidic fraction containing this compound from Cannabis sativa plant material.
Materials:
-
Dried and pulverized Cannabis sativa inflorescences
-
Acetonitrile
-
Graphite (B72142) carbon powder (for chlorophyll (B73375) removal)
-
Aqueous sodium hydroxide (B78521) solution
-
n-hexane
-
Ethyl acetate (B1210297)
-
Acetic acid
-
Silica (B1680970) gel for column chromatography
-
Chloroform
-
Thin-layer chromatography (TLC) plates
-
Developing solvents for TLC (e.g., n-hexane:ether mixtures)
-
Diazomethane (for esterification for analysis, optional and requires extreme caution)
Procedure:
-
Extraction: The dried, pulverized cannabis inflorescence is extracted with acetonitrile.
-
Chlorophyll Removal: The extract is treated with graphite carbon powder to remove chlorophyll, a common impurity.
-
Solvent Exchange: The solvent is replaced with methanol.
-
Acid-Base Extraction:
-
The methanol solution is diluted with an aqueous sodium hydroxide solution. This converts the acidic cannabinoids, including CBCA, into their water-soluble salt forms.
-
The basic aqueous solution is washed with a mixture of n-hexane and ethyl acetate (e.g., 7:1 v/v) to remove neutral cannabinoids and other lipophilic compounds.
-
The remaining aqueous layer is acidified with acetic acid, converting the cannabinoid salts back to their acidic, water-insoluble forms.
-
The acidified aqueous layer is then extracted with a mixture of n-hexane and ethyl acetate to recover the acidic cannabinoids.
-
-
Purification by Column Chromatography:
-
The extract containing the acidic cannabinoids is concentrated and subjected to column chromatography on silica gel.
-
A homogenous layer of silica gel containing the acid fraction is applied to a larger silica gel column.
-
The column is eluted with a solvent such as chloroform.
-
Fractions are collected and monitored by thin-layer chromatography to identify those containing the desired cannabinoid acids.
-
-
Further Purification (Optional): Fractions containing a mixture of cannabinoid acids can be combined and subjected to further chromatographic steps, such as preparative HPLC or flash chromatography, to isolate pure CBCA.
Experimental Workflow for Cannabinoid Acid Isolation
The Biosynthesis of this compound and the Discovery of its Synthase
Following the isolation of CBCA, the next significant advancement was the elucidation of its biosynthetic pathway. It was discovered that, like other major cannabinoids, CBCA originates from cannabigerolic acid (CBGA). The enzymatic conversion of CBGA to CBCA is catalyzed by a specific enzyme, this compound synthase (CBCAS).
In 1998, a research group led by S. Morimoto purified and characterized CBCAS from Cannabis sativa.[5] Their work provided definitive enzymological evidence for the biosynthesis of CBCA. They demonstrated that CBCAS catalyzes the oxidocyclization of CBGA to form CBCA.[5] The enzyme does not require molecular oxygen or hydrogen peroxide, suggesting a direct dehydrogenation mechanism.[5]
Experimental Protocol for the Purification of this compound Synthase
The following protocol is based on the work of Morimoto et al. (1998) for the purification of CBCAS from Cannabis sativa.[5][6]
Objective: To purify this compound synthase to apparent homogeneity.
Materials:
-
Young leaves of Cannabis sativa
-
Buffer solutions (e.g., Tris-HCl, sodium phosphate)
-
DEAE-cellulose resin
-
Phenyl-Sepharose CL-4B resin
-
Hydroxylapatite resin
-
Centrifuge
-
Chromatography columns and system
Procedure:
-
Crude Extract Preparation: Young leaves of Cannabis sativa are homogenized in a buffer solution and centrifuged to remove cell debris.
-
Ammonium Sulfate Precipitation: The supernatant is subjected to fractional precipitation with ammonium sulfate. The protein fraction that precipitates at a specific ammonium sulfate saturation is collected by centrifugation and redissolved in buffer.
-
DEAE-Cellulose Chromatography: The redissolved protein fraction is applied to a DEAE-cellulose column. The column is washed, and proteins are eluted with a salt gradient. Fractions with CBCAS activity are pooled.
-
Phenyl-Sepharose CL-4B Chromatography: The pooled fractions are applied to a Phenyl-Sepharose CL-4B column. After washing, the bound proteins are eluted with a decreasing salt gradient. Active fractions are collected.
-
Hydroxylapatite Chromatography: The active fractions from the previous step are applied to a hydroxylapatite column. The enzyme is eluted with a phosphate (B84403) gradient. Fractions containing purified CBCAS are collected.
Biosynthetic Pathway of this compound
Quantitative Analysis of this compound
The concentration of CBCA in Cannabis sativa can vary significantly between different cultivars. Modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are used for the accurate quantification of CBCA and other cannabinoids.
| Cannabis Cultivar/Type | CBCA Content (% w/w) | Analytical Method | Reference |
| Drug-type Cannabis | 0.02 - 0.67 | RP-UHPLC | [7] |
| Hemp (Fiber-type) | Generally low, often below detection limits | HPLC-DAD-MS/MS | [8] |
| Seized Hashish | Variable, depends on source material | HPLC-DAD-MS/MS | [8] |
| Commercial Cannabis Cultivars (Leaves and Shoots) | 34.4 - 187.2 µg/g | HPLC | [9] |
Physicochemical and Spectroscopic Data of this compound
The structural elucidation of CBCA was made possible through various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₄ | [10] |
| Molecular Weight | 358.47 g/mol | [10] |
| UV-Vis Spectroscopy | ||
| λmax | 231 nm, 282 nm | [11] |
| ¹H-NMR Spectroscopy (Representative Chemical Shifts) | ||
| δ (ppm) | Varies with solvent | [12] |
| ¹³C-NMR Spectroscopy (Representative Chemical Shifts) | ||
| δ (ppm) | Varies with solvent | [12] |
| Mass Spectrometry | ||
| [M-H]⁻ | m/z 357 | [10] |
Biological Activity and Signaling Pathways of this compound
Research into the biological effects of CBCA is still in its early stages compared to more well-known cannabinoids. However, emerging studies have highlighted its potential therapeutic properties.
Antibacterial Activity
One of the most significant reported biological activities of CBCA is its potent antibacterial effect, particularly against Gram-positive bacteria. A 2020 study demonstrated that CBCA exhibits rapid and potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), even surpassing the efficacy of vancomycin (B549263) in some in-vitro models.[2][13]
The proposed mechanism of action for CBCA's antibacterial effects involves the disruption of the bacterial lipid membrane.[13] This leads to cell lysis and death. This mechanism is distinct from many conventional antibiotics, suggesting that CBCA could be a lead compound for the development of new antibacterial agents.
Proposed Antibacterial Signaling Pathway
Other Potential Biological Activities and Signaling
While direct research on CBCA's interaction with mammalian signaling pathways is limited, inferences can be drawn from the activities of its decarboxylated form, CBC. CBC has been shown to interact with the transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in pain and inflammation signaling. It is plausible that CBCA may also modulate these or other signaling pathways, but further research is required to confirm this.
Conclusion
The discovery of this compound has been a gradual process, from its initial isolation in the late 1960s to the more recent characterization of its biosynthetic enzyme and its promising antibacterial properties. While much has been learned, CBCA remains a relatively understudied cannabinoid. Future research is needed to fully elucidate its pharmacological profile, including its interactions with various cellular signaling pathways, to unlock its full therapeutic potential for researchers, scientists, and drug development professionals.
References
- 1. iris.uniupo.it [iris.uniupo.it]
- 2. Rapid Antibacterial Activity of this compound against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a genuine substance of cannabichromene [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Purification and characterization of this compound synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoids from Cannabis sativa L.: A New Tool Based on HPLC–DAD–MS/MS for a Rational Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. future4200.com [future4200.com]
- 11. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 12. Identification and Characterization of Cannabichromene’s Major Metabolite Following Incubation with Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Potential of Cannabinoids: A Scoping Review of the Past 5 Years [mdpi.com]
The Keystone of Cannabichromene: A Technical Guide to the Biosynthesis of Cannabichromenic Acid in Cannabis sativa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of cannabichromenic acid (CBCA), a pivotal acidic cannabinoid in the metabolic network of Cannabis sativa. As the direct precursor to cannabichromene (B1668259) (CBC), a non-psychoactive cannabinoid with significant therapeutic potential, understanding the intricacies of CBCA synthesis is paramount for the advancement of cannabinoid-based therapeutics and the development of genetically optimized Cannabis cultivars. This document details the enzymatic conversion of cannabigerolic acid (CBGA) to CBCA, presenting key quantitative data, detailed experimental protocols for enzyme purification and analysis, and visual representations of the biochemical pathway and experimental workflows.
Introduction to the this compound Pathway
The biosynthesis of major cannabinoids in Cannabis sativa originates from a common precursor, cannabigerolic acid (CBGA). From this central metabolic hub, a suite of enzymes known as cannabinoid synthases catalyze the formation of the primary acidic cannabinoids, including tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and this compound (CBCA).[1][2][3] The enzyme responsible for the specific conversion of CBGA to CBCA is this compound synthase (CBCAS).[4] This oxidoreductase facilitates an intramolecular cyclization of the geranyl moiety of CBGA to form the characteristic chromene ring of CBCA.[4][5]
The Enzymatic Heart of CBCA Synthesis: this compound Synthase (CBCAS)
CBCAS is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the oxidative cyclization of CBGA.[2][5] The reaction proceeds without the requirement for molecular oxygen or hydrogen peroxide, suggesting a direct dehydrogenation mechanism.[4] In addition to CBGA, CBCAS can also utilize cannabinerolic acid (CBNRA), a stereoisomer of CBGA, as a substrate, although with a lower catalytic efficiency.[4][5] This suggests that while CBGA is the predominant precursor in vivo, the metabolic flux can be influenced by the availability of related isoprenylated precursors.
Quantitative Analysis of CBCAS Activity
The enzymatic efficiency of CBCAS has been characterized, providing valuable parameters for in vitro studies and metabolic engineering efforts. The Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the primary substrates are summarized below.
| Substrate | Km (µM) | Vmax (nmol/sec/mg) | kcat (s⁻¹) | Reference |
| Cannabigerolic Acid (CBGA) | 23 | 0.63 | 0.04 | [4][5] |
| Cannabinerolic Acid (CBNRA) | 33 | 0.14 | Not Reported | [4][5] |
Experimental Protocols
Purification of Native this compound Synthase from Cannabis sativa
This protocol is adapted from the method described by Morimoto et al. (1998) for the purification of CBCAS from young Cannabis sativa leaves.[4]
Materials:
-
Young leaves of Cannabis sativa
-
Liquid nitrogen
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 10% (v/v) glycerol, 1 mM EDTA, 5 mM sodium ascorbate, 1% (w/v) polyvinylpyrrolidone
-
DEAE-Cellulose column
-
Phenyl-Sepharose CL-4B column
-
Hydroxylapatite column
-
Buffer A: 20 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 10% (v/v) glycerol
-
Buffer B: Buffer A containing 1 M NaCl
-
Buffer C: 10 mM potassium phosphate (B84403) buffer (pH 7.0), 10 mM β-mercaptoethanol, 10% (v/v) glycerol
-
Buffer D: Buffer C containing 0.5 M potassium phosphate
Procedure:
-
Crude Extract Preparation:
-
Freeze 100 g of young Cannabis sativa leaves in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in 500 mL of cold Extraction Buffer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
-
-
DEAE-Cellulose Chromatography:
-
Equilibrate a DEAE-Cellulose column with Buffer A.
-
Load the crude extract onto the column.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-1 M NaCl in Buffer A (Buffer A to Buffer B).
-
Collect fractions and assay for CBCAS activity. Pool the active fractions.
-
-
Phenyl-Sepharose CL-4B Chromatography:
-
Add ammonium (B1175870) sulfate (B86663) to the pooled active fractions to a final concentration of 1 M.
-
Equilibrate a Phenyl-Sepharose CL-4B column with Buffer A containing 1 M ammonium sulfate.
-
Load the sample onto the column.
-
Wash the column with the equilibration buffer.
-
Elute the bound proteins with a linear gradient of 1-0 M ammonium sulfate in Buffer A.
-
Collect fractions and assay for CBCAS activity. Pool the active fractions.
-
-
Hydroxylapatite Chromatography:
-
Dialyze the pooled active fractions against Buffer C.
-
Equilibrate a Hydroxylapatite column with Buffer C.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer C.
-
Elute the bound proteins with a linear gradient of 10-500 mM potassium phosphate (Buffer C to Buffer D).
-
Collect fractions and assay for CBCAS activity. Pool the active fractions containing purified CBCAS.
-
Heterologous Expression and Purification of His-tagged CBCAS
For a more consistent and scalable source of the enzyme, heterologous expression in a host like Escherichia coli or Pichia pastoris is recommended. This protocol outlines the general steps for expressing and purifying a His-tagged version of CBCAS.
Materials:
-
Expression vector (e.g., pET-28a(+)) containing the codon-optimized gene for CBCAS with an N-terminal 6x-His tag.
-
Competent E. coli expression host (e.g., BL21(DE3)).
-
LB medium with appropriate antibiotic (e.g., kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% (v/v) glycerol.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Expression:
-
Transform the CBCAS expression vector into competent E. coli cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.1 mM IPTG and continue to grow at a lower temperature (e.g., 20°C) overnight.[6]
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged CBCAS with Elution Buffer.
-
Collect fractions and analyze for purity by SDS-PAGE.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
-
This compound Synthase Activity Assay
This assay measures the enzymatic conversion of CBGA to CBCA, which can be quantified by HPLC or LC-MS/MS.
Materials:
-
Purified CBCAS enzyme.
-
Assay Buffer: 100 mM sodium citrate (B86180) buffer (pH 5.5).[7]
-
Substrate: Cannabigerolic acid (CBGA) solution (e.g., 200 µM in ethanol).
-
Quenching solution: Acetonitrile or methanol.
-
HPLC or LC-MS/MS system.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of the purified enzyme solution with the Assay Buffer to a final volume of 180 µL.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the CBGA substrate solution (final concentration of 20 µM).
-
Incubate the reaction at 30°C for a set period (e.g., 10-30 minutes).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the sample by LC-MS/MS to quantify the amount of CBCA produced.
-
LC-MS/MS Quantification of this compound
This method provides a sensitive and specific means of quantifying CBCA in enzymatic assays or plant extracts.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 2.7 µm).
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Elution:
-
A representative gradient would be to start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Mass Spectrometry Parameters (example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion (Q1): m/z 357.2
-
Product Ions (Q3): m/z 313.2 (quantifier), m/z 245.1 (qualifier)
Procedure:
-
Sample Preparation:
-
Prepare a standard curve of CBCA in the range of 1-1000 ng/mL.
-
Prepare samples from the enzyme assay as described in section 4.3.
-
-
Analysis:
-
Inject the samples and standards onto the LC-MS/MS system.
-
Monitor the specified MRM (Multiple Reaction Monitoring) transitions for CBCA.
-
Quantify the amount of CBCA in the samples by comparing the peak areas to the standard curve.
-
Visualizing the Pathway and Workflow
This compound Biosynthesis Pathway
Experimental Workflow for CBCAS Purification and Activity Assay
References
- 1. researchgate.net [researchgate.net]
- 2. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Purification and characterization of this compound synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Expression and purification of His-tagged flavonol synthase of Camellia sinensis from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to Cannabichromenic Acid (CBCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabichromenic acid (CBCA) is a lesser-known, non-intoxicating phytocannabinoid found in Cannabis sativa. As the acidic precursor to cannabichromene (B1668259) (CBC), CBCA is gaining attention for its potential therapeutic properties, including significant antibacterial activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and physiological effects of CBCA. Detailed experimental protocols for its isolation, synthesis, and analysis are presented, alongside an exploration of its known and putative signaling pathways. This document aims to serve as a core resource for researchers and professionals in the fields of cannabinoid science and drug development.
Chemical Structure and Physicochemical Properties
This compound is a terpenophenolic compound characterized by a chromene ring structure. Its chemical identity is well-defined, and its physicochemical properties are crucial for its handling, formulation, and biological activity.
Chemical Structure
CBCA is structurally similar to other major cannabinoids, originating from the common precursor cannabigerolic acid (CBGA).[1][2] Its IUPAC name is 5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid.[3] The chemical structure of CBCA is presented below:
Physicochemical Data
A summary of the key physicochemical properties of CBCA is provided in the table below. While some experimental values are available, others are predicted based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀O₄ | [4] |
| Molecular Weight | 358.5 g/mol | [3] |
| CAS Number | 185505-15-1 (for racemic mixture) | [4] |
| IUPAC Name | 5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid | [3] |
| Melting Point | 138.6 °C (for a related cannabicyclol (B1214379) analog) | [5] |
| Boiling Point | Estimated to be high; undergoes decarboxylation at elevated temperatures. Vacuum distillation is required for purification of cannabinoids to prevent thermal degradation.[6][7][8] | |
| Solubility | Soluble in acetonitrile (B52724) and chloroform.[4] | |
| Decarboxylation Temperature | Approximately 105 °C |
Biosynthesis of this compound
CBCA is biosynthesized in the trichomes of the Cannabis sativa plant from the central precursor molecule, cannabigerolic acid (CBGA).[2][9] The biosynthesis pathway is a key area of research for both understanding the plant's secondary metabolism and for developing biotechnological production methods.
Enzymatic Synthesis
The conversion of CBGA to CBCA is catalyzed by the enzyme This compound synthase (CBCAS) .[2] This enzyme facilitates an oxidative cyclization of the geranyl group of CBGA to form the characteristic chromene ring of CBCA.[2]
Microbial Production
Recent advancements in synthetic biology have enabled the heterologous production of cannabinoids, including CBCA, in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.[10][11][12] This approach offers a scalable and controlled method for producing specific cannabinoids.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and synthesis of CBCA, intended for replication in a laboratory setting.
Isolation and Purification by Preparative HPLC
High-performance liquid chromatography (HPLC) is a standard technique for the isolation and purification of individual cannabinoids from complex plant extracts.[10][13][14][15]
Protocol: Preparative HPLC Purification of CBCA
-
Sample Preparation:
-
A cannabis extract rich in acidic cannabinoids is dissolved in the initial mobile phase (e.g., methanol (B129727)/water mixture).
-
The solution is filtered through a 0.45 µm syringe filter to remove particulate matter.[13]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., 250 x 4.6 mm, 5 µm particle size for analytical scale-up).[10][15]
-
Mobile Phase:
-
Gradient: A linear gradient from a lower to a higher concentration of Solvent B is employed to elute the cannabinoids based on their polarity. The specific gradient profile needs to be optimized for the specific extract and column.
-
Flow Rate: The flow rate is adjusted based on the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).[10]
-
Detection: UV detection at a wavelength of 228 nm is commonly used for cannabinoids.[10]
-
-
Fraction Collection:
-
Fractions are collected as the CBCA peak elutes from the column.
-
The identity and purity of the collected fractions are confirmed by analytical HPLC and mass spectrometry.[13]
-
Enzymatic Synthesis of CBCA
In vitro enzymatic synthesis allows for the controlled production of CBCA from its precursor, CBGA.
Protocol: Enzymatic Synthesis using CBCA Synthase
-
Enzyme Preparation:
-
Recombinant CBCA synthase is expressed in a suitable host (e.g., Pichia pastoris or E. coli) and purified.[16]
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Add the substrate, cannabigerolic acid (CBGA), to the buffer.
-
Initiate the reaction by adding the purified CBCA synthase.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
-
Reaction Quenching and Product Analysis:
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile).
-
Analyze the reaction mixture by HPLC to quantify the amount of CBCA produced.[16]
-
Microbial Production in E. coli**
Fed-batch fermentation of engineered E. coli can be used for the large-scale production of CBCA.[17][][19][20]
Protocol: Fed-Batch Fermentation for CBCA Production
-
Strain and Inoculum Preparation:
-
Use an E. coli strain engineered with the biosynthetic pathway for CBGA and containing the gene for CBCA synthase.
-
Prepare a seed culture by growing the strain in a suitable medium overnight.
-
-
Fermentation:
-
Inoculate a fermenter containing a defined minimal medium with the seed culture.
-
Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH.
-
After an initial batch phase, initiate a feeding strategy with a concentrated nutrient solution to sustain cell growth and product formation.
-
-
Induction:
-
Induce the expression of the biosynthetic pathway genes at an appropriate cell density using an inducer (e.g., IPTG).
-
-
Harvesting and Extraction:
-
Harvest the cells by centrifugation.
-
Extract the CBCA from the cell biomass using an appropriate solvent.
-
Physiological Effects and Signaling Pathways
The biological activities of CBCA are an emerging area of research, with current evidence pointing towards significant antibacterial properties. The anti-inflammatory effects are largely inferred from studies on its decarboxylated counterpart, CBC.
Antibacterial Activity
CBCA has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Proposed Mechanism of Action:
Studies suggest that CBCA exerts its bactericidal effect by disrupting the bacterial cell membrane, leading to a loss of membrane integrity and subsequent cell death. This mechanism is distinct from many conventional antibiotics, suggesting that CBCA could be a promising candidate for combating antibiotic-resistant infections.
Anti-Inflammatory Effects (Inferred from CBC)
While direct studies on the anti-inflammatory properties of CBCA are limited, research on CBC provides valuable insights into the potential mechanisms. CBC has been shown to modulate key inflammatory signaling pathways.[21][22]
NF-κB and MAPK Signaling Pathways:
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to the production of pro-inflammatory mediators.[23][24][25][26] Studies on CBC have demonstrated its ability to inhibit the activation of these pathways, thereby reducing the inflammatory response.[21][22] It is hypothesized that CBCA may possess similar or precursor-related anti-inflammatory activities.
References
- 1. US20180282250A1 - Vacuum distillation for enriching cannabidiol - Google Patents [patents.google.com]
- 2. uniprot.org [uniprot.org]
- 3. The Anti-Inflammatory Effects of Cannabis sativa Extracts on LPS-Induced Cytokines Release in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of L-α-lysophosphatidylinositol/GPR55 mitogen-activated protein kinase (MAPK) signaling by cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. What Is The Boiling Point Of Thc Under A Vacuum? A Guide To Safe Distillation - Kintek Solution [kindle-tech.com]
- 7. julabo.us [julabo.us]
- 8. coleparmer.ca [coleparmer.ca]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Frontiers | Medical Cannabis Activity Against Inflammation: Active Compounds and Modes of Action [frontiersin.org]
- 12. nwsci.com [nwsci.com]
- 13. agilent.com [agilent.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. zeochem.com [zeochem.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. par.nsf.gov [par.nsf.gov]
- 19. Fed-batch Fermentation - Creative Biogene [microbiosci.creative-biogene.com]
- 20. eppendorf.com [eppendorf.com]
- 21. Uncovering the molecular targets of phytocannabinoids: mechanistic insights from inverse molecular docking fingerprint approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Cannabichromenic Acid in Cannabis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabichromenic acid (CBCA) is one of the primary cannabinoid acids synthesized in the trichomes of Cannabis sativa. While often overshadowed by its more abundant counterparts, tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), CBCA and its decarboxylated form, cannabichromene (B1668259) (CBC), are gaining increasing interest for their potential therapeutic properties. This technical guide provides an in-depth exploration of the natural occurrence of CBCA in cannabis strains, its biosynthetic pathway, and detailed methodologies for its quantification.
Natural Occurrence and Biosynthesis of this compound
This compound is a product of the cannabinoid biosynthetic pathway, originating from the precursor cannabigerolic acid (CBGA).[1][2][3] The conversion of CBGA to CBCA is catalyzed by the enzyme this compound synthase (CBCAS).[1] This enzymatic step is a crucial branching point in the pathway, competing with other synthases like THCA synthase and CBDA synthase for the common substrate, CBGA.[1]
The expression levels of these competing enzymes are a key determinant of the final cannabinoid profile of a given cannabis strain.[1] Strains with higher levels of CBCAS expression relative to other cannabinoid synthases will naturally accumulate more CBCA. However, research indicates that CBCA is generally a minor cannabinoid in most cannabis varieties, with its concentration often being low or below the limit of quantification.[3][4] Some studies suggest that landrace strains from India may have higher levels of CBC.[2] Young cannabis plants have also been observed to have higher relative concentrations of CBC, which decrease as the plant matures.[2][5]
Quantitative Data on CBCA Occurrence
Comprehensive quantitative data for CBCA across a wide range of named cannabis strains is currently limited in the scientific literature. Many studies focus on the quantification of the major cannabinoids, and when minor cannabinoids are analyzed, CBCA is often found in trace amounts. The following table summarizes the available data on the concentration of CBC, the decarboxylated form of CBCA, in various cannabis cultivars. It is important to note that the reported values are for CBC, and the original CBCA concentration would have been higher prior to any decarboxylation.
| Cannabis Cultivar | Sample Type | CBC Concentration (% w/w) | Reference |
| Maui Dream | Flower | 0.487 | [4] |
| Blue Cherry Soda | Flower | 0.462 | [4] |
| Purple Cadillac | Flower | 0.719 | [4] |
| Bubba Cookies | Flower | 0.462 | [4] |
| Charlotte's Web | Flower | 0.432 | [4] |
| Purple Candy | Flower | 0.511 | [4] |
| Sour Tsunami | Flower | 0.486 | [4] |
| Valentine X | Flower | 0.528 | [4] |
Note: The data represents the concentration of cannabichromene (CBC), the non-acidic form of CBCA. The original concentration of CBCA in the plant material would have been higher.
Experimental Protocols for CBCA Analysis
Accurate quantification of CBCA in cannabis plant material requires robust and validated analytical methods. High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector is the most common technique for the analysis of acidic cannabinoids like CBCA, as it allows for their quantification without the need for derivatization, which can cause decarboxylation.
Sample Preparation and Extraction
Proper sample preparation is critical for accurate cannabinoid analysis. The following protocol outlines a general procedure for the extraction of CBCA from cannabis flower material.
Materials:
-
Dried cannabis flower
-
Grinder
-
Analytical balance
-
Centrifuge tubes (50 mL)
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Protocol:
-
Homogenization: Grind the dried cannabis flower to a fine, homogenous powder. This increases the surface area for efficient extraction.
-
Weighing: Accurately weigh approximately 100-200 mg of the homogenized plant material into a 50 mL centrifuge tube.
-
Extraction: Add a known volume of methanol (e.g., 20 mL) to the centrifuge tube.
-
Agitation: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Sonication: Place the centrifuge tube in an ultrasonic bath for 15-30 minutes to enhance the extraction efficiency.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial. This step removes any particulate matter that could interfere with the HPLC analysis.
-
Dilution (if necessary): Depending on the expected concentration of cannabinoids, the extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Method
The following is a typical HPLC-UV method for the quantification of CBCA.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute the cannabinoids. A typical gradient might be: 0-15 min, 70-95% B; 15-17 min, 95% B; 17-18 min, 95-70% B; 18-20 min, 70% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Quantification | External standard calibration using a certified reference standard of CBCA. |
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of major cannabinoids from CBGA.
Experimental Workflow for CBCA Quantification
Caption: Workflow for CBCA quantification in cannabis.
Conclusion
This compound remains a relatively understudied cannabinoid, with its natural occurrence in most cannabis strains being significantly lower than that of THCA and CBDA. The development of high-CBC or high-CBCA chemovars through selective breeding could provide a valuable resource for further research into the pharmacological effects of this compound. The analytical methodologies outlined in this guide provide a robust framework for the accurate quantification of CBCA, which is essential for both quality control in the cannabis industry and for advancing our understanding of the complex phytochemistry of Cannabis sativa. Further research is warranted to build a more comprehensive database of CBCA concentrations across a wider variety of cannabis cultivars.
References
The Conversion of Cannabichromenic Acid to Cannabichromene: A Technical Guide
An In-depth Technical Whitepaper on the Core Principles and Methodologies for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cannabichromenic acid (CBCA) as the acidic precursor to cannabichromene (B1668259) (CBC). It details the biosynthetic origins of CBCA within Cannabis sativa, the chemical transformation to CBC, analytical methodologies for quantification, and the biological significance of CBC's signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data for practical application.
Introduction to this compound and Cannabichromene
Cannabichromene (CBC) is a prominent non-psychotropic phytocannabinoid found in Cannabis sativa. Like other major cannabinoids, it originates from a parent molecule, cannabigerolic acid (CBGA). The direct precursor to CBC is this compound (CBCA), an acidic cannabinoid that is biosynthesized in the trichomes of the cannabis plant. The conversion of CBCA to CBC is primarily achieved through decarboxylation, a chemical reaction involving the removal of a carboxyl group, typically induced by heat. Understanding the dynamics of this conversion is critical for the isolation, quantification, and therapeutic application of CBC.
Biosynthesis of this compound (CBCA)
The biosynthesis of major cannabinoids is a complex enzymatic process that begins with the precursors geranyl pyrophosphate (GPP) and olivetolic acid (OA). These molecules are combined to form cannabigerolic acid (CBGA), often referred to as the "mother cannabinoid". From this central precursor, a series of synthases catalyze the formation of the various acidic cannabinoids.
Specifically, the enzyme this compound synthase (CBCAS) facilitates the oxidative cyclization of CBGA to produce CBCA. This pathway competes with other enzymes, such as tetrahydrocannabinolic acid (THCA) synthase and cannabidiolic acid (CBDA) synthase, for the CBGA substrate. The relative abundance of CBCA in a particular Cannabis sativa cultivar is therefore dependent on the expression and activity of CBCAS in relation to other cannabinoid synthases.
Conversion of CBCA to CBC: The Decarboxylation Process
The transformation of the acidic cannabinoid CBCA into its neutral, biologically active form, CBC, is a critical step. This conversion is achieved through decarboxylation, which can occur slowly over time with drying and curing, or more rapidly with the application of heat.
The primary method for decarboxylation is thermal conversion. When CBCA is heated, the carboxylic acid group is released as carbon dioxide (CO₂), resulting in the formation of CBC. The temperature at which this process occurs efficiently is a key parameter. While exposure to UV light can also convert CBCA, it results in the formation of a different compound, cannabicyclolic acid (CBLA).
Quantitative Aspects of Decarboxylation
The efficiency of the thermal conversion of CBCA to CBC is dependent on both temperature and time. Higher temperatures generally lead to faster decarboxylation, but excessive heat can lead to degradation of the cannabinoids.
Table 1: Thermal Decarboxylation Parameters for Acidic Cannabinoids
| Cannabinoid Precursor | Temperature (°C) | Time (minutes) | Observations |
| CBCA | ~105 | - | Approximate temperature for decarboxylation to begin. |
| CBDA | 110-130 | 5-60 | Most CBDA converted to CBD at 130°C for 20 min. |
| CBDA, CBGA, CBCA | 140-160 | < 1 | Complete decarboxylation observed in under a minute at elevated temperatures in pressurized liquid extraction. |
Note: Specific yield and purity data for CBCA to CBC conversion under various conditions are not extensively reported in the literature, necessitating empirical determination for specific applications.
Experimental Protocols
Protocol for Thermal Decarboxylation of CBCA to CBC
This protocol describes a general method for the thermal decarboxylation of CBCA in a laboratory setting.
Materials:
-
Purified CBCA or a CBCA-rich cannabis extract
-
Reaction vial with a screw cap
-
Heating block or oven capable of maintaining a stable temperature
-
Solvent for dissolution (e.g., ethanol (B145695) or methanol)
-
HPLC or other analytical instrument for monitoring the reaction
Procedure:
-
Accurately weigh a known amount of CBCA or CBCA-rich extract into the reaction vial.
-
If desired, dissolve the material in a minimal amount of a suitable high-boiling point solvent to ensure even heat distribution.
-
Place the vial in a preheated oven or heating block set to a temperature between 110°C and 130°C.
-
Heat the sample for a defined period, for example, in intervals of 10 minutes.
-
After each interval, a small aliquot can be carefully removed, cooled to room temperature, and diluted for analysis to monitor the progress of the reaction.
-
Continue heating until the desired level of conversion from CBCA to CBC is achieved, as determined by the analytical method.
-
Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
The resulting material, now enriched in CBC, can be used for further purification or analysis.
Protocol for Quantification of CBCA and CBC using HPLC-DAD
This protocol outlines a high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method for the simultaneous quantification of CBCA and CBC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: A C18 reverse-phase column (e.g., InfinityLab Poroshell 120 EC-C18, 4.6 mm x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program should be optimized to ensure baseline separation of CBCA and CBC. An example could be starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: Monitoring at 220 nm and 270 nm, as acidic and neutral cannabinoids have different absorption maxima.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve the sample containing CBCA and CBC in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of calibration standards of known concentrations for both CBCA and CBC using certified reference materials.
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Quantification: Identify the peaks for CBCA and CBC based on their retention times compared to the standards. Construct a calibration curve for each analyte by plotting the peak area against the concentration of the standards. Use the calibration curve to determine the concentration of CBCA and CBC in the samples.
Table 2: Example HPLC-DAD Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase | |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | |
| Detection | DAD (220 nm, 270 nm) | |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 0.05 - 0.13 µg/mL | |
| Limit of Quantitation (LOQ) | 0.50 - 0.61 µg/mL |
Biological Activity and Signaling Pathways of CBC
Cannabichromene is non-psychotropic and has been shown to possess a range of biological activities, including anti-inflammatory and analgesic effects. It exerts these effects through interaction with several key receptor systems.
Cannabinoid Receptor 2 (CB2)
CBC has been identified as a selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Activation of CB2 by CBC leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key signaling molecule involved in numerous cellular processes, including inflammation.
Transient Receptor Potential (TRP) Channels
CBC is also a known agonist of the transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels. These channels are non-selective cation channels that are involved in pain perception and inflammation. Activation of these channels by CBC leads to an influx of calcium ions (Ca²⁺), which can modulate various downstream signaling pathways. The interaction with these TRP channels is believed to contribute significantly to the analgesic and anti-inflammatory properties of CBC.
Visualizations of Pathways and Workflows
Biosynthetic Pathway of CBCA
Caption: Biosynthesis of CBCA from precursor molecules.
Conversion of CBCA to CBC
Caption: Thermal decarboxylation of CBCA to CBC.
Experimental Workflow: From Extraction to Analysis
Caption: Workflow from extraction to analysis.
Signaling Pathway of CBC at the CB2 Receptor
Caption: CBC-mediated signaling at the CB2 receptor.
Conclusion
This compound is a pivotal molecule in the biosynthesis of cannabichromene. The controlled conversion of CBCA to CBC through decarboxylation is a fundamental process for harnessing the therapeutic potential of CBC. This guide has provided a technical framework for understanding and implementing this conversion, from the underlying biochemistry to practical laboratory protocols and the analysis of the final product. The continued investigation into the nuanced pharmacology of CBC, facilitated by the methods described herein, holds significant promise for the development of novel therapeutics.
The Pharmacological Frontier: A Technical Guide to Raw Cannabichromenic Acid (CBCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabichromenic acid (CBCA), a carboxylated precursor to the more extensively studied phytocannabinoid cannabichromene (B1668259) (CBC), is emerging as a compound of significant interest within the field of cannabinoid research. As a non-psychoactive constituent of Cannabis sativa, raw CBCA presents a unique pharmacological profile with potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological potential of CBCA, with a focus on its antimicrobial, anti-inflammatory, and potential anti-cancer and neuroprotective properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this promising, yet under-investigated, cannabinoid.
Introduction
The scientific community's exploration of the therapeutic potential of Cannabis sativa has expanded beyond the major cannabinoids, tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), to include a host of minor cannabinoids. Among these, the acidic precursors to the well-known neutral cannabinoids are gaining attention for their distinct biochemical properties and potential pharmacological activities. This compound (CBCA) is the acidic precursor to cannabichromene (CBC) and is biosynthesized in the trichomes of the cannabis plant from cannabigerolic acid (CBGA) through the action of the enzyme CBCA synthase.[1] While much of the research has focused on the decarboxylated form, CBC, emerging evidence suggests that CBCA itself possesses therapeutic potential, particularly in the realm of antimicrobial activity. This guide aims to consolidate the existing, albeit limited, data on raw CBCA and provide a framework for future research and development.
Biosynthesis of this compound
CBCA is a primary cannabinoid synthesized from cannabigerolic acid (CBGA), often referred to as the "mother of all cannabinoids."[2] The conversion of CBGA to CBCA is a crucial step in the cannabinoid biosynthetic pathway, catalyzed by the specific enzyme CBCA synthase.
Pharmacological Potential and Mechanisms of Action
The pharmacological activities of CBCA are not as extensively characterized as those of its decarboxylated counterpart, CBC. However, preliminary research and comparative analyses with other acidic cannabinoids suggest several areas of therapeutic potential.
Antimicrobial Activity
One of the most promising and well-documented pharmacological properties of CBCA is its potent antibacterial activity, particularly against Gram-positive bacteria.
Quantitative Data: Antimicrobial Activity of CBCA
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 | [3] |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | Not Specified | [4] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | Not Specified | [4] |
A key study demonstrated that CBCA exhibits rapid and potent bactericidal activity against MRSA, proving to be more effective than vancomycin (B549263) in time-kill assays.[3][5] The proposed mechanism of action involves the disruption and degradation of the bacterial lipid membrane.[5]
Anti-Inflammatory Potential
While direct quantitative data for CBCA's anti-inflammatory activity is limited, inferences can be drawn from studies on CBC and other acidic cannabinoids. CBC has been shown to reduce inflammation in various models, and this activity is thought to be mediated, in part, through interactions with transient receptor potential (TRP) channels, such as TRPA1 and TRPV1.[6][7] Some studies suggest that acidic cannabinoids, like CBDA, can selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] It is hypothesized that CBCA may share similar mechanisms.
Hypothesized Anti-Inflammatory Signaling Pathway of CBCA (inferred from CBC)
Anti-Cancer Potential
The anti-cancer properties of CBCA have not been directly established with quantitative data. However, its neutral form, CBC, has demonstrated cytotoxic activity against certain cancer cell lines.[8] For instance, a synergistic cytotoxic effect has been observed between CBC and THC in urothelial cell carcinoma.[8] Given that other acidic cannabinoids like CBDA have shown anti-proliferative effects, further investigation into CBCA's potential as an anti-cancer agent is warranted.
Neuroprotective Potential
There is currently no direct evidence for the neuroprotective effects of CBCA. Research into the neuroprotective properties of CBC is still in its early stages, with some studies suggesting it may support the viability of neural stem progenitor cells.[6] The potential for CBCA in this area remains an open field for investigation.
Experimental Protocols
Detailed experimental protocols for the direct pharmacological evaluation of CBCA are not widely published. The following sections provide representative methodologies that can be adapted for studying CBCA, based on established protocols for other cannabinoids.
Extraction and Purification of CBCA
Objective: To extract and isolate CBCA from Cannabis sativa plant material.
Methodology:
-
Extraction:
-
Freshly harvested or frozen cannabis flower is the preferred starting material to minimize decarboxylation.[1]
-
Extraction can be performed using solvents such as ethanol, or through supercritical CO2 extraction.[9]
-
An aqueous extraction method at high pH can also be employed to solubilize cannabinoid acids, followed by precipitation at low pH.[2]
-
-
Purification:
Workflow for CBCA Extraction and Purification
Quantification of CBCA by HPLC-UV
Objective: To quantify the concentration of CBCA in an extract.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.085% phosphoric acid.[4]
-
Detection: UV detection at 220 nm.[4]
-
Quantification: An external standard method using a certified CBCA reference standard to construct a calibration curve.[4]
In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of CBCA against a bacterial strain (e.g., MRSA).
Methodology (Broth Microdilution): [4]
-
Preparation: A two-fold serial dilution of CBCA is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest concentration of CBCA that visibly inhibits bacterial growth. Growth can be assessed visually or by using a growth indicator dye like resazurin.[4]
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
Objective: To assess the potential of CBCA to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology: [10]
-
Cell Culture: RAW 264.7 macrophage cells are cultured to an appropriate density in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of CBCA for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration in the presence of CBCA indicates anti-inflammatory activity.
Conclusion and Future Directions
This compound (CBCA) represents a compelling frontier in cannabinoid research. While current knowledge is limited, the established potent antibacterial activity of CBCA against drug-resistant pathogens highlights its immediate therapeutic potential. The inferred anti-inflammatory, anti-cancer, and neuroprotective properties, based on the activity of its decarboxylated counterpart CBC and other acidic cannabinoids, warrant rigorous investigation.
Future research should prioritize:
-
Quantitative Pharmacological Studies: Determining the IC50, EC50, and GI50 values of CBCA in a range of in vitro assays for anti-inflammatory, anti-cancer, and neuroprotective activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways directly modulated by CBCA.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of CBCA in preclinical animal models of infection, inflammation, cancer, and neurodegenerative diseases.
-
Comparative Studies: Directly comparing the pharmacological profiles of CBCA and CBC to understand the role of the carboxylic acid group in modulating activity.
The development of robust and scalable methods for the extraction and purification of CBCA will be critical to advancing our understanding of this promising phytocannabinoid. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately unlocking the full therapeutic potential of raw this compound.
References
- 1. Anti-Inflammatory Activity in Colon Models Is Derived from Δ9-Tetrahydrocannabinolic Acid That Interacts with Additional Compounds in Cannabis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CBC vs CBD: Key Differences, Benefits, and When to Choose Each [wellspringcbd.com]
- 7. curaleafclinic.com [curaleafclinic.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of different branched-chain amino acids supplementation protocols on the inflammatory response of LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Cannabigerolic Acid to Cannabichromenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabichromenic acid (CBCA) is a prominent cannabinoid found in Cannabis sativa, serving as the acidic precursor to cannabichromene (B1668259) (CBC). The biosynthesis of CBCA from the central cannabinoid precursor, cannabigerolic acid (CBGA), is a critical enzymatic step in the cannabinoid production pathway. This technical guide provides an in-depth overview of this conversion, focusing on the enzymatic machinery, reaction kinetics, and detailed experimental protocols for its study and application. The information presented is intended to support researchers, scientists, and drug development professionals in the fields of cannabinoid biochemistry, metabolic engineering, and pharmaceutical sciences.
Introduction
The diverse pharmacological activities of cannabinoids have spurred significant interest in their biosynthesis and potential therapeutic applications. Cannabigerolic acid (CBGA) is the foundational molecule from which a variety of cannabinoids are synthesized.[1][2] Specific synthase enzymes catalyze the cyclization of CBGA into the acidic forms of the major cannabinoids, including tetrahydrocannabinolic acid (THCA), cannabidiolic acid (CBDA), and this compound (CBCA).[3][4] The conversion of CBGA to CBCA is of particular interest due to the anti-inflammatory, antifungal, and antimicrobial properties reported for its decarboxylated form, CBC.[5]
This guide focuses on the core of this biosynthetic process: the enzymatic transformation of CBGA into CBCA.
The Core Enzymatic Reaction
The biosynthesis of CBCA from CBGA is catalyzed by the enzyme This compound synthase (CBCAS) .[6] This enzyme facilitates the oxidative cyclization of the monoterpene moiety of CBGA to form CBCA.[5] This reaction is a key branching point in the cannabinoid biosynthetic pathway, competing with THCA synthase and CBDA synthase for the common substrate, CBGA.[7] The reaction does not require molecular oxygen or hydrogen peroxide, suggesting a direct dehydrogenation mechanism.[8]
Reaction Mechanism
The CBCAS-catalyzed reaction is an intramolecular cyclization. While the detailed mechanism is still under investigation, it is understood to involve the formation of a carbon-carbon bond to create the characteristic chromene ring of CBCA.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound synthase activity.
| Parameter | Value | Substrate | Conditions | Reference |
| Michaelis Constant (Km) | 23 µM | Cannabigerolic Acid (CBGA) | pH 6.5 | [5] |
| Maximum Velocity (Vmax) | 0.63 nmol/sec/mg | Cannabigerolic Acid (CBGA) | pH 6.5 | [5] |
| Catalytic Rate Constant (kcat) | 0.04 sec-1 | Cannabigerolic Acid (CBGA) | pH 6.5 | [5] |
| Optimal pH | 6.5 | Cannabigerolic Acid (CBGA) | - | [5] |
| Inhibitors | Hydrogen peroxide (H2O2), Flavin mononucleotide (FMN), Hg2+ | - | - | [5] |
Experimental Protocols
Purification of Native this compound Synthase from Cannabis sativa
This protocol is adapted from the purification of cannabinoid synthases as described in the literature.[8][9][10]
Materials:
-
Young leaves of Cannabis sativa (CBCA-rich chemovar)
-
Extraction Buffer: 0.1 M sodium phosphate (B84403) buffer (pH 7.0) containing 10 mM 2-mercaptoethanol, 10 mM sodium ascorbate, 5 mM EDTA, and 10% (w/v) Polyclar AT
-
DEAE-Cellulose column
-
Phenyl-Sepharose CL-4B column
-
Hydroxylapatite column
-
Chromatography system
Procedure:
-
Homogenization: Homogenize fresh, young Cannabis sativa leaves in the extraction buffer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the proteins in the supernatant with ammonium sulfate.
-
DEAE-Cellulose Chromatography: Dissolve the precipitated protein in buffer and apply to a DEAE-cellulose column. Elute with a linear gradient of NaCl.
-
Phenyl-Sepharose CL-4B Chromatography: Pool the active fractions and apply to a Phenyl-Sepharose CL-4B column. Elute with a decreasing linear gradient of ammonium sulfate.
-
Hydroxylapatite Chromatography: Pool the active fractions and apply to a hydroxylapatite column. Elute with a linear gradient of sodium phosphate.
-
Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Assay for this compound Synthase Activity
This protocol describes a typical in vitro assay to measure the enzymatic conversion of CBGA to CBCA.
Materials:
-
Purified CBCAS or crude enzyme extract
-
Substrate Buffer: 100 mM sodium phosphate (pH 6.5)
-
Cannabigerolic Acid (CBGA) stock solution in ethanol (B145695) or DMSO
-
Sodium dodecyl sulfate (SDS)
-
Reaction tubes
-
Incubator or water bath at 30°C
-
Quenching solution (e.g., methanol (B129727) or ethyl acetate)
-
HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation: In a reaction tube, prepare the reaction mixture containing:
-
Substrate Buffer
-
CBGA (final concentration of 200 µM)
-
SDS (final concentration of 0.05% w/v)
-
-
Enzyme Addition: Add the purified CBCAS or crude enzyme extract to the reaction mixture to initiate the reaction. The final volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 2 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitate.
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the amount of CBCA produced and the remaining CBGA.
Visualizations
Biosynthetic Pathway of CBCA
Caption: Biosynthesis of CBCA from Geranyl Pyrophosphate and Olivetolic Acid.
Experimental Workflow for CBCA Synthesis and Analysis
Caption: Workflow for enzymatic synthesis and analysis of CBCA.
Conclusion
The enzymatic synthesis of this compound from cannabigerolic acid by this compound synthase is a cornerstone of cannabinoid biosynthesis. Understanding the kinetics and optimal conditions for this reaction is crucial for the development of biotechnological production platforms for CBCA and other minor cannabinoids. The protocols and data presented in this guide provide a foundation for researchers to further explore and harness this important biosynthetic pathway for scientific and therapeutic advancement.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uniprot.org [uniprot.org]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of this compound synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
The Role of Cannabichromenic Acid (CBCA) Synthase in Cannabinoid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabichromenic acid (CBCA) synthase is a key enzyme in the biosynthesis of cannabinoids, a class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of CBCA synthase, including its function, biochemical properties, and its role in the intricate network of cannabinoid production in Cannabis sativa. Detailed experimental protocols for the purification, characterization, and quantification of CBCA synthase activity and its genetic expression are provided. Furthermore, this guide presents a comparative analysis of CBCA synthase with other key cannabinoid synthases, namely Δ⁹-tetrahydrocannabinolic acid (THCA) synthase and cannabidiolic acid (CBDA) synthase. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in cannabinoid research and the development of novel therapeutics.
Introduction
The cannabis plant (Cannabis sativa L.) produces a diverse array of over 100 known cannabinoids, with Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD) being the most well-studied for their psychoactive and therapeutic properties, respectively. However, lesser-known cannabinoids, such as cannabichromene (B1668259) (CBC) and its acidic precursor, this compound (CBCA), are gaining increasing interest for their potential pharmacological applications, including anti-inflammatory, analgesic, and antidepressant effects.
The biosynthesis of these cannabinoids originates from a common precursor, cannabigerolic acid (CBGA). The diversification of cannabinoids is primarily orchestrated by a family of flavinylated oxidocyclases, namely THCA synthase (THCAS), CBDA synthase (CBDAS), and CBCA synthase (CBCAS).[1][2] These enzymes catalyze the conversion of CBGA into their respective acidic cannabinoids: THCA, CBDA, and CBCA.[2][3] This guide focuses specifically on the role and characteristics of CBCA synthase.
CBCA synthase is a member of the Berberine Bridge Enzyme (BBE)-like family and catalyzes the oxidative cyclization of CBGA to form CBCA.[2] While sharing significant sequence homology with THCAS and CBDAS, CBCA synthase directs the cyclization reaction through a distinct mechanism to yield the chromene ring characteristic of CBCA.[2] The expression of CBCA synthase is often prominent in the juvenile stages of the cannabis plant and its activity can be influenced by genetic and environmental factors.[2] Understanding the intricacies of CBCA synthase is crucial for the targeted breeding of high-CBC cannabis cultivars and for the development of biotechnological platforms for the production of specific cannabinoids.
Biochemical Properties and Kinetics
CBCA synthase, like its counterparts THCAS and CBDAS, is a monomeric flavoprotein that utilizes a covalently bound Flavin Adenine Dinucleotide (FAD) cofactor for its catalytic activity.[2] It does not require molecular oxygen as a direct reactant in the cyclization of CBGA, suggesting a dehydrogenation mechanism.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for CBCA synthase and provide a comparison with THCA and CBDA synthases.
| Table 1: Kinetic Parameters of Cannabinoid Synthases | |||
| Enzyme | Substrate | Km (µM) | Vmax (nmol/sec/mg) |
| CBCA Synthase | Cannabigerolic Acid (CBGA) | 23 | 0.63 |
| CBCA Synthase | Cannabinerolic Acid (CBNRA) | 33 | 0.14 |
| THCA Synthase | Cannabigerolic Acid (CBGA) | 36 | 1.2 |
| CBDA Synthase | Cannabigerolic Acid (CBGA) | 30 | 0.19 |
Data compiled from UniProt and various cited literature.[4][5]
| Table 2: Biochemical Properties of Cannabinoid Synthases | |||
| Property | CBCA Synthase | THCA Synthase | CBDA Synthase |
| Optimal pH | 6.5 | 5.0 | 5.0 |
| Optimal Temperature (°C) | ~30-37 | ~37 | ~37 |
| Inhibitors | Hg2+, Hydrogen Peroxide, FMN | - | - |
Data compiled from UniProt and various cited literature.[6]
Cannabinoid Biosynthesis Pathway
The central pathway of cannabinoid biosynthesis begins with the condensation of geranyl pyrophosphate (GPP) and olivetolic acid to form CBGA, the universal precursor for the major cannabinoids. From this crucial branch point, the cannabinoid synthases dictate the final cannabinoid profile of the plant.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study of CBCA synthase.
Purification of CBCA Synthase from Cannabis sativa
This protocol is adapted from the methods described for the purification of cannabinoid synthases from young cannabis leaves.[4][7]
Workflow Diagram:
Materials:
-
Young leaves of Cannabis sativa
-
Buffer A: 20 mM sodium phosphate (B84403) buffer (pH 7.0) containing 10% (v/v) glycerol, 10 mM 2-mercaptoethanol.
-
Buffer B: Buffer A containing 1 M NaCl.
-
Buffer C: 10 mM sodium phosphate buffer (pH 6.8) containing 10% (v/v) glycerol, 10 mM 2-mercaptoethanol.
-
Buffer D: Buffer C containing 500 mM sodium phosphate.
-
Polyvinylpolypyrrolidone (PVPP)
-
Ammonium sulfate
-
DEAE-Cellulose column
-
Phenyl-Sepharose CL-4B column
-
Hydroxylapatite column
-
Dialysis tubing (10 kDa MWCO)
-
Centrifuge and appropriate tubes
-
Chromatography system
Procedure:
-
Homogenization: Homogenize fresh young cannabis leaves in Buffer A containing 10% (w/v) PVPP.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice. After 30 minutes, centrifuge at 10,000 x g for 20 minutes and discard the pellet. Add ammonium sulfate to the supernatant to reach 70% saturation. Stir for 30 minutes and centrifuge as before.
-
Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Buffer A and dialyze overnight against two changes of Buffer A.
-
DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-Cellulose column pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound proteins with a linear gradient of 0-1 M NaCl in Buffer A. Collect fractions and assay for CBCA synthase activity.
-
Phenyl-Sepharose CL-4B Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and apply to a Phenyl-Sepharose CL-4B column pre-equilibrated with Buffer A containing 1 M ammonium sulfate. Elute with a linear gradient of 1-0 M ammonium sulfate in Buffer A.
-
Hydroxylapatite Chromatography: Pool the active fractions, dialyze against Buffer C, and apply to a hydroxylapatite column pre-equilibrated with Buffer C. Elute with a linear gradient of 10-500 mM sodium phosphate in Buffer C.
-
Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.
CBCA Synthase Activity Assay
This assay measures the conversion of CBGA to CBCA.
Materials:
-
Purified CBCA synthase or crude enzyme extract
-
Assay Buffer: 100 mM sodium phosphate buffer (pH 6.5)
-
Substrate: Cannabigerolic acid (CBGA) dissolved in ethanol (B145695) or DMSO
-
Quenching solution: Ethyl acetate (B1210297)
-
HPLC system with a UV detector
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer (to a final volume of 500 µL)
-
CBGA (final concentration of 50-200 µM)
-
Enzyme solution (appropriate amount to ensure linear reaction rate)
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.
-
Extraction: Centrifuge the mixture to separate the phases. Transfer the upper ethyl acetate layer to a new tube. Repeat the extraction of the aqueous phase with another volume of ethyl acetate.
-
Sample Preparation for HPLC: Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of methanol (B129727) or mobile phase.
-
HPLC Analysis: Analyze the sample by HPLC to quantify the amount of CBCA produced.
HPLC Method for Cannabinoid Analysis
This method allows for the separation and quantification of major cannabinoids, including CBCA, CBGA, THCA, and CBDA.[8][9]
Workflow Diagram:
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be:
-
0-2 min: 70% B
-
2-15 min: 70-95% B
-
15-17 min: 95% B
-
17-18 min: 95-70% B
-
18-25 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm or 270 nm.[9]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of CBCA, CBGA, THCA, and CBDA of known concentrations in methanol.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration for each cannabinoid.
-
Sample Analysis: Inject the prepared samples and record the chromatograms.
-
Quantification: Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the concentration of each cannabinoid in the samples using the corresponding calibration curve.
Heterologous Expression and Purification of CBCA Synthase in Pichia pastoris
Pichia pastoris is a suitable host for the expression of functional cannabinoid synthases.[10][11]
Procedure Outline:
-
Gene Synthesis and Codon Optimization: Synthesize the CBCA synthase gene with codon optimization for P. pastoris expression.
-
Vector Construction: Clone the synthesized gene into a P. pastoris expression vector (e.g., pPICZα A) for secreted expression, often with a C-terminal His-tag for purification.
-
Transformation: Transform the expression vector into a suitable P. pastoris strain (e.g., X-33 or GS115).
-
Screening: Screen for positive transformants by antibiotic selection and confirm gene integration by PCR.
-
Expression: Grow a small-scale culture of a positive clone and induce protein expression with methanol.
-
Purification: Purify the secreted His-tagged CBCA synthase from the culture medium using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Characterization: Confirm the identity and purity of the recombinant protein by SDS-PAGE and Western blot analysis.
Comparative Analysis and Specificity
While THCAS, CBDAS, and CBCAS all utilize CBGA as a substrate, they exhibit distinct product specificities due to subtle differences in their active site architecture.[2] The amino acid sequence identity between THCAS and CBCAS is approximately 92%, while the identity with CBDAS is around 83-84%.[2]
It is important to note that these enzymes are not entirely specific and can produce minor amounts of other cannabinoids as byproducts. For instance, THCAS can produce small amounts of CBCA, and CBDAS can produce both THCA and CBCA as minor products.[12][13] The product ratio can be influenced by factors such as pH.[14]
Logical Relationship of Cannabinoid Synthase Specificity:
Gene Expression and Regulation
The expression of cannabinoid synthase genes is developmentally regulated and tissue-specific, with the highest levels typically found in the glandular trichomes of female flowers.[2] Transcriptional profiling studies have shown that CBCA synthase expression is often highest in the early stages of plant development, which correlates with the higher accumulation of CBCA in young leaves.[2] As the plant matures, the expression of THCAS or CBDAS generally increases, leading to the accumulation of THCA or CBDA as the dominant cannabinoid.[15] The transcriptional regulation of these genes is a key area of research for manipulating the cannabinoid profile of cannabis plants.
Conclusion
CBCA synthase plays a pivotal role in the biosynthesis of this compound, a cannabinoid with emerging therapeutic interest. This technical guide has provided a comprehensive overview of CBCA synthase, from its fundamental biochemical properties to detailed experimental protocols for its study. The comparative analysis with THCA and CBDA synthases highlights the subtle yet crucial differences that lead to the diverse array of cannabinoids found in Cannabis sativa. The information presented here serves as a foundational resource for researchers seeking to further elucidate the mechanisms of cannabinoid biosynthesis and to harness this knowledge for the development of novel cannabinoid-based therapies and for the targeted cultivation of cannabis. Future research, including the determination of the crystal structure of CBCA synthase and further investigation into its regulatory mechanisms, will undoubtedly provide deeper insights into this important enzyme and its role in the fascinating world of cannabinoids.
References
- 1. Transcriptomic analysis of wild Cannabis sativa: insights into tissue- and stage-specific expression and secondary metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Sequence Variability and Transcriptional Profile of Cannabinoid synthase Genes in Cannabis sativa L. Chemotypes with a Focus on this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Purification and characterization of this compound synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of metal ion activation and inhibition of CTP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidation of structure-function relationship of THCA and CBDA synthase from Cannabis sativaL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EP2961402A1 - Biosynthesis of cannabinoids - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
Chemical Classification of Cannabichromenic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabichromenic acid (CBCA) is a naturally occurring, non-intoxicating phytocannabinoid found in Cannabis sativa. As the acidic precursor to cannabichromene (B1668259) (CBC), CBCA is gaining attention for its potential therapeutic properties, including its notable antimicrobial activity. This technical guide provides a comprehensive overview of the chemical classification of CBCA, including its structural details, physicochemical properties, and biosynthetic pathway. Detailed experimental protocols for the isolation, purification, and characterization of CBCA are presented, alongside a summary of its known biological activities and interactions with cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of cannabinoid-based therapeutics.
Chemical Classification and Structure
This compound (CBCA) is classified as a phytocannabinoid, a group of C21 terpenophenolic compounds uniquely produced by the Cannabis plant. Structurally, it is a chromene derivative, characterized by a dibenzopyran ring system.
-
IUPAC Name: 5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7-pentylchromene-6-carboxylic acid[1]
-
Molecular Formula: C₂₂H₃₀O₄[1]
-
Synonyms: CBCA, (+)-Cannabichromenic acid[1]
The structure of CBCA features a carboxylic acid group, which is characteristic of acidic cannabinoids. This functional group is thermally labile and readily undergoes decarboxylation upon heating to form cannabichromene (CBC).
Physicochemical Properties
A summary of the key physicochemical properties of CBCA is presented in Table 1. This data is essential for its extraction, purification, formulation, and for understanding its pharmacokinetic profile.
| Property | Value | Reference |
| Molar Mass | 358.478 g·mol⁻¹ | [1] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol (B145695), and chloroform. | |
| Decarboxylation Temperature | Approximately 105 °C | [2] |
Table 1: Physicochemical Properties of this compound (CBCA)
Biosynthesis of this compound
CBCA is synthesized in the trichomes of the Cannabis sativa plant from its precursor, cannabigerolic acid (CBGA), often referred to as the "mother cannabinoid". The biosynthesis is an enzyme-catalyzed process involving a cyclization reaction.
The key enzyme responsible for the conversion of CBGA to CBCA is This compound synthase (CBCAS) . This enzyme facilitates an oxidative cyclization of the geranyl group of CBGA to form the characteristic chromene ring of CBCA. The biosynthetic pathway is illustrated in the diagram below.
Caption: Biosynthetic pathway of this compound (CBCA).
Experimental Protocols
Isolation and Purification of CBCA from Cannabis sativa
The following protocol outlines a general procedure for the isolation and purification of CBCA from cannabis plant material. This method typically involves solvent extraction followed by chromatographic purification.
4.1.1. Materials and Equipment
-
Dried and ground Cannabis sativa plant material (high in CBCA content, if available)
-
Solvents: Ethanol (95-100%), Hexane (B92381), Methanol, Acetonitrile (B52724) (HPLC grade), Water (deionized)
-
Rotary evaporator
-
Flash chromatography system with C18 silica (B1680970) gel cartridges[2][3][4]
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column[5][6]
-
Glassware (beakers, flasks, etc.)
-
Filtration apparatus
4.1.2. Extraction Procedure
-
Maceration: Macerate the ground plant material in ethanol or a mixture of hexane and ethanol at room temperature with constant stirring for several hours.
-
Filtration: Filter the mixture to remove solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
4.1.3. Purification by Flash Chromatography (Initial Cleanup) [2][3][4]
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Column Equilibration: Equilibrate the C18 flash chromatography column with the starting mobile phase (e.g., a mixture of water and methanol/acetonitrile).
-
Loading and Elution: Load the dissolved extract onto the column. Elute with a stepwise or linear gradient of increasing organic solvent concentration.
-
Fraction Collection: Collect fractions and monitor the elution of cannabinoids using a UV detector.
-
Analysis: Analyze the collected fractions by analytical HPLC to identify those containing CBCA.
4.1.4. Purification by Preparative HPLC (Final Polishing) [5][6]
-
Sample Preparation: Pool and concentrate the CBCA-rich fractions from the flash chromatography step. Dissolve the residue in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: Preparative C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is commonly used.
-
Flow Rate: Adjust the flow rate according to the column dimensions.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm and 275 nm).
-
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the CBCA peak.
-
Purity Assessment: Analyze the purity of the collected fractions using analytical HPLC. Pool the high-purity fractions and evaporate the solvent to obtain pure CBCA.
Caption: Experimental workflow for the isolation and purification of CBCA.
Characterization of CBCA
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of cannabinoids.
-
Sample Preparation: Dissolve 5-10 mg of purified CBCA in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of the protons in the molecule.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum to determine the chemical shifts of the carbon atoms.
-
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of CBCA.
-
Instrumentation: High-resolution mass spectrometry (HRMS) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis: The mass spectrum will provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which aids in structural confirmation. The fragmentation of cannabinoids often involves characteristic losses of methyl and pentyl groups, as well as retro-Diels-Alder reactions.[7]
Biological Activity and Signaling Pathways
Research into the biological activity of CBCA is still in its early stages, with more studies focusing on its decarboxylated counterpart, CBC. However, emerging evidence suggests that CBCA possesses significant therapeutic potential.
Antimicrobial Activity
CBCA has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. A notable study highlighted its rapid bactericidal effect against methicillin-resistant Staphylococcus aureus (MRSA).
| Target Organism | Bioassay | Result (MIC) | Reference |
| Staphylococcus aureus (MRSA) | Broth microdilution | 2 µg/mL | [8] |
| Bacillus subtilis | Broth microdilution | 4 µM | [9] |
Table 2: Antimicrobial Activity of this compound (CBCA)
The proposed mechanism for its antibacterial action involves the disruption of the bacterial cell membrane.[9]
Anti-inflammatory and Cytotoxic Potential
While direct evidence for the anti-inflammatory and cytotoxic effects of CBCA is limited, studies on CBC provide valuable insights. CBC has been shown to exhibit anti-inflammatory properties by modulating the production of inflammatory mediators.[10] Additionally, a combination of CBC and Δ⁹-tetrahydrocannabinol (THC) has demonstrated synergistic cytotoxic activity against urothelial carcinoma cell lines.[11][12][13] This suggests that CBCA may also possess similar activities, which warrants further investigation.
Interaction with Signaling Pathways
The direct interaction of CBCA with specific signaling pathways is not yet well-defined. However, based on the activity of CBC, it is plausible that CBCA may interact with transient receptor potential (TRP) channels. CBC is a known agonist of TRPA1 and TRPV1 channels, which are involved in pain and inflammation.[14][15] Furthermore, CBC has been identified as a selective agonist for the cannabinoid receptor 2 (CB2), which plays a crucial role in modulating immune responses and inflammation.[16][17] The acidic carboxyl group of CBCA may influence its binding affinity and functional activity at these receptors compared to CBC.
Caption: Potential signaling interactions of CBCA based on CBC activity.
Conclusion
This compound is a significant phytocannabinoid with a well-defined chemical structure and biosynthetic pathway. Its promising antimicrobial activity, coupled with the potential for anti-inflammatory and cytotoxic effects, makes it a compelling candidate for further research and drug development. The experimental protocols provided in this guide offer a framework for the isolation, purification, and characterization of CBCA, enabling more in-depth investigations into its pharmacological properties and mechanisms of action. Future studies should focus on elucidating the specific signaling pathways modulated by CBCA and comprehensively evaluating its therapeutic potential in various disease models.
References
- 1. TRP Channels as Novel Targets for Endogenous Ligands: Focus on Endocannabinoids and Nociceptive Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rootsciences.com [rootsciences.com]
- 3. silicycle.com [silicycle.com]
- 4. biotage.com [biotage.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. CBD Purification via HPLC: Method Development & Scale-Up [knauer.net]
- 7. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Potential of Cannabinoids: A Scoping Review of the Past 5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Antibacterial Activity of this compound against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabis-Derived Compounds Cannabichromene and Δ9-Tetrahydrocannabinol Interact and Exhibit Cytotoxic Activity against Urothelial Cell Carcinoma Correlated with Inhibition of Cell Migration and Cytoskeleton Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Cannabis-Derived Compounds Cannabichromene and Δ9-Tetrahydrocannabinol Interact and Exhibit Cytotoxic Activity against Urothelial Cell Carcinoma Correlated with Inhibition of Cell Migration and Cytoskeleton Organization | Semantic Scholar [semanticscholar.org]
- 14. A potential role for cannabichromene in modulating TRP channels during acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A potential role for cannabichromene in modulating TRP channels during acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Cannabichromenic Acid (CBCA) for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the enzymatic synthesis of Cannabichromenic Acid (CBCA), a minor cannabinoid with emerging therapeutic interest. The protocols detailed below leverage recombinant this compound Synthase (CBCAS) for the targeted conversion of Cannabigerolic Acid (CBGA) to CBCA, offering a highly selective and efficient alternative to complex chemical synthesis or extraction from natural sources. This document outlines the heterologous expression and purification of CBCAS, the enzymatic synthesis of CBCA, and the subsequent purification and characterization of the final product.
Introduction
This compound (CBCA) is the acidic precursor to cannabichromene (B1668259) (CBC), a non-psychoactive cannabinoid found in Cannabis sativa.[1] Research into the therapeutic potential of minor cannabinoids is expanding, necessitating the availability of pure reference standards and research-grade material. Enzymatic synthesis provides a powerful tool for obtaining high-purity CBCA. The core of this process is the enzyme CBCA synthase, an oxidoreductase that catalyzes the oxidative cyclization of the monoterpene moiety in CBGA to form CBCA.[2][3]
This document provides protocols for:
-
Heterologous Expression and Purification of Recombinant CBCA Synthase: A method for producing active CBCA synthase in a yeast expression system.
-
Enzymatic Synthesis of CBCA: A detailed procedure for the in vitro conversion of CBGA to CBCA.
-
Purification and Characterization of CBCA: A protocol for purifying the synthesized CBCA and confirming its identity.
Biosynthetic Pathway of this compound
The enzymatic synthesis of CBCA is the final step in its natural biosynthetic pathway within the cannabis plant. The pathway begins with the precursors olivetolic acid (OA) and geranyl pyrophosphate (GPP), which are condensed to form cannabigerolic acid (CBGA). CBGA then serves as the central precursor for several major cannabinoids.[4] CBCA synthase specifically catalyzes the conversion of CBGA to CBCA.[1][5]
Experimental Protocols
This protocol describes the expression of His-tagged CBCA synthase in the yeast Pichia pastoris and subsequent purification using immobilized metal affinity chromatography (IMAC).
3.1. Gene Synthesis and Vector Construction
-
Synthesize the Cannabis sativa CBCA synthase gene, codon-optimized for expression in Pichia pastoris.
-
Clone the synthesized gene into a suitable P. pastoris expression vector (e.g., pPICZα A), which allows for methanol-inducible expression and secretion of the recombinant protein with a C-terminal His6-tag.
3.2. Transformation of Pichia pastoris
-
Linearize the expression vector containing the CBCA synthase gene.
-
Transform the linearized vector into a suitable P. pastoris host strain (e.g., X-33, GS115) by electroporation.
-
Select for positive transformants on YPDS plates containing the appropriate concentration of Zeocin™.
3.3. Protein Expression
-
Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at 30°C in a shaking incubator until the culture reaches an OD600 of 2-6.
-
Inoculate a larger volume of BMGY (e.g., 1 L) with the starter culture to an OD600 of 0.1.
-
Grow the culture at 30°C with vigorous shaking (250-300 rpm) for approximately 24 hours.
-
To induce protein expression, harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium (containing 0.5% methanol).
-
Continue cultivation for 48-72 hours, adding methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.
3.4. Purification of His-tagged CBCA Synthase
-
Harvest the culture supernatant containing the secreted CBCA synthase by centrifugation.
-
Clarify the supernatant by filtration (0.45 µm filter).
-
Equilibrate a Ni-NTA affinity column with a suitable binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Load the clarified supernatant onto the column.
-
Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged CBCA synthase with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect the elution fractions and analyze for the presence of CBCA synthase by SDS-PAGE.
-
Pool the fractions containing the purified enzyme and perform buffer exchange into a storage buffer (e.g., 50 mM sodium citrate, pH 6.0, 10% glycerol) using dialysis or a centrifugal filter unit.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Microbial Production of Cannabichromenic Acid in Saccharomyces cerevisiae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microbial production of cannabichromenic acid (CBCA) in the yeast Saccharomyces cerevisiae. This guide is intended to furnish researchers and drug development professionals with the necessary information to establish and optimize a yeast-based platform for CBCA synthesis, offering a promising alternative to traditional plant extraction.
Introduction
This compound (CBCA) is a non-psychoactive cannabinoid found in Cannabis sativa with demonstrated therapeutic potential, including anti-inflammatory, antimicrobial, and analgesic properties. However, its low abundance in the plant hinders large-scale extraction and clinical investigation. The metabolic engineering of Saccharomyces cerevisiae, a well-characterized and industrially robust yeast, presents a scalable and sustainable manufacturing platform for CBCA. This is achieved by introducing the heterologous biosynthetic pathway for cannabinoids into the yeast, enabling the conversion of simple sugars into this valuable compound.
Data Presentation
The following tables summarize quantitative data from various studies on the production of CBCA and its key precursors, cannabigerolic acid (CBGA) and olivetolic acid (OA), in engineered S. cerevisiae.
| Strain/Condition | Product | Titer (mg/L) | Notes |
| Engineered S. cerevisiae with CBCAS | CBCA | N/A | A 28% increase in CBCA titer was achieved by localizing the isopentenol (B1216264) utilization pathway (IUP) to peroxisomes.[1] |
| Fed-batch cultivation of engineered S. cerevisiae | CBGA | 18.2 | Achieved in a 2 L bioreactor with a linear glucose feed and supplementation with 0.5 mM hexanoic acid.[2][3] |
| Fed-batch cultivation of engineered S. cerevisiae | Olivetolic Acid | 117 | Achieved under the same fed-batch conditions as CBGA production.[2][3] |
| Engineered S. cerevisiae | Olivetolic Acid | 56 | Improved production of the precursor olivetolic acid.[2] |
| Engineered Yarrowia lipolytica | CBGA | 15.7 | Highest reported titer in Y. lipolytica with supplementation of olivetolic acid and inhibition of the ergosterol (B1671047) pathway.[4] |
| Engineered Yarrowia lipolytica | Olivetolic Acid | 18.87 | De novo production of orsellinic acid, a precursor to CBGA analogs, in fed-batch cultivation.[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production of CBCA in S. cerevisiae.
Plasmid Construction for CBCA Biosynthesis
Objective: To construct expression vectors for the heterologous expression of the CBCA biosynthetic pathway genes in S. cerevisiae.
Materials:
-
E. coli competent cells (e.g., DH5α)
-
Yeast expression vectors (e.g., pRS series)
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents
-
DNA purification kits
-
Genes of interest (codon-optimized for S. cerevisiae):
-
Olivetolic acid synthase (OLS) from Cannabis sativa
-
Olivetolic acid cyclase (OAC) from Cannabis sativa
-
Aromatic prenyltransferase (NphB or CsPT4)
-
This compound synthase (CBCAS) from Cannabis sativa
-
-
Yeast promoters (e.g., constitutive pTDH3, pTEF1; inducible pGAL1)
-
Yeast terminators (e.g., tCYC1)
Protocol:
-
Gene Amplification: Amplify the codon-optimized genes of interest using PCR with primers containing appropriate restriction sites.
-
Vector Preparation: Digest the yeast expression vectors and the PCR products with the corresponding restriction enzymes.
-
Ligation: Ligate the digested gene fragments into the prepared vectors using T4 DNA ligase. It is recommended to place each gene under the control of a strong yeast promoter and a terminator. For multi-gene pathways, co-expression vectors or multiple plasmids with different selection markers can be used.[5]
-
Transformation into E. coli: Transform the ligation products into competent E. coli cells for plasmid amplification.
-
Plasmid Purification and Verification: Isolate the plasmids from overnight E. coli cultures using a plasmid purification kit. Verify the correct insertion of the genes by restriction digestion and Sanger sequencing.
Saccharomyces cerevisiae Transformation
Objective: To introduce the expression plasmids into the host S. cerevisiae strain.
Materials:
-
Engineered S. cerevisiae strain (e.g., CEN.PK)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Lithium Acetate (LiAc) solution (0.1 M)
-
Single-stranded carrier DNA (ssDNA)
-
Polyethylene glycol (PEG) solution (50% w/v)
-
Selective agar (B569324) plates (e.g., Synthetic Complete medium lacking the appropriate nutrient for selection)
Protocol (LiAc/ssDNA/PEG Method):
-
Prepare Yeast Culture: Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate Main Culture: The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest and Wash Cells: Centrifuge the cells at 3000 x g for 5 minutes, discard the supernatant, and wash the cell pellet with 25 mL of sterile water.
-
Prepare Competent Cells: Resuspend the cell pellet in 1 mL of 0.1 M LiAc and incubate for 30 minutes at 30°C.
-
Transformation:
-
In a microcentrifuge tube, mix 1-5 µg of plasmid DNA, 50 µL of competent cells, and 10 µL of boiled and cooled ssDNA.
-
Add 300 µL of 50% PEG solution.
-
Vortex briefly and incubate at 42°C for 40 minutes (heat shock).
-
-
Plating: Centrifuge the cells, remove the supernatant, resuspend the pellet in 100 µL of sterile water, and plate on selective agar plates.
-
Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.
Cultivation for CBCA Production
Objective: To cultivate the engineered yeast strain for the production of CBCA.
Materials:
-
YPD or Synthetic Complete (SC) medium
-
Glucose solution (for fed-batch)
-
Hexanoic acid or Olivetolic acid (precursor feeding)
-
Buffered medium (e.g., with potassium phosphate (B84403) buffer)
Protocol (Fed-batch Fermentation):
-
Pre-culture: Inoculate a single colony of the transformed yeast into 10 mL of selective medium and grow overnight at 30°C with shaking.
-
Inoculate Bioreactor: Use the pre-culture to inoculate a 1 L bioreactor containing YPD medium to an initial OD600 of 0.5.
-
Batch Phase: Grow the culture at 30°C with aeration and agitation. Monitor glucose levels.
-
Fed-batch Phase: Once the initial glucose is depleted (typically after 12-24 hours), start a continuous feed of a concentrated glucose solution. A linear feed rate of 1 g/L/h can be used as a starting point.[2]
-
Precursor Feeding: After the start of the fed-batch phase, supplement the culture with 0.5 mM hexanoic acid to provide the precursor for olivetolic acid synthesis.[2]
-
Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600) and for CBCA quantification.
-
Harvest: After 72-96 hours of cultivation, harvest the culture broth for CBCA extraction.
Extraction and Quantification of CBCA
Objective: To extract CBCA from the yeast culture and quantify its concentration.
Materials:
-
Yeast culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Methanol (B129727) (HPLC grade)
-
CBCA analytical standard
-
HPLC-MS/MS system
Protocol:
-
Extraction:
-
Centrifuge the yeast culture to separate the supernatant and the cell pellet.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
-
Sample Preparation: Dissolve the dried extract in a known volume of methanol for HPLC-MS/MS analysis.
-
Quantification by HPLC-MS/MS:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.[6]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: Use a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transition of CBCA.
-
Quantification: Create a standard curve using a certified CBCA analytical standard to determine the concentration in the samples.
-
Visualizations
Caption: Biosynthetic pathway for this compound (CBCA) in engineered S. cerevisiae.
Caption: Experimental workflow for the production and analysis of CBCA from engineered yeast.
References
- 1. Enhancing this compound Biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering cannabinoid production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineered yeast unlocks sustainable production of cannabinoids and analogs | EurekAlert! [eurekalert.org]
- 5. Three gene expression vector sets for concurrently expressing multiple genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes and Protocols for the Laboratory-Scale Chemical Synthesis of Cannabichromenic Acid (CBCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabichromenic acid (CBCA) is a naturally occurring phytocannabinoid found in the cannabis plant and serves as the acidic precursor to cannabichromene (B1668259) (CBC). As a non-psychoactive cannabinoid, CBCA and its derivatives are of growing interest to the scientific community for their potential therapeutic properties. This document provides detailed application notes and protocols for the laboratory-scale chemical synthesis of CBCA, intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development.
The synthesis of CBCA is a two-step process. The first step involves the synthesis of cannabichromene (CBC), the direct precursor to CBCA. This is achieved through the condensation of olivetol (B132274) and citral (B94496), a reaction that can be catalyzed by various agents. The subsequent and final step is the regioselective carboxylation of CBC to yield this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Cannabichromene (CBC)
| Parameter | Value | Notes |
| Starting Materials | ||
| Olivetol | 1.0 molar equivalent | |
| Citral | 1.0 molar equivalent | A mixture of isomers is commonly used. |
| Catalyst | ||
| Ethylenediamine (B42938) diacetate | Catalytic amount | Other catalysts such as t-butylamine can be used. |
| Solvent | Toluene | |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Reaction Time | 6 - 9 hours | |
| Yield | 35 - 60% | Yields can vary based on the specific catalyst and reaction conditions. |
| Purification | Column Chromatography |
Table 2: Summary of Quantitative Data for the Carboxylation of Cannabichromene (CBC) to this compound (CBCA)
| Parameter | Value | Notes |
| Starting Material | Cannabichromene (CBC) | 1.0 molar equivalent |
| Reagent | Methyl Magnesium Carbonate (MMC) | 10.0 molar equivalents |
| Solvent | Dimethylformamide (DMF) | |
| Reaction Conditions | ||
| Temperature | 120 °C | |
| Reaction Time | 2.5 hours | |
| Yield | 37% | [1] |
| Purification | Column Chromatography |
Table 3: Spectroscopic Data for this compound (CBCA)
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 11.93 (s, 1H), 6.28 (s, 1H), 5.29 (t, J = 6.7, 1H), 5.13–5.05 (m, 2H), 3.44 (d, J =7.1, 2H), 2.86 (t, J = 7.5, 2H), 2.15–2.00 (m, 8H), 1.86 (s, 3H), 1.68 (s, 3H), 1.60 (s, 3H), 1.36 (s, 4H), 1.26 (s, 3H), 0.90–0.80 (m, 5H)[1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 176.6, 164.1, 161.0, 148.0, 139.6, 132.5, 124.2, 121.8, 112.0, 111.8, 103.6, 40.20, 37.05, 32.5, 32.0, 26.8, 26.2, 23.0, 22.6, 18.2, 16.7, 14.6[1] |
| HRMS (ES-) | m/z calc'd for C₂₂H₃₁O₄ [M – H]⁻: 359.2222; found 359.2216[1] |
Experimental Protocols
Protocol 1: Synthesis of Cannabichromene (CBC) from Olivetol and Citral
This protocol describes the synthesis of cannabichromene (CBC) via the condensation of olivetol and citral, catalyzed by ethylenediamine diacetate.
Materials:
-
Olivetol
-
Citral
-
Ethylenediamine diacetate
-
Toluene, anhydrous
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of olivetol (1.0 eq) in toluene, add a catalytic amount of ethylenediamine diacetate.
-
Add citral (1.0 eq) to the reaction mixture.
-
Heat the solution to reflux and maintain for 6-9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure cannabichromene.
Protocol 2: Carboxylation of Cannabichromene (CBC) to this compound (CBCA)
This protocol details the conversion of CBC to CBCA using methyl magnesium carbonate (MMC).[1]
Materials:
-
Cannabichromene (CBC)
-
Methyl magnesium carbonate (MMC) solution (1.8 M in DMF)
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for organic synthesis
-
Heating apparatus
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Dissolve cannabichromene (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add methyl magnesium carbonate solution (10.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 2.5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude CBCA by column chromatography on silica gel to yield the final product.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for CBCA synthesis.
Caption: Factors influencing the final yield of CBCA.
References
Application Note: Isolation and Purification of Cannabichromenic Acid (CBCA) from Cannabis sativa L.
Audience: Researchers, scientists, and drug development professionals.
Introduction Cannabichromenic acid (CBCA) is a non-intoxicating acidic cannabinoid found in the Cannabis sativa plant. It serves as the direct biosynthetic precursor to cannabichromene (B1668259) (CBC), another significant phytocannabinoid.[1] CBCA is synthesized in the plant from cannabigerolic acid (CBGA) through the enzymatic action of CBCA synthase.[2] While typically a minor cannabinoid, interest in CBCA is growing due to its potential therapeutic properties, including antimicrobial effects.[1][2] The isolation of high-purity CBCA is essential for pharmacological studies, the development of analytical standards, and potential therapeutic applications.
This document provides a comprehensive protocol for the isolation and purification of CBCA from cannabis plant material. The workflow involves a multi-step process including solvent extraction, winterization to remove lipids and waxes, and a final purification stage using preparative high-performance liquid chromatography (HPLC).
Plant Material Selection and Preparation
The concentration of CBCA can vary significantly between different Cannabis sativa chemovars. For optimal yield, select a strain known to have a higher relative abundance of CBC and its acidic precursor, CBCA. The primary site of CBCA production and storage is the sessile trichomes, which are found mainly on the surface of young leaves.[3]
Protocol 1: Biomass Preparation
-
Harvest high-quality cannabis flower and leaf material.
-
Dry the plant material in a controlled environment (e.g., 20-22°C, 45-55% relative humidity) until the moisture content is between 10-15%. Avoid high temperatures to prevent decarboxylation of CBCA into CBC.[1]
-
Once dried, mill the biomass to a coarse powder (e.g., 2-5 mm particle size). This increases the surface area for efficient solvent extraction.
Extraction of Cannabinoids
Cold ethanol (B145695) extraction is an effective method for solubilizing cannabinoids while minimizing the co-extraction of undesirable compounds like chlorophyll (B73375) and waxes.[4][5] It is particularly suitable for preserving thermally labile acidic cannabinoids like CBCA.
Protocol 2: Cold Ethanol Extraction
-
Submerge the milled plant material in food-grade ethanol (e.g., 96% or 200-proof) at a solvent-to-biomass ratio of 10:1 (v/w).
-
Chill the mixture to between -20°C and -40°C.[4]
-
Agitate the slurry for a defined period, for example, 10 to 30 minutes, to ensure thorough extraction.[4]
-
Separate the ethanol-rich miscella from the solid plant material using filtration (e.g., a Büchner funnel with filter paper or a centrifuge).
-
Recover the ethanol from the miscella using a rotary evaporator under reduced pressure. Maintain a bath temperature below 40°C to prevent decarboxylation. The resulting product is a crude cannabis extract.
Winterization (Dewaxing)
Winterization is a critical purification step that removes fats, plant waxes, and lipids from the crude extract by leveraging their low solubility in cold ethanol.[6][7][8]
Protocol 3: Winterization
-
Dissolve the crude cannabis extract obtained from Protocol 2 in 200-proof ethanol. A common ratio is 10 parts ethanol to 1 part extract (10:1 v/w).[9]
-
Stir the mixture until the extract is fully dissolved. Gentle warming (up to 40°C) may be applied to aid dissolution.
-
Seal the container and place the solution in a freezer at a temperature between -20°C and -80°C for 24 to 48 hours.[6]
-
During this time, waxes, lipids, and other impurities will precipitate out of the solution, which will become cloudy.
-
Filter the cold solution using a vacuum filtration setup with a filter paper (e.g., 1-5 µm pore size) to remove the solidified impurities. The filtrate contains the cannabinoids and terpenes.
-
Remove the ethanol from the filtrate using a rotary evaporator, again keeping the temperature below 40°C. The result is a winterized, partially purified cannabis extract.
Purification of CBCA by Preparative Chromatography
Preparative HPLC is a highly effective technique for isolating individual cannabinoids to a high degree of purity.[10][11][12][13] A reversed-phase C18 column is commonly used for this purpose.
Protocol 4: Preparative HPLC Purification of CBCA
-
Sample Preparation: Dissolve the winterized extract in the mobile phase (e.g., methanol) to a known concentration (e.g., 50 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[14]
-
Chromatographic System: Utilize a preparative HPLC system equipped with a high-pressure gradient pump, an autosampler or manual injector, a C18 stationary phase column, and a suitable detector (e.g., Diode Array Detector [DAD] or Mass Spectrometer [MS]).
-
Method Parameters: The following parameters, adapted from a method developed for separating multiple cannabinoids including CBCA, can be used as a starting point.[14]
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 5-10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.05% formic acid.
-
Gradient: Develop a gradient optimized for the separation of CBCA from other cannabinoids. A shallow gradient is often effective.[11] An example could be starting at 70% B, increasing to 95% B over 20-30 minutes.
-
Flow Rate: Scale the flow rate according to the column dimensions (e.g., 20-30 mL/min for a 20 mm ID column).[12]
-
Detection: Monitor at wavelengths suitable for cannabinoids (e.g., 228 nm). If using MS detection, monitor for the deprotonated CBCA molecule ([M-H]⁻) at an m/z of 357.2.[14]
-
-
Fraction Collection: Collect fractions corresponding to the CBCA peak as it elutes from the column. Mass-triggered fraction collection provides high specificity.[14]
-
Post-Purification: Combine the CBCA-rich fractions and remove the mobile phase solvents using a rotary evaporator. The resulting product is high-purity CBCA.
Data Presentation: Yield and Purity
The following tables summarize representative quantitative data for the isolation and purification of CBCA. The initial concentration is based on a published analysis of a winterized hemp extract, while the final purity is based on achievable levels with preparative HPLC.
Table 1: CBCA Content in Winterized Cannabis sativa L. Extract
| Cannabinoid | Concentration (mg/g) | % (w/w) |
| Cannabidiolic acid (CBDA) | 340.0 | 34.0% |
| This compound (CBCA) | 68.9 | 6.9% |
| Cannabidiol (B1668261) (CBD) | 60.5 | 6.1% |
| Δ⁹-THCA | 47.2 | 4.7% |
| Δ⁹-THC | 29.8 | 3.0% |
| Cannabigerolic acid (CBGA) | 16.9 | 1.7% |
| Cannabigerol (CBG) | 10.4 | 1.0% |
| Data adapted from an analysis of a winterized hemp extract obtained by SFE with an ethanol modifier.[15] |
Table 2: Expected Purity of CBCA After Purification Steps
| Purification Stage | Technique | Expected Purity of CBCA |
| Crude Extract | Cold Ethanol Extraction | 1-10% |
| Winterized Extract | Precipitation in Cold Ethanol | 5-15% |
| Final Product | Preparative HPLC | >95%[12][14] |
Visualization of Workflows
Overall Isolation and Purification Workflow
Caption: Workflow for CBCA isolation from plant material.
Preparative HPLC Purification Detail
Caption: Detailed workflow for the preparative HPLC step.
References
- 1. secretnature.com [secretnature.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Cannabichromene (CBC) Shows Distinct Scalemicity Grades and Enantiomeric Dominance in Cannabis sativa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20190160393A1 - Extraction and purification of cannabinoid compounds - Google Patents [patents.google.com]
- 6. marchandash.com [marchandash.com]
- 7. elixinol.co.za [elixinol.co.za]
- 8. rootsciences.com [rootsciences.com]
- 9. lowtemp-plates.com [lowtemp-plates.com]
- 10. rootsciences.com [rootsciences.com]
- 11. lcms.cz [lcms.cz]
- 12. gmi-inc.com [gmi-inc.com]
- 13. CBD Purification via HPLC: Method Development & Scale-Up [knauer.net]
- 14. agilent.com [agilent.com]
- 15. Effective isolation of cannabidiol and cannabidiolic acid free of psychotropic phytocannabinoids from hemp extract by fast centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cannabichromenic Acid (CBCA) using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Cannabichromenic Acid (CBCA) in various sample matrices, particularly from Cannabis sativa L. extracts. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust, reliable, and cost-effective method for the accurate quantification of cannabinoids.[1][2] This document outlines the necessary instrumentation, reagents, sample preparation procedures, and chromatographic conditions. Furthermore, it presents a summary of method validation parameters typically achieved for CBCA analysis, offering a comprehensive guide for researchers and quality control analysts.
Introduction
This compound (CBCA) is a non-psychoactive cannabinoid found in the Cannabis sativa L. plant.[3][4] As with other major cannabinoids, it exists in its acidic form in the raw plant material and can be converted to its neutral counterpart, cannabichromene (B1668259) (CBC), through decarboxylation.[3][4] With the growing interest in the therapeutic potential of various cannabinoids, accurate and precise analytical methods for their quantification are essential for research, product development, and quality control.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for cannabinoid analysis.[2] This technique offers the advantage of separating a wide range of cannabinoids in a single run without the need for derivatization, which is often required for gas chromatography (GC) methods to avoid the decarboxylation of acidic cannabinoids.[5][6] This application note details a validated HPLC-UV method for the reliable quantification of CBCA.
Experimental Protocol
This protocol is a synthesis of commonly employed methods for cannabinoid analysis by HPLC-UV.[1][7][8]
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: A C18 reversed-phase column is predominantly used for cannabinoid separations.[2] A common specification is a 150 mm x 4.6 mm column with a 2.7 µm particle size.
-
Data Acquisition and Processing Software
-
Analytical Balance
-
Vortex Mixer and Sonicator
-
Centrifuge
-
Syringe Filters: 0.22 µm or 0.45 µm, compatible with the extraction solvent.
-
HPLC Vials and Caps
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Methanol (B129727) (MeOH): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid (FA): LC-MS grade
-
Ammonium Formate: LC-MS grade
-
CBCA Certified Reference Material (CRM): For the preparation of calibration standards.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The following is a general procedure for cannabis plant material.[9][10]
-
Homogenization: Obtain a representative sample of the cannabis material and homogenize it to a fine powder using a grinder.[9]
-
Extraction:
-
Accurately weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.
-
Add a known volume of extraction solvent, typically 10 mL of methanol or a methanol/chloroform mixture.[7]
-
Vortex the sample for 1-2 minutes to ensure thorough mixing.
-
Sonication for 15-30 minutes can enhance extraction efficiency.[4]
-
-
Centrifugation and Filtration:
-
Centrifuge the sample at approximately 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[9]
-
-
Dilution: If the initial extract is expected to have a high concentration of CBCA, dilute it with the mobile phase to fall within the calibration range.
Chromatographic Conditions
The following conditions are a common starting point for the separation of cannabinoids, including CBCA. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A typical gradient starts with a higher percentage of Mobile Phase A and ramps up to a higher percentage of Mobile Phase B to elute the more hydrophobic cannabinoids. For example: 0-1 min (70% B), 1-8 min (70-95% B), 8-9 min (95% B), 9-10 min (70% B). |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| UV Detection Wavelength | CBCA has a UV absorption maximum around 224 nm and another at approximately 269 nm.[11] Detection at 220 nm or 228 nm is common for simultaneous analysis of multiple cannabinoids.[7][8] |
Calibration Curve
-
Prepare a stock solution of the CBCA certified reference material in methanol or the mobile phase.
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards of different concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The linearity of the curve should be verified by a correlation coefficient (R²) of >0.99.[1]
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC-UV quantification of cannabinoids, including what can be expected for CBCA. The exact values can vary depending on the specific method and instrumentation.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 3.0 µg/mL |
| Accuracy (% Recovery) | 80 - 115%[1] |
| Precision (RSD%) | < 5%[1] |
Experimental Workflow Diagram
Caption: Workflow for the quantification of CBCA by HPLC-UV.
Conclusion
The HPLC-UV method described in this application note is a reliable and accurate approach for the quantification of this compound in various cannabis-derived samples. By following the detailed protocol and adhering to good laboratory practices, researchers, scientists, and drug development professionals can achieve high-quality, reproducible results. The method's robustness makes it suitable for both routine quality control and advanced research applications.
References
- 1. Development and Validation of a Simple, Fast, and Accessible HPLC-UV Method for Cannabinoids Determination in Cannabis sativa L. Extracts and Medicinal Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unodc.org [unodc.org]
- 4. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labdepotinc.com [labdepotinc.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 10. An Evaluation of Sample Preparation Techniques for Cannabis Potency Analysis - Cannabis Industry Journal [cannabisindustryjournal.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of Cannabichromenic Acid (CBCA) and its Putative Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of cannabichromenic acid (CBCA) and its putative metabolites using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). CBCA is a naturally occurring cannabinoid in the Cannabis sativa plant and a precursor to cannabichromene (B1668259) (CBC).[1][2] Understanding its metabolic fate is crucial for pharmacological and toxicological assessments. This document outlines the sample preparation, chromatographic conditions, and mass spectrometric parameters for the analysis of CBCA and its hypothesized metabolites in biological matrices. The methodologies and data presented are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound (CBCA) is a non-psychotropic phytocannabinoid synthesized from cannabigerolic acid (CBGA).[1][2] As the acidic precursor to the pharmacologically active compound cannabichromene (CBC), the study of CBCA's metabolism is of growing interest. While direct in-vivo metabolism studies on CBCA are limited, the metabolic pathways of its decarboxylated analogue, CBC, have been investigated. Research on CBC has identified several metabolites, primarily formed through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, with CYP2C9 showing high efficiency.[3] Key metabolic transformations of CBC include hydroxylation and epoxidation.[3] Based on these findings, it is hypothesized that CBCA undergoes similar biotransformations. This application note provides a comprehensive LC-MS/MS method for the quantification of CBCA and its putative metabolites, including hydroxylated and carboxylated derivatives.
Putative Metabolic Pathway of this compound
The proposed metabolic pathway of CBCA is primarily based on the observed metabolism of CBC. The initial biotransformation steps are expected to involve Phase I oxidation reactions. The major hypothesized metabolites include:
-
8'-hydroxy-CBCA: Formed by hydroxylation at the terminal carbon of the isoprenyl side chain.
-
6',7'-epoxy-CBCA: Formed by epoxidation of the double bond in the isoprenyl side chain.
-
8'-carboxy-CBCA: Resulting from the further oxidation of the 8'-hydroxy metabolite.[1]
It is also plausible that CBCA undergoes glucuronidation (a Phase II conjugation reaction) at its carboxylic acid or phenolic hydroxyl groups, a common metabolic route for acidic cannabinoids.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of CBCA and its metabolites from plasma or urine samples.
-
Sample Pre-treatment: To 1 mL of biological fluid, add an internal standard and mix. Acidify the sample with 0.1 M HCl to a pH of approximately 4-5.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic compounds. Follow with a wash of 3 mL of 40% methanol in water to remove less hydrophobic impurities.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Quantitative Data
The following tables summarize the mass spectrometric parameters for the quantification of CBCA and its putative metabolites. These values may require optimization on the specific instrument used.
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CBCA | 357.2 | 313.2 | 20 |
| 8'-hydroxy-CBCA | 373.2 | 329.2 | 22 |
| 6',7'-epoxy-CBCA | 373.2 | 185.1 | 25 |
| 8'-carboxy-CBCA | 387.2 | 343.2 | 20 |
Table 2: Analytical Performance Characteristics (Representative Values)
| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |
| CBCA | ~7.8 | 0.1 | 0.3 |
| 8'-hydroxy-CBCA | ~6.5 | 0.2 | 0.6 |
| 6',7'-epoxy-CBCA | ~7.1 | 0.2 | 0.6 |
| 8'-carboxy-CBCA | ~6.2 | 0.3 | 0.9 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated based on typical LC-MS/MS performance for similar analytes and may vary depending on the matrix and instrument sensitivity.
Experimental Workflow
The overall workflow for the analysis of CBCA and its metabolites is depicted below.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound and its putative metabolites in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for researchers investigating the pharmacokinetics and metabolism of this important cannabinoid. Further studies are warranted to confirm the metabolic pathways of CBCA in vivo and to synthesize authentic analytical standards for its metabolites to enable definitive quantification.
References
Application Notes and Protocols for Cryogenic Extraction of Cannabichromenic Acid (CBCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabichromenic acid (CBCA) is a non-psychoactive cannabinoid acid found in the cannabis plant. It is the acidic precursor to cannabichromene (B1668259) (CBC).[1][2] Like other cannabinoid acids such as THCA and CBDA, CBCA is believed to have potential therapeutic applications, making its efficient extraction and purification a key area of interest for research and drug development.[3] Cryogenic extraction, which utilizes extremely low temperatures, is a preferred method for preserving the acidic forms of cannabinoids, as heat can cause decarboxylation, converting the acidic cannabinoids into their neutral counterparts.[1][3][4] This protocol details a cryogenic ethanol (B145695) extraction method for obtaining CBCA-rich extracts from cannabis biomass.
Principles of Cryogenic Extraction
Cryogenic extraction leverages the use of a chilled solvent, typically ethanol, to selectively extract cannabinoids and terpenes while minimizing the co-extraction of undesirable compounds such as waxes, lipids, and chlorophyll (B73375).[5] By maintaining temperatures between -40°C and -80°C, the solubility of these undesirable compounds is significantly reduced, resulting in a cleaner initial extract that requires less extensive post-processing. This method is particularly advantageous for preserving thermally labile compounds like CBCA.
Biosynthesis of this compound (CBCA)
Understanding the biosynthetic origin of CBCA is crucial for selecting appropriate starting material and optimizing extraction parameters. CBCA is not directly synthesized in large quantities in the cannabis plant but is derived from its precursor, cannabigerolic acid (CBGA).[1][2] The enzyme CBCA synthase facilitates the conversion of CBGA into CBCA within the plant's trichomes.[2][6]
Caption: Biosynthetic pathway of this compound (CBCA).
Experimental Protocol: Cryogenic Ethanol Extraction of CBCA
This protocol outlines the steps for extracting CBCA from cannabis biomass using cryogenic ethanol.
1. Biomass Preparation:
-
Objective: To prepare the cannabis material for efficient extraction.
-
Procedure:
-
Start with cannabis biomass known to have a higher prevalence of CBCA.
-
The biomass should be properly dried and cured to a moisture content of 10-15%.
-
Grind the biomass to a coarse consistency (approximately 3-5 mm). Avoid fine grinding to prevent the extraction of excessive amounts of chlorophyll and other undesirable plant materials.
-
Freeze the ground biomass at -80°C for at least 24 hours. This flash-freezing helps to preserve the cannabinoid and terpene profiles.[7]
-
2. Solvent Preparation:
-
Objective: To chill the extraction solvent to the target cryogenic temperature.
-
Procedure:
-
Use food-grade or USP-grade ethanol (95% or higher).
-
Pre-chill the ethanol to a temperature between -40°C and -80°C using a laboratory-grade chiller or freezer.
-
3. Extraction:
-
Objective: To dissolve the target cannabinoids and terpenes from the biomass into the cryogenic ethanol.
-
Procedure:
-
Combine the frozen biomass and chilled ethanol in an appropriate extraction vessel. A common solvent-to-biomass ratio is 8:1 to 10:1 (L:kg).
-
Agitate the mixture gently for a short duration (e.g., 5-10 minutes).[8] The low temperature and brief contact time are crucial for selective extraction.
-
Maintain the cryogenic temperature throughout the extraction process using a jacketed extraction vessel or by performing the extraction in a cold room.
-
4. Filtration:
-
Objective: To separate the cannabinoid-rich ethanol solution (miscella) from the solid plant material.
-
Procedure:
-
Quickly filter the mixture through a series of progressively finer filters to remove particulate matter. A multi-stage filtration system (e.g., 100 µm, 25 µm, 1 µm) is recommended.
-
Ensure all filtration equipment is pre-chilled to maintain the low temperature of the miscella.
-
5. Solvent Recovery:
-
Objective: To remove the ethanol from the miscella to obtain a concentrated crude CBCA extract.
-
Procedure:
-
Use a rotary evaporator or a falling film evaporator for efficient solvent recovery.[8]
-
Apply a vacuum to lower the boiling point of ethanol, which helps in preserving the CBCA by avoiding high temperatures that could lead to decarboxylation.[8] The decarboxylation temperature for CBCA is approximately 105°C.[1]
-
The recovered ethanol can be recycled for future extractions.
-
6. Post-Processing (Optional but Recommended):
-
Objective: To further purify the crude extract.
-
Winterization: If the initial extraction was not performed at a sufficiently low temperature, waxes and lipids may be present.
-
Dissolve the crude extract in ethanol (if not already in solution).
-
Chill the solution to approximately -20°C for 24-48 hours to precipitate the waxes and lipids.
-
Filter the cold solution to remove the solidified fats.
-
-
Purging: To remove any residual solvent.
-
Place the concentrated extract in a vacuum oven at a low temperature (e.g., 40-50°C) under a deep vacuum.
-
Purge until residual solvent levels are within acceptable limits as determined by analytical testing.
-
Experimental Workflow Diagram
References
- 1. secretnature.com [secretnature.com]
- 2. mdpi.com [mdpi.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. Processing and extraction methods of medicinal cannabis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Cryogenic Extraction System [cleangreencannascience.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Testing of Cannabichromenic Acid (CBCA) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental models for assessing the bioactivity of Cannabichromenic acid (CBCA). Given the limited direct research on CBCA, many of the detailed protocols and mechanistic insights are adapted from studies on its close structural analogue, Cannabichromene (CBC). These models serve as a foundational platform for investigating the anti-inflammatory, anti-cancer, and neuroprotective potential of CBCA.
Anti-Inflammatory Bioactivity
Inflammation is a complex biological response implicated in numerous diseases. Cannabinoids, including CBC, have demonstrated potent anti-inflammatory properties in various in vitro models. These assays are crucial for elucidating the mechanisms by which CBCA may modulate inflammatory pathways.
Data Presentation: Anti-Inflammatory Activity
The following table summarizes quantitative data from in vitro anti-inflammatory studies on CBC. These values can serve as a benchmark for designing and interpreting experiments with CBCA.
| Compound | Assay | Cell Line | Key Findings | Reference |
| CBC | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibited NO production by ~50% at 20 µM | |
| CBC | iNOS, IL-1β, IL-6, TNF-α mRNA Expression | RAW 264.7 Macrophages | Concentration-dependent suppression of expression | |
| CBC | iNOS, IL-1β, IL-6, TNF-α Protein Expression | RAW 264.7 Macrophages | Concentration-dependent reduction in protein levels | |
| CBC | MAPK (JNK, ERK, P38) Phosphorylation | RAW 264.7 Macrophages | Inhibition of phosphorylation at 5, 10, and 20 µM | |
| CBC | NF-κB Phosphorylation | RAW 264.7 Macrophages | Inhibition of phosphorylation | |
| CBDA | COX-2 Inhibition | Enzyme Assay | IC50 ≈ 2 µM (9-fold selectivity over COX-1) |
Experimental Protocols
This assay assesses the ability of CBCA to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (CBCA)
-
Griess Reagent System
-
96-well plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of CBCA (e.g., 1-50 µM) or a vehicle control (e.g., DMSO). Pre-treat the cells for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to all wells except for the negative control group.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC50 value from the dose-response curve.
This enzyme-based assay evaluates the direct inhibitory effect of CBCA on the activity of COX-2, an enzyme crucial for the synthesis of pro-inflammatory prostaglandins.
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound (CBCA)
-
Detection reagent (e.g., a colorimetric or fluorometric probe)
-
96-well plates
Protocol:
-
Reagent Preparation: Prepare solutions of COX-2 enzyme, arachidonic acid, and CBCA in the appropriate reaction buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, CBCA at various concentrations, and the COX-2 enzyme. Include a vehicle control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
This assay measures the ability of CBCA to inhibit 5-LOX, an enzyme involved in the production of leukotrienes, which are potent pro-inflammatory mediators.
Materials:
-
Purified 5-lipoxygenase (from soybean or human)
-
Linoleic acid or arachidonic acid (substrate)
-
Reaction buffer (e.g., phosphate (B84403) buffer)
-
This compound (CBCA)
-
UV-transparent 96-well plates or cuvettes
Protocol:
-
Reagent Preparation: Prepare solutions of 5-LOX, substrate, and CBCA in the reaction buffer.
-
Reaction Setup: In a UV-transparent plate, add the reaction buffer, CBCA at various concentrations, and the 5-LOX enzyme. Include a vehicle control.
-
Pre-incubation: Incubate the mixture for 5-10 minutes at 25°C.
-
Initiation of Reaction: Add the substrate to initiate the reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm over time (e.g., for 5-10 minutes) using a spectrophotometer. This change in absorbance is due to the formation of conjugated dienes.
-
Analysis: Calculate the rate of reaction for each concentration of CBCA and determine the percentage of inhibition and the IC50 value.
Signaling Pathways in Inflammation
CBCA is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Anti-Cancer Bioactivity
Emerging evidence suggests that minor cannabinoids possess anti-cancer properties, including the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays are fundamental for screening the cytotoxic potential of CBCA against different types of cancer.
Data Presentation: Anti-Cancer Activity
The following table presents IC50 values for CBC and other cannabinoids against various cancer cell lines. This data can guide the selection of cell lines and concentration ranges for CBCA testing.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| CBC | MCF-7 (Breast) | 14.2 | |
| CBC | MDA-MB-231 (Breast) | 20.4 | |
| CBC | DU-145 (Prostate) | >10 | |
| CBC + THC | T24 (Bladder) | Synergistic cytotoxic effect | |
| THC | MCF-7 (Breast) | 9.8 | |
| THC | MDA-MB-231 (Breast) | 18.2 | |
| THC | DU-145 (Prostate) | 25 |
Experimental Protocol
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their health.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, U-87 MG)
-
Appropriate cell culture medium and supplements
-
This compound (CBCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of CBCA for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways in Cancer
The anti-cancer effects of cannabinoids are often mediated through the modulation of signaling pathways that control cell survival, proliferation, and apoptosis, such as the MAPK pathway.
Neuroprotective Bioactivity
Cannabinoids have shown promise in protecting neurons from damage and promoting neuronal health. In vitro neurite outgrowth assays are valuable for assessing the potential of CBCA to support neuronal differentiation and regeneration.
Data Presentation: Neuroprotective Activity
Quantitative data on the direct neuroprotective effects of CBCA is currently limited. However, studies on CBC provide a basis for investigation.
| Compound | Assay | Cell Line | Key Findings | Reference |
| CBC | Neuronal Differentiation | NSC-34 cells | Upregulation of neuronal markers (Neurod1, Tubb3) | |
| CBC | Neural Stem/Progenitor Cell Viability | Mouse NSPCs | Positive effect on viability during differentiation | |
| CBD | Neurite Outgrowth | PC12 cells | Stimulated neurite outgrowth |
Experimental Protocol
This assay quantifies the ability of a compound to promote the growth of neurites (axons and dendrites) from neuronal cells, a key process in neuronal development and regeneration.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y, or primary neurons)
-
Cell culture medium appropriate for neuronal differentiation
-
Extracellular matrix-coated plates (e.g., collagen or laminin)
-
This compound (CBCA)
-
Fixative (e.g., paraformaldehyde)
-
Staining reagents (e.g., immunofluorescence for neuronal markers like β-III tubulin)
-
Microscope with imaging software
Protocol:
-
Cell Seeding: Seed neuronal cells on coated plates at a low density to allow for neurite extension.
-
Differentiation: Induce differentiation using a low-serum medium or specific growth factors if required by the cell line.
-
Treatment: Treat the cells with various concentrations of CBCA or a vehicle control.
-
Incubation: Culture the cells for a period sufficient for neurite outgrowth (e.g., 48-72 hours).
-
Fixation and Staining: Fix the cells and perform immunofluorescent staining for a neuronal marker to visualize the neurites.
-
Imaging: Capture images of the cells using a fluorescence microscope.
-
Analysis: Use image analysis software to quantify neurite length, number of neurites per cell, and branching.
Experimental Workflow Visualization
Assessing the Cytotoxic Potential of Cannabichromenic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabichromenic acid (CBCA) is a non-psychoactive phytocannabinoid found in the Cannabis sativa plant. As the acidic precursor to cannabichromene (B1668259) (CBC), CBCA is gaining interest for its potential therapeutic properties. However, research into its specific biological activities, including its cytotoxic effects on cancer cells, remains limited. In contrast, its decarboxylated form, CBC, has been more extensively studied and has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.
These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of CBCA in vitro. Due to the current scarcity of published data specifically on CBCA, the protocols and data presented are largely based on established methods for evaluating the cytotoxicity of the closely related compound, CBC. These methodologies can be readily adapted for the investigation of CBCA, providing a robust framework for initial screening and mechanistic studies. It is imperative for researchers to experimentally determine the optimal conditions for their specific cell lines and experimental setup.
Data Presentation: Cytotoxicity of Cannabichromene (CBC)
The following tables summarize the available quantitative data on the cytotoxicity of Cannabichromene (CBC) in various cancer cell lines. This data can serve as a valuable reference point for designing dose-range finding studies for CBCA.
Table 1: IC50 Values of CBC in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| T24 | Urothelial Carcinoma | 13.68 (in combination with THC) | 48 | XTT |
| HTB-9 | Urothelial Carcinoma | 13.95 (in combination with THC) | 48 | XTT |
| PANC-1 | Pancreatic Cancer | Not specified | 24 | MTT |
| AsPC-1 | Pancreatic Cancer | Not specified | 24 | MTT |
| Caov-3 | Ovarian Cancer | > 50 | Not specified | MTT |
Note: The IC50 values for T24 and HTB-9 cells were determined for a combination of CBC and THC in a ~6:1 ratio[1][2]. The study on pancreatic cancer cells did not provide specific IC50 values but indicated a dose-dependent decrease in cell viability[1]. In Caov-3 ovarian cancer cells, CBC showed weak inhibition of cell growth at 50 µM[3].
Table 2: Effects of CBC on Cell Viability
| Cell Line | Concentration (µM) | Effect on Cell Viability | Assay |
| RAW 264.7 (macrophages) | Up to 20 | No significant cytotoxicity | CCK-8 |
| RAW 264.7 (macrophages) | 40 | Decreased cell viability to 79.66% | CCK-8 |
Note: In the RAW 264.7 cell line, CBC demonstrated a lack of cytotoxicity at concentrations up to 20 µM[4].
Experimental Protocols
The following are detailed protocols for common cell culture assays to determine the cytotoxicity of CBCA.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.
Materials:
-
CBCA stock solution (in DMSO or ethanol)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
CBCA Treatment: Prepare serial dilutions of CBCA in complete medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be less than 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CBCA. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the % viability against the log of the CBCA concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
CBCA stock solution
-
Complete cell culture medium
-
96-well plates
-
Commercial LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure times.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Measurement: Follow the manufacturer's instructions for the commercial LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
CBCA stock solution
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of CBCA as described for the MTT assay.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the apoptosis kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of CBCA.
Putative Signaling Pathway for CBC-Induced Cytotoxicity
Based on studies of CBC, a potential mechanism of action involves the induction of apoptosis and ferroptosis, potentially mediated by cannabinoid receptors.[1] This pathway provides a hypothetical framework for investigating the mechanisms of CBCA-induced cytotoxicity.
Caption: Putative signaling pathways for CBCA-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cannabichromenic Acid (CBCA) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabichromenic acid (CBCA) is a primary, non-intoxicating acidic cannabinoid found in the Cannabis sativa plant. It serves as the direct biosynthetic precursor to cannabichromene (B1668259) (CBC), a cannabinoid that has garnered interest for its potential therapeutic properties.[1] Like other major cannabinoid acids such as THCA and CBDA, CBCA is synthesized from cannabigerolic acid (CBGA), often referred to as the "mother of all cannabinoids".[1][2] While research into CBCA is less extensive than for other cannabinoids, its role as a precursor and its own potential biological activities make it a compound of significant interest for phytochemical, pharmacological, and drug development studies.
These application notes provide a comprehensive overview of the analytical standards, protocols, and theoretical frameworks necessary for conducting research on CBCA.
Chemical and Physical Properties
A clear understanding of CBCA's fundamental properties is essential for its extraction, purification, and analysis. While an oil at room temperature, its solubility and molecular characteristics are key parameters for developing analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀O₄ | [2] |
| Molar Mass | 358.5 g/mol | [2] |
| Solubility | 140.6 mg/mL in Hexane-DCM mobile phase | [3] |
| Decarboxylation Temp. | ~105° C (converts to CBC) | [4] |
Biosynthesis and Degradation Pathway
CBCA is enzymatically synthesized from CBGA and can be degraded into other cannabinoids through environmental exposure.[2][5] It is a thermally unstable compound, readily converting to CBC when heated.[4] Furthermore, exposure to UV light or heat can lead to its conversion to cannabicyclolic acid (CBLA), a photochemical artifact.[2]
Caption: Biosynthesis of CBCA from CBGA and its subsequent degradation pathways.
Analytical Protocols
Extraction and Purification
The initial step in studying CBCA involves its extraction from Cannabis sativa plant material and subsequent purification to isolate it from the complex chemical matrix.
Protocol 1: General Solvent Extraction
This protocol outlines a standard method for extracting cannabinoids from plant material. Ethanol is often effective for extracting acidic cannabinoids.[6]
Methodology:
-
Preparation: Obtain finely powdered inflorescences from a CBCA-rich cannabis chemotype.
-
Extraction: Macerate the powdered plant material (e.g., 500 mg) in an appropriate solvent such as 96% ethanol.[5][6] The ratio of solvent to plant material should be sufficient to ensure complete immersion and extraction (e.g., 10:1 v/w).
-
Agitation: Agitate the mixture at room temperature for a specified duration (e.g., 1 hour) to facilitate solvent penetration and cannabinoid dissolution.
-
Filtration: Filter the mixture to separate the solid plant material from the cannabinoid-rich solvent extract.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract. The temperature should be kept low to prevent decarboxylation of CBCA.
Protocol 2: Purification by Flash Chromatography
Flash chromatography is a widely used technique for purifying and isolating specific cannabinoids from a crude extract.[7][8] This protocol provides a general two-step process.
Methodology:
-
Step 1: Normal Phase Chromatography
-
Stationary Phase: Silica gel cartridge.[7]
-
Mobile Phase: A non-polar solvent system, typically a gradient of hexane (B92381) and ethyl acetate.
-
Procedure: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column. Elute the compounds with the mobile phase gradient. Collect fractions and analyze using a suitable technique (e.g., TLC or HPLC) to identify those containing CBCA.
-
-
Step 2: Reversed-Phase Chromatography (for higher purity)
-
Stationary Phase: C18 cartridge.[7]
-
Mobile Phase: A polar solvent system, typically a gradient of water and methanol (B129727) or acetonitrile (B52724).[8]
-
Procedure: Pool the CBCA-rich fractions from the normal phase step and evaporate the solvent. Dissolve the residue in the reversed-phase mobile phase and purify further.
-
-
Final Step: Collect the pure fractions and evaporate the solvent to obtain purified CBCA.
Quantitative Analysis
Accurate quantification of CBCA is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method.[5]
Protocol 3: Quantitative Analysis by HPLC-UV
Methodology:
-
Standard Preparation: Prepare a stock solution of a certified CBCA reference standard in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the crude or purified extract, dissolve it in the mobile phase or chosen solvent, and filter it through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for cannabinoids (e.g., 220-230 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared samples. Identify the CBCA peak based on the retention time of the reference standard and quantify the concentration using the calibration curve.
Quantitative Data Summary
The concentration of CBCA can vary significantly between different Cannabis sativa cultivars.
| Cultivar/Strain | CBCA Concentration (% w/w of dry weight) | Analytical Method |
| Medical Variety (CINRO) | 0.02% | HPLC-UV |
| CBD-rich Strain | 0.02 - 0.67% | RP-UHPLC |
| Various Cultivars | Varies (see source for details) | Not specified |
Protocols for Biological Activity Assessment
The biological effects of CBCA are not well-established, but protocols used for other cannabinoids can be adapted to study its potential anti-inflammatory properties.[2]
Protocol 4: In Vitro Anti-Inflammatory Nitric Oxide (NO) Assay
This assay assesses the ability of CBCA to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[2]
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium until they reach the desired confluence.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of CBCA (or a vehicle control). Pre-treat the cells for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Determine the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. A decrease in absorbance in CBCA-treated wells compared to the LPS-only control indicates inhibition of NO production.
Caption: Experimental workflow for the in vitro nitric oxide (NO) assay.
Hypothesized Signaling Pathways
The direct signaling pathways for CBCA have not been fully elucidated. However, it is hypothesized that its effects may be similar to its decarboxylated form, CBC.[2] CBC has been shown to be a selective agonist for the CB2 receptor and also interacts with transient receptor potential (TRP) channels, which may mediate its anti-inflammatory effects.[2] Therefore, the potential therapeutic actions of CBCA could be mediated through its conversion to CBC.
Caption: Hypothesized signaling of CBCA via its conversion to CBC.
References
- 1. cannabiscareer.com [cannabiscareer.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. secretnature.com [secretnature.com]
- 5. Analysis of Sequence Variability and Transcriptional Profile of Cannabinoid synthase Genes in Cannabis sativa L. Chemotypes with a Focus on this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. silicycle.com [silicycle.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing thermal degradation of Cannabichromenic acid during analysis
Technical Support Center: Analysis of Cannabichromenic Acid (CBCA)
Welcome to the technical support center for the analysis of this compound (CBCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal degradation of CBCA during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBCA) and why is its analysis important?
A1: this compound (CBCA) is a non-psychoactive cannabinoid found in the cannabis plant.[1] It is the acidic precursor to cannabichromene (B1668259) (CBC).[2][3] Accurate analysis of CBCA is crucial for the quality control of cannabis products, understanding the pharmacological profile of cannabis, and for the development of cannabinoid-based therapeutics.[1]
Q2: What causes the degradation of CBCA during analysis?
A2: The primary cause of CBCA degradation is decarboxylation, a chemical reaction where a carboxyl group is removed, converting the acidic cannabinoid into its neutral form.[4][5] This process is significantly accelerated by heat.[4][6] Exposure to light and certain pH conditions can also contribute to its degradation.[4][5]
Q3: Which analytical techniques are most suitable for CBCA analysis to avoid degradation?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the preferred method for analyzing acidic cannabinoids like CBCA.[2][7] This is because HPLC analysis is typically performed at or near room temperature, which minimizes the risk of thermal degradation.[8] Gas Chromatography (GC) is generally not recommended for analyzing acidic cannabinoids without a derivatization step, as the high temperatures of the GC inlet port will cause decarboxylation.[2][9][10]
Q4: What are the initial signs of CBCA degradation in my samples?
A4: A primary indicator of CBCA degradation is the appearance and increase of a peak corresponding to its neutral counterpart, cannabichromene (CBC), in your chromatogram. Conversely, you will observe a decrease in the peak area or concentration of CBCA. In some cases, a color change in the sample solution (e.g., slight yellowing) might occur, though this is not a definitive indicator and requires chromatographic confirmation.
Troubleshooting Guide: Preventing CBCA Degradation
This guide provides solutions to common issues encountered during the analysis of CBCA.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no detectable CBCA peak in HPLC analysis. | Degradation during sample preparation. | - Temperature Control: Avoid heating samples during extraction. Utilize non-thermal extraction techniques like ultrasonic-assisted extraction (UAE) at room temperature.[11] If heating is necessary, use the lowest possible temperature for the shortest duration. - Solvent Choice: Use high-purity solvents. Acetonitrile is a commonly used and stable solvent for cannabinoid analysis.[12] - pH Control: Maintain a neutral or slightly acidic pH (around 4-6) during extraction and in your final sample solution to improve stability.[12] |
| Inconsistent CBCA concentrations across replicate injections. | Ongoing degradation in the autosampler. | - Autosampler Temperature: If available, set the autosampler temperature to a cool setting (e.g., 4°C) to slow down potential degradation while samples are waiting for injection.[11] - Run Time: Minimize the time samples spend in the autosampler before injection. Prepare samples closer to the time of analysis. |
| Presence of a large CBC peak and a small CBCA peak when analyzing a CBCA-rich sample. | Decarboxylation due to analytical method. | - GC Analysis: If using GC, the high inlet temperature is the likely cause. A mandatory step to prevent this is derivatization (e.g., silylation) to protect the carboxyl group before injection.[10][13] - HPLC Analysis: While less common, ensure the column temperature is not set too high. Most cannabinoid separations can be achieved at or slightly above room temperature (e.g., 25-40°C).[14] |
| Gradual decrease of CBCA peak area over a sequence of injections. | Sample instability in the vial. | - Light Protection: Store prepared samples in amber vials or protect them from light to prevent photodegradation.[12] - Inert Atmosphere: For long-term storage or highly sensitive analyses, purge the sample vial headspace with an inert gas like nitrogen or argon to prevent oxidation.[12] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of CBCA
This protocol outlines a method for preparing cannabis plant material for HPLC analysis, designed to minimize CBCA degradation.
Materials:
-
Homogenized cannabis plant material
-
Extraction Solution: Acetonitrile/water (e.g., 80:20 v/v) with 0.1% formic acid
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters (Nylon or PTFE)
-
Amber HPLC vials
Procedure:
-
Weigh approximately 0.1-0.2 g of homogenized plant material into a 50 mL centrifuge tube.
-
Add 30 mL of the Extraction Solution to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
For certain sample types, mechanical shaking for 30 minutes may be beneficial.[14]
-
Centrifuge the sample for 10 minutes at 4,000 rpm to pellet the solid material.[14]
-
Carefully collect the supernatant (the upper layer).
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.[14]
-
Store the vial at 4°C if analysis is not immediate.
Protocol 2: Recommended HPLC-UV Method Parameters
This provides a starting point for an HPLC-UV method suitable for the analysis of CBCA and other cannabinoids.
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A time-based gradient from a lower to a higher percentage of Mobile Phase B is typical. This needs to be optimized for the specific cannabinoid profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-45°C[14] |
| Injection Volume | 5-20 µL |
| UV Detection Wavelength | 228 nm is often used as it is a maximum absorption wavelength for many cannabinoids.[15] |
Visualizations
References
- 1. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. um.edu.mt [um.edu.mt]
- 4. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thermo-chemical conversion kinetics of cannabinoid acids in hemp (Cannabis sativa L.) using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port t… [ouci.dntb.gov.ua]
- 14. pickeringlabs.com [pickeringlabs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cannabichromenic Acid (CBCA) Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Cannabichromenic acid (CBCA) in different solvents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of CBCA in solution?
A1: The stability of this compound (CBCA) in solution is primarily influenced by three main factors:
-
Temperature: As an acidic cannabinoid, CBCA is susceptible to decarboxylation, a chemical reaction where it loses a carboxyl group to form cannabichromene (B1668259) (CBC). This process is significantly accelerated by heat.[1]
-
Light: Exposure to ultraviolet (UV) light can cause CBCA to degrade into cannabicyclolic acid (CBLA).[2] Therefore, it is crucial to protect solutions containing CBCA from light.
-
Solvent and pH: The choice of solvent and the pH of the solution can also affect stability. While specific data on a broad range of solvents is limited, acetonitrile (B52724) with stabilizers is commonly used for analytical standards to enhance stability.[3]
Q2: What are the main degradation products of CBCA I should be aware of in my analysis?
A2: The two primary degradation products of CBCA are:
-
Cannabichromene (CBC): Formed through decarboxylation, which is primarily induced by heat.[1]
-
Cannabicyclolic acid (CBLA): Formed upon exposure to UV light.[2]
The presence of these compounds in your sample can indicate the degradation of CBCA due to improper storage or handling.
Q3: Which solvent is recommended for storing CBCA standards?
A3: Acetonitrile is a commonly used solvent for preparing and storing cannabinoid standards, including CBCA.[2] For enhanced long-term stability of acidic cannabinoids like CBCA, the use of stabilizers such as N,N-Diisopropylethylamine (DIPEA) and ascorbic acid in acetonitrile has been shown to be effective.[3]
Q4: Can I use methanol (B129727) to prepare my CBCA solutions?
A4: Yes, methanol is another common solvent used in cannabinoid analysis. However, a stability study on a mixed cannabinoid standard suggested that CBCA may be slightly less stable in methanol compared to stabilized acetonitrile over a 30-day period at room temperature, though it still remained within a ±5% acceptance criterion.[4] For long-term storage, stabilized acetonitrile or storage at low temperatures (-20°C or colder) is recommended.[4]
Q5: Is there any known signaling pathway for CBCA?
A5: Research into the specific signaling pathways of CBCA is still limited. However, it is known to be a precursor to cannabichromene (CBC).[1][5] Some studies suggest that CBCA may have antimicrobial and anti-inflammatory properties.[5] Its decarboxylated form, CBC, is thought to interact with the transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain perception.[1] It is hypothesized that CBCA might share some of the properties of CBC, but further research is needed to fully elucidate its mechanism of action.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of CBCA concentration in prepared solutions over time. | Decarboxylation of CBCA to CBC due to exposure to elevated temperatures. | - Store stock solutions and samples at low temperatures (-20°C for long-term, 4°C for short-term). - Avoid heating samples during preparation and analysis. - Prepare fresh working solutions regularly. |
| Appearance of an unexpected peak corresponding to CBLA. | Degradation of CBCA due to exposure to UV light. | - Store all solutions in amber vials or protect them from light by wrapping them in foil. - Work in a laboratory with minimal UV light exposure. |
| Variable and inconsistent analytical results. | Instability of CBCA in the chosen solvent or inappropriate storage conditions. | - Use high-purity solvents. For acetonitrile, consider adding stabilizers like 1% DIPEA and 0.05% ascorbic acid.[3] - Ensure storage containers are properly sealed to prevent solvent evaporation. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Low recovery of CBCA from samples. | Adsorption to container surfaces or degradation during sample processing. | - Use silanized glass vials to minimize adsorption. - Minimize the time between sample preparation and analysis. |
Data on CBCA Stability
The following table summarizes the stability of CBCA in a mixed cannabinoid standard across different solvents and storage conditions over a 30-day period. The data is presented as the percentage of the initial response, with a value between 95% and 105% indicating stability.
| Solvent | Storage Temperature | Day 10 | Day 15 | Day 30 | Stability |
| Acetonitrile (with 1% DIPEA and 0.05% Ascorbic Acid)[4] | Room Temperature (approx. 22°C) | 102% | 100% | 100% | Stable |
| Methanol[4] | Room Temperature (approx. 22°C) | 98% | 99% | 97% | Stable |
| Acetonitrile:Water (75:25)[4] | Room Temperature (approx. 22°C) | 100% | 100% | 101% | Stable |
| Acetonitrile (with 1% DIPEA and 0.05% Ascorbic Acid)[4] | 4°C | 102% | 101% | 101% | Stable |
| Methanol[4] | 4°C | 99% | 99% | 98% | Stable |
| Acetonitrile:Water (75:25)[4] | 4°C | 100% | 101% | 102% | Stable |
Note: This data is from a study on a mixed standard of 7 acidic cannabinoids and may not perfectly represent the stability of a pure CBCA solution. However, it provides a good relative indication of stability in these common laboratory solvents.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study of CBCA
This protocol outlines a method to intentionally degrade CBCA to identify its degradation products and assess its stability under various stress conditions.
-
Sample Preparation: Prepare a stock solution of CBCA in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature in the dark for 24 hours.
-
-
Thermal Degradation:
-
Incubate a sealed vial of the CBCA stock solution at 105°C for 60 minutes to induce decarboxylation.[1]
-
-
Photodegradation:
-
Expose a sealed quartz vial of the CBCA stock solution to a light source compliant with ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample of the CBCA stock solution stored at -20°C in the dark, using the HPLC-UV method described below.
-
Compare the chromatograms to identify and quantify the degradation products.
-
Protocol 2: HPLC-UV Method for CBCA Stability Analysis
This method is suitable for separating and quantifying CBCA and its primary degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[6]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the less polar degradation products. A typical gradient might be:
-
0-15 min: 70% B to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% B to 70% B
-
18-20 min: Hold at 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) in the initial mobile phase composition.
Visualizations
Caption: Primary degradation pathways of this compound (CBCA).
Caption: Workflow for a forced degradation study of CBCA.
References
- 1. secretnature.com [secretnature.com]
- 2. benchchem.com [benchchem.com]
- 3. Interested in Stable Cannabinoids Acids Standards? [restek.com]
- 4. Stability Study of Mixed Neutral and Acidic Cannabinoid Standards [restek.com]
- 5. cannabiscareer.com [cannabiscareer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. greyhoundchrom.com [greyhoundchrom.com]
Technical Support Center: Identification of Cannabichromenic Acid (CBCA) Degradation Products by Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing the degradation products of Cannabichromenic Acid (CBCA) using mass spectrometry. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (CBCA)?
A1: The primary degradation pathway for this compound (CBCA) is decarboxylation, which involves the loss of a carboxyl group to form Cannabichromene (CBC).[1] This process is readily induced by heat. Further degradation of CBC can occur under various stress conditions:
-
Photolytic (Light) Exposure: Under the influence of UV light, CBC can undergo a [2+2] cycloaddition to form Cannabicyclol (CBL).[1]
-
Acidic Conditions: While specific data for CBCA is limited, by analogy to other cannabinoids like CBD, acidic conditions may lead to cyclization or isomerization reactions.
-
Oxidative Conditions: Exposure to atmospheric oxygen can lead to the formation of various oxidized byproducts. For instance, Δ⁹-THC is known to oxidize to Cannabinol (CBN), suggesting that the resorcinol (B1680541) core of the CBCA molecule is susceptible to oxidation.[1]
Q2: My CBCA standard is showing a peak corresponding to CBC. Is my standard degraded?
A2: Yes, the presence of Cannabichromene (CBC) in a CBCA standard indicates decarboxylation has occurred. CBCA is an acidic cannabinoid and is inherently unstable, readily losing its carboxyl group upon exposure to heat.[1] To minimize this, always store your CBCA standards in a cool, dark place and avoid repeated freeze-thaw cycles. For quantitative analysis, it is crucial to use a freshly prepared standard solution.
Q3: Are there any specific mass transitions I should monitor for CBCA and its potential degradation products in an LC-MS/MS analysis?
A3: Yes, for a targeted LC-MS/MS analysis, you can monitor specific precursor-to-product ion transitions. While optimal transitions should be determined empirically, here are some suggested starting points based on the known structures:
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |
| This compound (CBCA) | 359.2 | 313.2, 245.1 | Negative |
| Cannabichromene (CBC) | 315.2 | 259.2, 193.1 | Positive |
| Cannabicyclol (CBL) | 315.2 | 231.1, 187.1 | Positive |
Note: These values are theoretical and may vary slightly depending on the instrument and experimental conditions. It is highly recommended to confirm these transitions by infusing pure standards.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a stressed CBCA sample.
-
Question: What are the likely identities of these unknown peaks?
-
Answer: Unexpected peaks are likely degradation products of CBCA. Their identity will depend on the stress condition applied:
-
Heat Stress: The most prominent unexpected peak is likely to be Cannabichromene (CBC), the decarboxylated product of CBCA.
-
Photolytic Stress: If your sample was exposed to light, you might observe a peak corresponding to Cannabicyclol (CBL).[1]
-
Acidic/Basic Stress: These conditions may lead to a variety of isomerization or cyclization products. High-resolution mass spectrometry can help in elucidating the elemental composition of these unknowns.
-
Oxidative Stress: A range of hydroxylated or otherwise oxidized products may be formed. Look for mass shifts corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).
-
Issue 2: I am having difficulty achieving good chromatographic separation between CBCA and its degradation products.
-
Question: How can I optimize my LC method for better separation?
-
Answer: CBCA and its degradation products have varying polarities, which can be exploited for chromatographic separation.
-
Column Choice: A C18 column is a good starting point. For better retention of the acidic CBCA, consider a column with a polar-embedded stationary phase.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid (e.g., 0.1% formic acid) is typically effective. The acid helps to suppress the ionization of the carboxylic acid group of CBCA, leading to better peak shape.
-
Gradient Optimization: Start with a higher aqueous percentage to retain the more polar compounds and gradually increase the organic solvent percentage to elute the less polar degradation products like CBC and CBL.
-
Issue 3: The mass spectral fragmentation of an unknown peak is complex and difficult to interpret.
-
Question: How can I approach the structural elucidation of an unknown degradation product?
-
Answer: Structural elucidation of unknown metabolites or degradation products is a systematic process:
-
High-Resolution Mass Spectrometry (HRMS): Use an instrument like a Q-TOF or Orbitrap to obtain an accurate mass measurement. This will allow you to determine the elemental composition of the unknown.
-
MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the unknown to that of the parent compound (CBCA). Look for common fragments and neutral losses that can provide clues about which part of the molecule has been modified.
-
Isotope Labeling: If possible, perform degradation studies with isotopically labeled CBCA to track the atoms through the degradation process.
-
Literature Review: Search for known degradation products of similar cannabinoids, as the degradation pathways are often analogous.
-
Experimental Protocols
Forced Degradation Study of this compound (CBCA)
This protocol provides a general framework for conducting a forced degradation study of CBCA. The specific conditions (concentration, temperature, time) may need to be optimized for your specific experimental setup.
1. Sample Preparation:
-
Prepare a stock solution of CBCA in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the CBCA stock solution with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (B78521), and dilute with the initial mobile phase for LC-MS analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the CBCA stock solution with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the initial mobile phase for LC-MS analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the CBCA stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Keep the solution at room temperature and protect it from light for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot and dilute with the initial mobile phase for LC-MS analysis.
-
-
Photolytic Degradation:
-
Place a solution of CBCA (100 µg/mL in methanol) in a UV-transparent vial.
-
Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for 24, 48, and 72 hours.
-
As a control, wrap an identical vial in aluminum foil and keep it under the same conditions.
-
At each time point, withdraw an aliquot for LC-MS analysis.
-
-
Thermal Degradation:
-
Place a solid sample of CBCA in an oven at 105°C for 1, 2, and 4 hours.
-
At each time point, cool the sample, dissolve it in a known volume of solvent, and analyze by LC-MS.
-
3. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: ESI Positive and Negative
-
Data Acquisition: Full scan and product ion scan modes.
Data Presentation
Summarize the quantitative results of your forced degradation studies in a clear and structured table. This will allow for easy comparison of the stability of CBCA under different conditions.
Table 1: Summary of CBCA Degradation Under Various Stress Conditions
| Stress Condition | Time (hours) | CBCA Remaining (%) | CBC Formed (%) | CBL Formed (%) | Other Degradants (%) |
| 0.1 M HCl at 60°C | 24 | ||||
| 48 | |||||
| 72 | |||||
| 0.1 M NaOH at 60°C | 2 | ||||
| 4 | |||||
| 8 | |||||
| 3% H₂O₂ at RT | 24 | ||||
| 48 | |||||
| 72 | |||||
| UV Light (254 nm) | 24 | ||||
| 48 | |||||
| 72 | |||||
| Heat (105°C, solid) | 1 | ||||
| 2 | |||||
| 4 |
Note: This is a template. The user should populate it with their own experimental data. The percentage of each compound can be calculated based on the peak area from the chromatogram.
Mandatory Visualization
Caption: Plausible degradation pathways of this compound (CBCA).
References
Technical Support Center: Optimizing Storage Conditions for Cannabichromenic Acid (CBCA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the decarboxylation of Cannabichromenic Acid (CBCA).
Frequently Asked Questions (FAQs)
Q1: What is CBCA and why is its decarboxylation a concern?
A1: this compound (CBCA) is a non-intoxicating acidic cannabinoid found in the cannabis plant.[1] It is the acidic precursor to cannabichromene (B1668259) (CBC). The primary concern with CBCA is its susceptibility to decarboxylation, a chemical reaction where it loses a carboxyl group (-COOH) as carbon dioxide when exposed to heat, converting it into CBC.[2][3] This transformation is often undesirable for researchers who wish to study the specific properties of CBCA itself.
Q2: What are the main factors that trigger CBCA decarboxylation?
A2: The primary catalyst for the decarboxylation of acidic cannabinoids, including CBCA, is heat.[2][3][4] However, the process is a function of both time and temperature, meaning that decarboxylation can occur slowly even at ambient temperatures over extended periods.[5] Other factors that can contribute to the degradation of cannabinoids, including potential decarboxylation, are exposure to light (especially UV light) and oxygen.[6][7]
Q3: What are the ideal short-term and long-term storage temperatures for CBCA?
A3: For optimal stability and to minimize decarboxylation, CBCA should be stored under refrigerated conditions.
-
Short-Term Storage (up to several weeks): Refrigeration at 2-8°C is recommended.
-
Long-Term Storage (months to years): For extended periods, freezing at -20°C or colder is the preferred method to significantly slow down the decarboxylation process.[6]
Q4: How does light exposure affect CBCA stability?
A4: Exposure to light, particularly UV radiation, can accelerate the degradation of cannabinoids.[6] This degradation can include decarboxylation. Therefore, it is crucial to store CBCA samples in amber or opaque containers to protect them from light.
Q5: What is the role of oxygen in CBCA degradation?
A5: Oxygen can contribute to the oxidative degradation of cannabinoids.[7][8] To prevent this, it is best practice to store CBCA in airtight containers. For highly sensitive samples, purging the container with an inert gas like nitrogen or argon before sealing can provide an extra layer of protection.
Q6: How does pH influence the stability of CBCA in solutions?
A6: While specific studies on the effect of pH on CBCA are limited, the stability of many chemical compounds is pH-dependent.[9][10] It is generally advisable to maintain CBCA solutions at a neutral to slightly acidic pH to prevent potential degradation that can be accelerated under strongly acidic or basic conditions.
Troubleshooting Guides
Problem 1: I am observing a decrease in CBCA concentration and an increase in CBC in my samples over time, even with refrigeration.
-
Possible Cause A: Inadequate Temperature Control. "Refrigeration" can vary. Ensure your storage unit maintains a consistent temperature between 2-8°C. Fluctuations above this range can accelerate decarboxylation.
-
Troubleshooting A:
-
Calibrate and monitor the temperature of your storage unit regularly.
-
Avoid frequent opening of the storage unit to minimize temperature fluctuations.
-
For long-term storage, switch to a freezer set at a stable -20°C or lower.
-
-
Possible Cause B: Light Exposure. Even brief or intermittent exposure to light can contribute to degradation over time.
-
Troubleshooting B:
-
Always use amber or opaque storage vials.
-
If using clear vials, wrap them in aluminum foil or store them inside a light-proof secondary container.
-
Minimize the time samples are exposed to light during handling and analysis.
-
-
Possible Cause C: Oxygen Exposure. The headspace in your storage container contains oxygen which can contribute to degradation.
-
Troubleshooting C:
-
Use the smallest possible vials for your sample volume to minimize headspace.
-
For high-value or long-term samples, consider purging the vials with an inert gas (nitrogen or argon) before sealing.
-
Ensure your container lids provide a true airtight seal.
-
Problem 2: My CBCA standard solution is showing rapid degradation.
-
Possible Cause A: Improper Solvent. The solvent used can impact the stability of cannabinoids.
-
Troubleshooting A:
-
Use high-purity, HPLC-grade solvents.
-
Commonly used solvents for cannabinoid standards include methanol (B129727), ethanol, and acetonitrile.
-
Ensure the solvent is free of acidic or basic contaminants.
-
-
Possible Cause B: Incorrect pH of the Solution.
-
Troubleshooting B:
-
Measure the pH of your standard solution.
-
If necessary, adjust the pH to a neutral or slightly acidic range using a suitable buffer.
-
Quantitative Data on Cannabinoid Decarboxylation
Table 1: First-Order Rate Constants (k) for the Decarboxylation of THCA and CBDA at Various Temperatures.
| Temperature (°C) | THCA Rate Constant (k) (s⁻¹) | CBDA Rate Constant (k) (s⁻¹) | Reference |
| 80 | 5.7 x 10⁻⁵ | - | [2] |
| 95 | 2.1 x 10⁻⁴ | - | [2] |
| 110 | 7.9 x 10⁻⁴ | 3.3 x 10⁻⁴ | [2] |
| 130 | 2.9 x 10⁻³ | 1.1 x 10⁻³ | [2] |
| 145 | 6.7 x 10⁻³ | 2.5 x 10⁻³ | [2] |
Data is illustrative and compiled from studies on THCA and CBDA. Researchers should determine the specific kinetics for CBCA.
Table 2: Time Required for 10% and 50% Decarboxylation of THCA and CBDA at Various Temperatures (Calculated from Rate Constants).
| Temperature (°C) | Time for 10% THCA Decarboxylation (min) | Time for 50% THCA Decarboxylation (min) | Time for 10% CBDA Decarboxylation (min) | Time for 50% CBDA Decarboxylation (min) |
| 80 | 31.0 | 202.8 | - | - |
| 95 | 8.4 | 55.0 | - | - |
| 110 | 2.2 | 14.6 | 5.3 | 35.0 |
| 130 | 0.6 | 4.0 | 1.6 | 10.5 |
| 145 | 0.3 | 1.7 | 0.7 | 4.6 |
Calculations are based on the first-order rate equation: t = -ln(1 - fraction decarboxylated) / k. This table illustrates the exponential effect of temperature on decarboxylation.
Experimental Protocols
Protocol 1: Stability Testing of CBCA Under Different Storage Conditions
Objective: To determine the rate of CBCA decarboxylation under various temperature, light, and atmospheric conditions.
Materials:
-
CBCA isolate or concentrated extract
-
HPLC-grade methanol or ethanol
-
Amber and clear glass vials with airtight caps
-
Temperature-controlled chambers (refrigerator, freezer, oven)
-
Inert gas (nitrogen or argon)
-
HPLC or GC-MS system for analysis
Methodology:
-
Prepare a stock solution of CBCA in the chosen solvent at a known concentration.
-
Aliquot the stock solution into different sets of vials (amber and clear).
-
For each vial type, create subsets for different atmospheric conditions (air headspace vs. inert gas headspace).
-
Place the sets of vials in different temperature-controlled environments (e.g., -20°C, 4°C, 25°C, 40°C).
-
At specified time points (e.g., Day 0, Day 7, Day 14, Day 30, etc.), remove one vial from each condition.
-
Immediately analyze the sample using a validated HPLC or GC-MS method to quantify the concentrations of CBCA and CBC.
-
Plot the concentration of CBCA versus time for each condition to determine the degradation rate.
Protocol 2: Analysis of CBCA and CBC by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of CBCA and its decarboxylated product, CBC, in a sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
CBCA and CBC analytical standards
Methodology:
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm
-
Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the cannabinoids.
-
-
Calibration: Prepare a series of calibration standards of CBCA and CBC of known concentrations. Inject each standard to generate a calibration curve.
-
Quantification: Inject the prepared sample. Identify and quantify the CBCA and CBC peaks based on their retention times and the calibration curves.
Visualizations
Caption: Chemical pathway of CBCA decarboxylation.
Caption: Workflow for a CBCA stability study.
Caption: Troubleshooting logic for CBCA degradation.
References
- 1. thecbggurus.com [thecbggurus.com]
- 2. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. onyxipca.com [onyxipca.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Light Spectra on Morphology, Gaseous Exchange, and Antioxidant Capacity of Industrial Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitacs.ca [mitacs.ca]
- 11. ijtsrd.com [ijtsrd.com]
Technical Support Center: HPLC Analysis of Cannabichromenic Acid (CBCA)
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of Cannabichromenic acid (CBCA). This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve optimal chromatographic performance.
Troubleshooting Guide: Peak Tailing in CBCA Analysis
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. Below are common questions and answers to guide you through resolving peak tailing issues in your CBCA analysis.
Q1: What is peak tailing and how do I know if I have it?
A1: Peak tailing is observed as an asymmetry in the chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks should be symmetrical (Gaussian). A quantitative measure called the Tailing Factor (Tf) or Asymmetry Factor (As) is used to assess peak shape. A Tf or As value greater than 1.2 typically indicates a tailing peak.
Q2: My CBCA peak is tailing. What are the most likely causes?
A2: Peak tailing in the analysis of acidic compounds like CBCA is often due to secondary interactions between the analyte and the stationary phase, or other issues related to the mobile phase, column, or system. The most common causes include:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for acidic analytes.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the acidic CBCA molecule.
-
Column Overload: Injecting too much sample can saturate the column.
-
Column Contamination or Degradation: A dirty or old column can lead to poor peak shape.
-
Extra-Column Volume: Excessive tubing length or diameter can cause band broadening and tailing.
-
Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.
Frequently Asked Questions (FAQs)
Q3: How does mobile phase pH specifically affect the peak shape of CBCA?
A3: this compound is an acidic compound with a pKa value around 2.9-3.2.[1][2] If the mobile phase pH is close to or above the pKa of CBCA, the analyte will exist in both ionized and un-ionized forms. The ionized form can have strong, undesirable secondary interactions with the stationary phase, particularly with residual silanol groups, leading to peak tailing. To ensure a single, un-ionized form of CBCA and minimize these interactions, the mobile phase pH should be maintained at least 1.5 to 2 pH units below its pKa. Therefore, a mobile phase pH of less than 3 is generally recommended for the analysis of acidic cannabinoids.[3]
Q4: What type of HPLC column is best for CBCA analysis?
A4: C18 columns are the most commonly used stationary phases for cannabinoid analysis due to their hydrophobicity, which is well-suited for retaining and separating cannabinoids.[4] For acidic cannabinoids like CBCA, it is advantageous to use a modern, high-purity, end-capped C18 column. End-capping is a process that deactivates most of the residual silanol groups on the silica (B1680970) surface, thereby reducing the potential for secondary interactions that cause peak tailing.
Q5: Can my sample preparation be causing peak tailing?
A5: Yes, several aspects of sample preparation can contribute to peak tailing:
-
Sample Solvent: If your CBCA sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can lead to peak distortion. It is always best to dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
-
Sample Overload: Injecting too high a concentration of CBCA can saturate the stationary phase, resulting in peak tailing. If you suspect overloading, try diluting your sample and re-injecting.[5]
-
Matrix Effects: If your sample has a complex matrix, other components can interfere with the chromatography and cause peak tailing. In such cases, a more thorough sample clean-up procedure, such as solid-phase extraction (SPE), may be necessary.[6]
Q6: I've optimized my mobile phase and am using a good column, but I still see tailing for all my peaks. What else could be the issue?
A6: If all peaks in your chromatogram are tailing, the problem is likely systemic and not related to the specific chemistry of your analyte. Common causes for system-wide peak tailing include:
-
Extra-column band broadening: This can be caused by using tubing with a large internal diameter or excessive length between the injector, column, and detector. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches).[6]
-
Column void or frit blockage: A void at the head of the column or a partially blocked inlet frit can distort the sample band, leading to tailing for all peaks.[5] Reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.
-
Detector settings: A slow detector response time can also cause peak distortion. Check your detector's data acquisition rate and time constant settings.
Data Presentation: HPLC Method Parameters
Below are tables summarizing typical isocratic and gradient HPLC method parameters for the analysis of cannabinoids, including acidic forms like CBCA.
Table 1: Isocratic HPLC Method for Cannabinoid Analysis
| Parameter | Recommended Conditions |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase | 25% (v/v) 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| 75% (v/v) Acetonitrile (B52724) + 0.1% Formic Acid[7] | |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 35 - 45 °C[8] |
| Detection Wavelength | 220 - 228 nm[7][9] |
| Injection Volume | 5 - 10 µL |
Table 2: Gradient HPLC Method for Cannabinoid Analysis
| Parameter | Recommended Conditions |
| Column | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 5-10 mM Ammonium Formate[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient Program | Start at 70-75% B, increase to 85-95% B over 7-8 minutes[9] |
| Flow Rate | 1.5 - 1.6 mL/min[8][9] |
| Column Temperature | 35 - 45 °C[8][9] |
| Detection Wavelength | 220 nm[9] |
| Injection Volume | 5 µL[9] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 2.5)
-
Prepare a 20 mM sodium dihydrogen phosphate (B84403) solution: Dissolve 2.40 g of anhydrous sodium dihydrogen phosphate in 1 L of HPLC-grade water.
-
Prepare a 20 mM phosphoric acid solution: Dissolve 1.36 mL of 85% phosphoric acid in 1 L of HPLC-grade water.
-
Adjust pH: Start with the 20 mM sodium dihydrogen phosphate solution and slowly add the 20 mM phosphoric acid solution while monitoring the pH with a calibrated pH meter until a stable pH of 2.5 is reached.
-
Filter: Filter the buffer through a 0.45 µm or smaller pore size membrane filter to remove any particulates.
-
Mix with Organic Modifier: For the final mobile phase, mix the prepared buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., as specified in your method).
Protocol 2: Reversed-Phase Column Flushing and Cleaning
This protocol is a general guideline for cleaning a contaminated C18 column. Always consult the column manufacturer's instructions first.
-
Disconnect from detector: Disconnect the column from the detector to avoid contamination.
-
Initial Flush (to remove buffers): Flush the column with 20 column volumes of HPLC-grade water.
-
Strong Organic Flush: Flush the column with 20 column volumes of 100% acetonitrile or methanol.
-
Intermediate Strength Flush: Flush with 20 column volumes of isopropanol.
-
Re-equilibration: Before use, re-equilibrate the column with your mobile phase (without buffer salts initially, then with the full mobile phase) until a stable baseline is achieved.
Visualizations
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. cannabisclinicians.org [cannabisclinicians.org]
- 7. connectsci.au [connectsci.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing conversion of CBCA to CBC during sample preparation
Welcome to the Technical Support Center for cannabinoid analysis. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the conversion of cannabichromenic acid (CBCA) to cannabichrome (CBC) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of CBCA converting to CBC?
A1: The primary cause is a chemical reaction called decarboxylation.[1][2] This reaction is mainly triggered by heat, which causes the acidic form of the cannabinoid (CBCA) to lose a carboxyl group and become its neutral counterpart (CBC).[1][2] Light exposure can also contribute to this conversion over time.
Q2: At what temperature does CBCA decarboxylation become significant?
A2: Significant decarboxylation of CBCA begins to occur at temperatures above 80°C and accelerates as the temperature increases.[2] At 120°C, complete decarboxylation can happen in as little as 20 minutes.[2] Therefore, avoiding high temperatures during sample preparation is critical.
Q3: Can the pH of my solvent affect the stability of CBCA?
A3: Yes, the pH of the solvent can influence the stability of cannabinoids. While specific kinetic studies on the effect of pH on CBCA are limited, studies on other cannabinoids like CBD and THC show that strongly acidic conditions (pH 2) can increase the rate of degradation, especially at elevated temperatures.[3] It is generally recommended to use solvents with a neutral or slightly acidic pH to maintain the stability of acidic cannabinoids.
Q4: Which analytical technique is best for quantifying both CBCA and CBC without causing conversion?
A4: High-Performance Liquid Chromatography (HPLC) with UV or DAD (Diode Array Detector) is the preferred method.[4][5] Unlike Gas Chromatography (GC), which uses high temperatures that cause on-column decarboxylation of acidic cannabinoids, HPLC analysis is performed at or near room temperature, thus preserving the original cannabinoid profile of the sample.[6][7]
Q5: How should I store my samples to prevent CBCA degradation?
A5: For long-term stability, samples and reference standards should be stored at low temperatures, ideally at -20°C or below, in airtight containers protected from light.[8][9][10] For short-term storage (up to a week), refrigeration at 4°C is acceptable.[11] Avoid repeated freeze-thaw cycles by preparing smaller aliquots for daily use.[9]
Troubleshooting Guides
Issue 1: Low Recovery of CBCA in the Final Analysis
| Possible Cause | Solution |
| Unintentional Decarboxylation During Sample Preparation | - Extraction: Use cold extraction methods (e.g., chilled ethanol (B145695) at -20°C to -40°C). Avoid any heating steps during extraction.[12] - Solvent Evaporation: If solvent evaporation is necessary, use a rotary evaporator at a low temperature (e.g., <40°C) and high vacuum to minimize heat exposure. |
| Improper Storage | - Store all samples, extracts, and standards at ≤ -20°C in amber vials to protect from light and heat.[9][10] - Minimize the time samples are at room temperature during handling. |
| Inappropriate Analytical Method | - Use HPLC instead of GC for analysis to avoid decarboxylation in the injection port.[5] |
Issue 2: Poor Chromatographic Separation of CBCA and CBC
| Possible Cause | Solution |
| Suboptimal Mobile Phase Composition | - Adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase (e.g., water with 0.1% formic acid).[13][14] A gradient elution may be necessary to achieve baseline separation.[15] |
| Incorrect Column Selection | - A C18 stationary phase is commonly used and effective for cannabinoid separation.[16] Ensure your column is in good condition and has not been contaminated. |
| Peak Tailing | - Extra-column effects: Minimize the length and diameter of tubing connecting the autosampler, column, and detector.[17] - Secondary interactions: The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can improve peak shape by reducing interactions with residual silanols on the stationary phase.[17] |
| Co-elution with Other Cannabinoids | - Optimize the mobile phase gradient and/or try a different stationary phase. Tandem mass spectrometry (MS/MS) can be used for highly selective detection to overcome co-elution issues.[18] |
Data Presentation
Table 1: Influence of Temperature on the Decarboxylation of Acidic Cannabinoids
| Temperature (°C) | Time to Complete Decarboxylation of THCA* | Observations on General Cannabinoid Stability |
| 80 | > 60 minutes | Slow conversion of acidic to neutral forms.[2] |
| 95 | > 60 minutes | Increased rate of decarboxylation.[1] |
| 110 | 30 minutes | Complete conversion of THCA to THC.[1] |
| 120 | 20 minutes | Rapid decarboxylation of THCA.[2] |
| 130 | 9 minutes | Very rapid decarboxylation.[1] |
| 145 | 6 minutes | Almost instantaneous decarboxylation.[1] |
| 160 | < 1 minute | Significant degradation of neutral cannabinoids observed.[2] |
Note: While this data is for THCA, the trend of increasing decarboxylation rate with temperature is directly applicable to CBCA, although the exact rates may differ slightly.
Experimental Protocols
Protocol 1: Cold Ethanol Extraction for Preserving Acidic Cannabinoids
Objective: To extract cannabinoids from plant material while minimizing the conversion of CBCA to CBC.
Materials:
-
Dried and homogenized cannabis/hemp material
-
95% Ethanol, pre-chilled to -40°C[12]
-
Beakers and flasks, pre-chilled
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator with a cold trap
Procedure:
-
Weigh the desired amount of dried, ground plant material and place it in a pre-chilled beaker.
-
Add the pre-chilled ethanol at a solvent-to-sample ratio of approximately 15:1 (v/w).[19]
-
Stir the mixture gently for about 10 minutes, maintaining the cold temperature.[19]
-
Filter the mixture through the Buchner funnel to separate the plant material from the ethanol extract.
-
To recover the solvent, transfer the filtrate to a rotary evaporator. Set the water bath temperature to no higher than 40°C and apply a vacuum.
-
Once the ethanol has evaporated, collect the concentrated cannabinoid extract.
-
Store the extract at -20°C in an amber vial.
Protocol 2: HPLC-UV Analysis of CBCA and CBC
Objective: To separate and quantify CBCA and CBC in an extract.
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[20]
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid[14]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[14]
-
CBCA and CBC analytical reference standards
Procedure:
-
Sample Preparation: Dilute the cannabinoid extract from Protocol 1 in the initial mobile phase composition to a concentration within the calibration range. Filter the diluted sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column Temperature: 35°C[15]
-
Flow Rate: 1.0 mL/min[20]
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm for general cannabinoid profiling, or more specific wavelengths if known (e.g., CBCA has a maximum absorbance around 370 nm).[15][21]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 30 70 7 15 85 8 5 95 | 10 | 30 | 70 |
-
-
Quantification: Prepare a calibration curve using the CBCA and CBC reference standards. Analyze the samples and quantify the concentrations based on the peak areas from the calibration curve.
Visualizations
Caption: Biosynthesis of CBCA and its subsequent conversion to CBC.
Caption: Recommended workflow for sample preparation and analysis.
Caption: Factors that promote the conversion of CBCA to CBC.
References
- 1. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thecbggurus.com [thecbggurus.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unodc.org [unodc.org]
- 6. labdepotinc.com [labdepotinc.com]
- 7. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 9. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rootsciences.com [rootsciences.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rapid Nano-Liquid Chromatographic Method for the Analysis of Cannabinoids in Cannabis sativa L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 19. Cold ethanol extraction of cannabinoids and terpenes from cannabis using response surface methodology: optimization and comparative study - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 20. pickeringlabs.com [pickeringlabs.com]
- 21. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases [mdpi.com]
Technical Support Center: Enzymatic Synthesis of Cannabichromenic Acid (CBCA)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Cannabichromenic acid (CBCA) in enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the synthesis of this compound (CBCA)?
A1: The primary enzyme is this compound synthase (CBCAS). It catalyzes the oxidative cyclization of Cannabigerolic acid (CBGA) to form CBCA.[1][2][3][4] CBCAS is a member of the Berberine Bridge Enzyme (BBE)-like gene family and contains a Flavin Adenine Dinucleotide (FAD) binding domain.[5]
Q2: What are the known kinetic parameters for CBCA synthase?
A2: The kinetic parameters for CBCA synthase can vary depending on the specific enzyme variant and experimental conditions. However, some reported values for the native enzyme are provided in the table below.
Q3: What is the optimal pH for CBCA synthase activity?
A3: The optimal pH for CBCA synthase activity is generally around 5.0. It is important to note that pH can also influence the product specificity of cannabinoid synthases. For instance, some synthases may favor the production of CBCA at a more neutral pH (6.5-7.5), while a more acidic pH (4.0-5.5) can favor the production of other cannabinoids like THCA.[6]
Q4: Are there known inhibitors of CBCA synthase?
A4: Yes, hydrogen peroxide (H₂O₂) and flavin mononucleotide (FMN) have been reported to inhibit CBCA synthase activity. Additionally, heavy metal ions like Mercury (Hg²⁺) can also act as inhibitors.[4] It is crucial to use high-purity reagents and deionized water to avoid potential contamination.
Q5: Is it possible to use an enzyme other than the native CBCA synthase from Cannabis sativa?
A5: Yes, research has shown that engineered variants of CBCA synthase can lead to significantly higher yields. One study reported a 22-fold increase in CBCA production using a rationally designed CBCAS variant.[7] Additionally, novel enzymes from other organisms, such as marine bacteria, are being explored for cannabinoid synthesis.
Troubleshooting Guide
Low or No CBCA Yield
Issue: The enzymatic reaction is producing very low or no detectable amounts of CBCA.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | - Verify Enzyme Integrity: Run an SDS-PAGE to check for protein degradation. - Confirm Activity: Perform a small-scale control reaction with fresh substrates under known optimal conditions. - Storage: Ensure the enzyme is stored at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.[8][9] |
| Suboptimal Reaction Conditions | - pH: Double-check the pH of the reaction buffer at the reaction temperature. The optimal pH for CBCA synthase is around 5.0. - Temperature: Ensure the incubator or water bath is calibrated correctly. The optimal temperature for many cannabinoid synthases is around 30-37°C.[9] - Buffer Composition: The buffer composition can affect enzyme stability and activity. Consider testing different buffer systems if yields are consistently low. |
| Substrate Issues | - Substrate Quality: Use high-purity Cannabigerolic acid (CBGA). Impurities can inhibit the enzyme. - Substrate Concentration: Vary the concentration of CBGA to identify potential substrate inhibition, where very high concentrations can decrease the reaction rate.[8] |
| Insufficient Incubation Time | - Time-Course Experiment: Perform a time-course experiment (e.g., taking samples at 1, 2, 4, 8, and 24 hours) to determine the optimal reaction time.[8] |
Presence of Byproducts
Issue: The reaction mixture contains significant amounts of other cannabinoids, such as Tetrahydrocannabinolic acid (THCA) and Cannabidiolic acid (CBDA).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzyme Promiscuity | - pH Adjustment: The product specificity of cannabinoid synthases can be pH-dependent. Experiment with slightly different pH values within the enzyme's active range to see if it favors CBCA production. Some synthases produce more CBCA at a more neutral pH.[6] - Enzyme Source: Some cannabinoid synthase variants exhibit higher specificity. Consider using an engineered CBCA synthase designed for higher fidelity.[10] |
| Contamination | - Cross-Contamination: Ensure that there is no cross-contamination with other cannabinoid synthases (THCAS or CBDAS) in your enzyme preparation. - Purification of Enzyme: If using a crude enzyme lysate, consider purifying the CBCA synthase to remove other enzymes. |
Data Presentation
Table 1: Kinetic Parameters of Cannabis sativa CBCA Synthase
| Substrate | Kₘ (μM) | Vₘₐₓ (nmol/sec/mg) |
| Cannabigerolic acid (CBGA) | 23 | 0.63 |
| Cannabinerolic acid (CBNRA) | 33 | 0.14 |
Table 2: Impact of Engineered CBCA Synthase on Yield
| Enzyme Variant | Fold Increase in CBCA Production (compared to wild-type) | Reference |
| Rationally Designed CBCAS | 22-fold | [7] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of CBCA
This protocol outlines a general procedure for the enzymatic synthesis of CBCA from CBGA using a purified CBCA synthase.
Materials:
-
Purified CBCA synthase
-
Cannabigerolic acid (CBGA)
-
Reaction Buffer: 50 mM Sodium Citrate, pH 5.0
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Incubator or water bath
-
Quenching solvent (e.g., ice-cold methanol (B129727) or ethyl acetate)
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of CBGA in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO).
-
In a reaction tube on ice, prepare the reaction mixture with a final volume of 100 µL.
-
Add the reaction buffer to the tube.
-
Add the CBGA stock solution to a final concentration of 50-500 µM. Ensure the final concentration of the organic solvent is low (<1%) to prevent enzyme denaturation.
-
-
Enzyme Addition:
-
Add the purified CBCA synthase to the reaction mixture to a final concentration of 1-5 µM.
-
-
Incubation:
-
Incubate the reaction at 30°C for 1 to 4 hours. The optimal incubation time should be determined empirically.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold methanol or ethyl acetate.
-
Vortex the mixture vigorously to extract the cannabinoids.
-
-
Sample Preparation for Analysis:
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for HPLC analysis.[11]
-
Protocol 2: Purification of CBCA by HPLC
This protocol provides a general method for the purification of CBCA from the reaction mixture using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude reaction mixture containing CBCA
-
HPLC system with a preparative or semi-preparative C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Fraction collector
Procedure:
-
Sample Preparation:
-
Filter the supernatant from the quenched reaction mixture through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., a mixture of Mobile Phase A and B).
-
-
Injection and Separation:
-
Inject the filtered sample onto the HPLC column.
-
Run a gradient elution to separate the cannabinoids. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Fraction Collection:
-
Monitor the elution profile using a UV detector (typically at 220-280 nm).
-
Collect the fractions corresponding to the CBCA peak using a fraction collector.
-
-
Solvent Removal and Final Product:
-
Combine the fractions containing pure CBCA.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum centrifuge) to obtain the purified CBCA.
-
-
Purity Analysis:
-
Analyze the purity of the final product using analytical HPLC.
-
Visualizations
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Biosynthesis of Phytocannabinoids and Structural Insights: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Improving CBCA synthase activity through rational protein design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the Cannabidiolic Acid Synthase (CBDAS) variant’s activity from hemp in transgenic Nicotiana benthamiana plants. [opus.uleth.ca]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Cannabichromenic Acid (CBCA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Cannabichromenic acid (CBCA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound (CBCA)?
A1: Matrix effects in LC-MS analysis refer to the alteration of the ionization efficiency of an analyte, such as CBCA, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, reduced sensitivity, and poor reproducibility. In cannabis and cannabis-derived products, common sources of matrix effects include phospholipids (B1166683), pigments, and other cannabinoids.
Q2: What are the primary causes of matrix effects in CBCA analysis?
A2: For lipophilic compounds like CBCA, phospholipids are a primary cause of ion suppression in biological matrices.[1] These molecules can co-elute with CBCA and compete for ionization in the MS source. Other complex matrix components in cannabis, such as other cannabinoids, terpenes, and plant waxes, can also contribute to matrix effects.
Q3: What are the main strategies to overcome matrix effects in the LC-MS analysis of CBCA?
A3: The core strategies for mitigating matrix effects can be grouped into three main areas:
-
Effective Sample Preparation: To remove interfering components from the matrix before analysis.
-
Chromatographic Optimization: To separate CBCA from co-eluting matrix components.
-
Use of Internal Standards: To compensate for signal variations caused by matrix effects.
Q4: Can the acidic nature of CBCA lead to specific challenges during LC-MS analysis?
A4: Yes, acidic cannabinoids like CBCA can be prone to in-source decarboxylation, converting to their neutral counterparts (in this case, Cannabichromene or CBC) in the heated electrospray ionization (ESI) source. This can lead to an underestimation of CBCA and an overestimation of CBC. Careful optimization of the ion source temperature is crucial to minimize this effect. Additionally, acidic cannabinoids can lose a water molecule in the ion source, which should be considered when selecting precursor ions for MS/MS analysis.
Q5: Is a stable isotope-labeled internal standard available for CBCA?
A5: Yes, a deuterated stable isotope-labeled internal standard for this compound (CBCA-D3) is commercially available.[2][3] The use of a stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variations in signal intensity.[1][4][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in CBCA analysis.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | Acidic cannabinoids like CBCA can interact with residual silanols on silica-based columns, leading to peak tailing. Use a column with end-capping or a phenyl-hexyl or biphenyl (B1667301) stationary phase. Optimizing the mobile phase with a small amount of formic acid (e.g., 0.1%) can also improve peak shape. |
| Column Overload | Injecting a sample with a high concentration of matrix components can lead to poor peak shape. Dilute the sample extract before injection. |
| Inappropriate Injection Solvent | If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
Problem: Low or Inconsistent Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient Extraction | The chosen extraction solvent may not be optimal for CBCA. A mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 80:20 v/v) has been shown to provide good recovery for a range of cannabinoids.[6] |
| Analyte Adsorption | Cannabinoids can be "sticky" and adsorb to plasticware or glassware. Using silanized glassware can help minimize this issue. |
| Incomplete Elution from SPE Cartridge | The elution solvent in a Solid-Phase Extraction (SPE) protocol may not be strong enough to fully recover CBCA. Ensure the elution solvent has been optimized for acidic cannabinoids. |
Problem: Significant Ion Suppression or Enhancement
| Potential Cause | Recommended Solution |
| Co-eluting Matrix Components (e.g., Phospholipids) | Implement a more rigorous sample cleanup method to remove these interferences. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS with a dSPE cleanup are more effective than simple "dilute-and-shoot" or protein precipitation.[1] Phospholipid removal plates can also be very effective.[2] |
| High Matrix Loading | Dilute the final sample extract. While this reduces the on-column concentration of CBCA, it can significantly decrease the concentration of interfering matrix components, leading to a net improvement in the signal-to-noise ratio. |
| Chromatographic Co-elution | Optimize the LC gradient to better separate CBCA from the region where most matrix components elute. A longer, shallower gradient can improve resolution. |
| Inappropriate Ionization Source | While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for some matrices. If available, consider evaluating APCI. |
Quantitative Data on Sample Preparation Methods
The following tables summarize recovery and matrix effect data for cannabinoids using different sample preparation techniques. While specific data for CBCA is limited, data for other acidic cannabinoids like THCA can serve as a useful reference.
Table 1: Comparison of Sample Preparation Techniques for Cannabinoids
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| QuEChERS | THC, CBD, CBN | Edibles (Bread) | >85% | ≤ 20% | UCT, Inc. |
| SPE (C8/SAX) | THC, 11-OH-THC, THC-COOH | Whole Blood | >85% | Not specified | Agilent Technologies |
| Phospholipid Removal Filtration | THCA-A | Whole Blood | 90% | 9% (Suppression) | [2] |
| LLE (Hexane:Ethyl Acetate) | THC, CBD, CBDA, THCA-A | Olive Oil | 83.7 - 109.6% | -16 to +7.8% | [7] |
Table 2: Recovery Data for Acidic Cannabinoids using Various Extraction Solvents
| Extraction Solvent | Analyte | Average Recovery (%) | Reference |
| Acetonitrile:Methanol (80:20 v/v) | CBDA, THCA, Δ9-THC | 97 - 105% | [6] |
| Methanol:Water (80:20 v/v) - 1st Extraction | Δ9-THCA | 90.9 - 94.3% | [8] |
| Methanol:Water (80:20 v/v) - 2nd Extraction | Δ9-THCA | 5.5 - 7.8% | [8] |
Experimental Protocols
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Cannabis Flower
This protocol is adapted from general QuEChERS methods for cannabis analysis.[4]
-
Sample Homogenization: Weigh 1 gram of homogenized cannabis flower into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of reagent water and let the sample soak for 30 minutes.
-
Internal Standard Spiking: Add a known amount of CBCA-d3 internal standard solution.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake immediately for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 g for 5 minutes.
-
dSPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE (dSPE) tube containing a suitable sorbent mixture (e.g., PSA and C18) to remove pigments and other interferences.
-
Final Preparation: Vortex the dSPE tube for 30 seconds and centrifuge. Take an aliquot of the cleaned extract for LC-MS analysis, diluting as necessary with the initial mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for Cannabis Extracts
This is a general protocol that should be optimized for the specific SPE cartridge and sample matrix.
-
Sample Preparation: Dissolve a known amount of cannabis extract in a suitable solvent. Dilute with an aqueous buffer to ensure proper loading onto the SPE cartridge. Add the CBCA-d3 internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the CBCA and other cannabinoids with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: QuEChERS sample preparation workflow for CBCA analysis in cannabis flower.
Caption: Troubleshooting decision tree for CBCA matrix effects in LC-MS analysis.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound-D3 (CBCA D3) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Cannabichromenic Acid (CBCA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Cannabichromenic Acid (CBCA).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for CBCA under photolytic stress?
A1: The primary and well-documented degradation pathway for this compound (CBCA) under exposure to ultraviolet (UV) light is its conversion to Cannabicyclolic Acid (CBLA). The presence of CBLA in a sample is often an indicator of its storage history and light exposure.[1]
Q2: What are the expected degradation products of CBCA under other stress conditions?
A2: While specific studies detailing all degradation products of CBCA are limited, based on the behavior of other acidic cannabinoids, the likely degradation products include:
-
Thermal Stress: Decarboxylation to Cannabichromene (CBC).[1]
-
Oxidative Stress: Formation of various oxidation products. For many cannabinoids, oxidation is a common degradation pathway.[1]
-
Acidic/Basic Hydrolysis: Isomerization and other hydrolytic products. Extreme pH conditions are known to catalyze the degradation of cannabinoids.[1]
Q3: My CBCA standard is showing signs of degradation even under recommended storage. What could be the cause?
A3: If your CBCA standard, which is typically stable for at least 3 years when stored at -20°C, is degrading, consider the following:[2][3]
-
Improper Handling: Have the standards been repeatedly freeze-thawed? Have they been exposed to light for extended periods during sample preparation?
-
Solvent Purity: Are the solvents used for reconstitution of high purity (e.g., HPLC or MS grade)? Impurities in solvents can initiate degradation.
-
Storage Container: Are you using amber vials or other light-protecting containers?[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidation.[1]
Q4: I am observing unexpected peaks in my chromatogram during a CBCA stability study. How can I identify them?
A4: The appearance of unknown peaks is a common issue. To identify these, you can:
-
Compare with a fresh sample: Analyze a freshly prepared CBCA standard to confirm if the peaks are newly formed degradation products.
-
LC-MS/MS Analysis: Employ Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks. This data is invaluable for structural elucidation.
-
Review Literature: Compare the retention times and mass data of your unknown peaks with those of known cannabinoid degradation products reported in scientific literature.
Troubleshooting Guides
Issue 1: Inconsistent CBCA Degradation Rates in Forced Degradation Studies
| Possible Cause | Troubleshooting Steps |
| Inconsistent Stress Conditions | Ensure precise control over temperature, pH, and concentration of stressor (acid, base, oxidizing agent). Use calibrated equipment (ovens, pH meters). |
| Variable Sample Concentration | Prepare all samples for the degradation study from a single, homogenous stock solution to ensure a consistent starting concentration of CBCA. |
| Matrix Effects | If working with a formulated product, excipients can either protect CBCA or accelerate its degradation. Conduct studies on the pure drug substance and the full formulation to understand matrix effects. |
| Oxygen Exposure | For oxidative and thermal degradation studies, ensure consistent exposure to air or consider performing studies under an inert atmosphere to control for oxidation. |
Issue 2: Poor Chromatographic Resolution Between CBCA and its Degradants
| Possible Cause | Troubleshooting Steps |
| Suboptimal HPLC Method | Mobile Phase: Modify the gradient slope or the organic-to-aqueous ratio. Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape. |
| Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) that may offer different selectivity for cannabinoids. | |
| Temperature: Adjusting the column temperature can alter selectivity and improve resolution. | |
| Co-elution of Isomers | Degradation processes can lead to the formation of isomers which may be difficult to separate. Consider using a chiral stationary phase if stereoisomers are suspected. |
| Peak Tailing | Column Overload: Reduce the injection volume or sample concentration. |
| Secondary Interactions: Add a competitive agent (e.g., a small amount of a strong acid or base) to the mobile phase to minimize interactions between the analytes and the stationary phase. |
Experimental Protocols
Protocol 1: General Forced Degradation of CBCA
This protocol provides a starting point for inducing degradation of CBCA under various stress conditions. The goal is to achieve 5-20% degradation.[4]
1. Sample Preparation:
-
Prepare a stock solution of CBCA in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the CBCA stock solution with 0.1 M hydrochloric acid (HCl). Incubate at 60°C.
-
Base Hydrolysis: Mix the CBCA stock solution with 0.1 M sodium hydroxide (B78521) (NaOH). Incubate at 60°C.[1]
-
Oxidation: Mix the CBCA stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature in the dark.[1]
-
Thermal Degradation: Incubate the CBCA stock solution at a high temperature (e.g., 70-80°C).
-
Photodegradation: Expose the CBCA stock solution to a light source compliant with ICH Q1B guidelines.
3. Time Points:
-
Sample at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the progression of degradation.
4. Sample Analysis:
-
Prior to analysis, neutralize the acid and base-stressed samples.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV method.
Protocol 2: Suggested HPLC-UV Method for CBCA and Degradants
This is a general-purpose reverse-phase HPLC method that can be optimized for the analysis of CBCA and its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 220 nm or 280 nm) for quantification. |
| Injection Volume | 10 µL |
Data Presentation
The following table is a template for summarizing quantitative data from a forced degradation study of CBCA.
Table 1: Summary of Forced Degradation of CBCA
| Stress Condition | Time (hours) | CBCA Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradation (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | Data | Data | Data | Data | |
| 24 | Data | Data | Data | Data | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | Data | Data | Data | Data | |
| 24 | Data | Data | Data | Data | |
| 3% H₂O₂, RT | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | Data | Data | Data | Data | |
| 24 | Data | Data | Data | Data | |
| 80°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | Data | Data | Data | Data | |
| 24 | Data | Data | Data | Data | |
| Photolytic | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | Data | Data | Data | Data | |
| 24 | Data | Data | Data | Data |
Note: This table should be populated with experimental data.
Visualizations
References
Technical Support Center: Cannabichromenic Acid (CBCA) Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cannabichromenic acid (CBCA) formulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the formulation and storage of CBCA.
Issue 1: Rapid degradation of CBCA to Cannabichromene (B1668259) (CBC) is observed in my formulation.
-
Potential Causes:
-
Heat Exposure: CBCA, like other acidic cannabinoids, is thermally labile and readily decarboxylates into its neutral counterpart, CBC, when exposed to elevated temperatures.[1][2] The rate of this conversion increases significantly with higher temperatures.[1]
-
Light Exposure: Exposure to light, particularly UV radiation, can accelerate the degradation of acidic cannabinoids.[3]
-
Inappropriate pH: The pH of the formulation can influence the stability of cannabinoids.[4][5] While the optimal pH for CBCA stability is not extensively documented, studies on other cannabinoids suggest that a slightly acidic to neutral pH is generally preferred.[4][5]
-
Oxidation: CBCA is susceptible to oxidation, which can lead to the formation of various degradation products.[2][6]
-
-
Solutions:
-
Temperature Control: Maintain low temperatures during all stages of formulation, handling, and storage. For long-term stability, storage at 4°C or below is recommended.
-
Light Protection: Use amber or opaque containers to protect the formulation from light.[7] Conduct all experimental manipulations under low-light conditions whenever possible.
-
pH Optimization: Buffer the formulation to a pH range that minimizes degradation. Based on data for other cannabinoids, a pH between 4 and 6 may be a suitable starting point for optimization.[4][5]
-
Use of Antioxidants: Incorporate antioxidants into the formulation to mitigate oxidative degradation.[6][8] Common antioxidants used in cannabinoid formulations include:
-
Inert Atmosphere: Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Issue 2: My CBCA formulation is showing poor physical stability (e.g., precipitation, phase separation).
-
Potential Causes:
-
Poor Solubility: CBCA, being a lipophilic molecule, has low solubility in aqueous solutions, which can lead to precipitation over time.
-
Incompatible Excipients: Interactions between CBCA and certain excipients can lead to physical instability.[10][11]
-
Improper Formulation Technique: The method used to prepare the formulation (e.g., emulsion, suspension) may not be optimized, leading to instability.
-
-
Solutions:
-
Solubility Enhancement:
-
Co-solvents: Use pharmaceutically acceptable co-solvents to increase the solubility of CBCA.
-
Surfactants and Emulsifiers: For liquid formulations, utilize surfactants and emulsifiers to create stable emulsions or microemulsions.[6]
-
-
Excipient Compatibility Studies: Conduct compatibility studies with selected excipients to ensure they do not negatively impact the stability of CBCA.[12]
-
Encapsulation: Encapsulating CBCA in delivery systems like liposomes, nanoparticles, or microemulsions can protect it from the external environment and improve both physical and chemical stability.[6][13][14]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound (CBCA)?
A1: The primary degradation pathway for CBCA is decarboxylation, which is the removal of a carboxyl group, converting it to cannabichromene (CBC).[3][15] This process is primarily induced by heat and light.[3] Further degradation of CBC can also occur. Additionally, exposure to UV light can convert CBCA into cannabicyclolic acid (CBLA).
Q2: What are the recommended storage conditions for CBCA and its formulations?
A2: To minimize degradation, CBCA and its formulations should be stored at low temperatures (ideally at or below 4°C) in airtight, light-resistant containers.[16] The headspace of the container should be minimized or purged with an inert gas to prevent oxidation.
Q3: How can I assess the stability of my CBCA formulation?
A3: Stability testing should be performed using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[3][15] This involves subjecting the formulation to various stress conditions (e.g., elevated temperature, light, different pH levels) in a process known as a forced degradation study.[17][18][19][20] The concentration of CBCA and the formation of its primary degradants (CBC and CBLA) are monitored over time.
Q4: Are there any specific excipients that are known to improve CBCA stability?
A4: While specific studies on CBCA are limited, the use of antioxidants like BHT, BHA, and ascorbic acid has been shown to improve the stability of other cannabinoids and are expected to be effective for CBCA as well.[6][9] Additionally, formulating CBCA in lipid-based systems or with encapsulating agents like cyclodextrins or polymers used in microencapsulation can enhance its stability.[6][14]
Q5: What is the relative stability of CBCA compared to other acidic cannabinoids?
A5: While quantitative kinetic data for CBCA is not as readily available as for other major acidic cannabinoids, it is generally considered to be an unstable molecule.[3] Studies on other acidic cannabinoids have shown that THCA is the most susceptible to decarboxylation, followed by CBDA and CBGA.[3] The decarboxylation rate of CBCA is reported to be slower than that of THCA.[3]
Data Presentation
Table 1: Relative Decarboxylation Rates of Common Acidic Cannabinoids
| Acidic Cannabinoid | Neutral Counterpart | Relative Decarboxylation Rate | Notes |
| Tetrahydrocannabinolic acid (THCA) | Tetrahydrocannabinol (THC) | Fastest | The rate constant is approximately double that of CBDA and CBGA.[3] |
| Cannabidiolic acid (CBDA) | Cannabidiol (CBD) | Slower than THCA | Degrades to CBD upon heating.[3] |
| Cannabigerolic acid (CBGA) | Cannabigerol (CBG) | Slower than THCA | Considered a precursor to other cannabinoids.[3] |
| This compound (CBCA) | Cannabichromene (CBC) | Slower than THCA | Precursor to CBC and CBLA.[3] |
| Cannabicyclolic acid (CBLA) | Cannabicyclol (CBL) | Slowest (Qualitative) | Reported to be more resistant to decarboxylation than other acidic cannabinoids.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a CBCA Formulation
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a CBCA formulation.
-
Objective: To identify potential degradation products and pathways of CBCA in a given formulation under various stress conditions.
-
Materials and Equipment:
-
CBCA formulation
-
Control blanks (formulation without CBCA)
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber with a light source compliant with ICH Q1B guidelines (UV and visible light)[7]
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Validated stability-indicating HPLC-UV or HPLC-MS method for the quantification of CBCA and its degradants.[3]
-
-
Procedure:
-
Sample Preparation: Aliquot the CBCA formulation into separate, appropriate containers for each stress condition. Prepare corresponding control blanks.
-
Baseline Analysis (T=0): Analyze an initial set of samples to determine the initial concentration of CBCA and the absence of degradants.
-
Stress Conditions:
-
Acid Hydrolysis: Adjust the pH of the formulation to an acidic condition (e.g., pH 1-2 with HCl) and store at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Adjust the pH of the formulation to a basic condition (e.g., pH 12-13 with NaOH) and store at a controlled temperature (e.g., 60°C).
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3%) to the formulation and store at room temperature.
-
Thermal Degradation: Store the formulation at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the formulation to a light source as per ICH Q1B guidelines, alongside dark controls wrapped in aluminum foil.[7]
-
-
Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours). The duration may need to be adjusted based on the lability of the formulation.
-
Sample Analysis: Neutralize the pH-stressed samples before analysis. Analyze all samples using the validated HPLC method to quantify the remaining CBCA and any formed degradation products.
-
-
Data Analysis:
-
Calculate the percentage of CBCA degradation for each stress condition and time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation kinetics if possible (e.g., by plotting the natural logarithm of the CBCA concentration versus time to determine the first-order rate constant).[3]
-
Protocol 2: Liposomal Encapsulation of CBCA
This protocol provides a general method for encapsulating CBCA into liposomes to enhance its stability, adapted from protocols for other cannabinoids.[13]
-
Objective: To encapsulate CBCA within a lipid bilayer to protect it from environmental degradation factors.
-
Materials and Equipment:
-
CBCA isolate or high-purity extract
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol (optional, for membrane rigidity)
-
High-purity ethanol (B145695)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve CBCA, phospholipids, and cholesterol in ethanol in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Hydrate the lipid film by adding the aqueous buffer and agitating (e.g., vortexing or gentle shaking). This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To form smaller, more uniform liposomes, sonicate the MLV suspension using a bath or probe sonicator.
-
For a more defined size distribution, extrude the liposome (B1194612) suspension multiple times through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
-
Characterization:
-
Encapsulation Efficiency: Determine the percentage of CBCA successfully encapsulated within the liposomes. This can be done by separating the free CBCA from the encapsulated CBCA (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the CBCA in each fraction.
-
Particle Size and Polydispersity Index (PDI): Measure the size distribution and uniformity of the liposomes using dynamic light scattering (DLS).
-
Stability Assessment: Store the liposomal CBCA formulation under various conditions (as in the forced degradation study) and monitor for changes in CBCA concentration, particle size, and PDI over time.
-
Visualizations
References
- 1. thecbggurus.com [thecbggurus.com]
- 2. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2018204326A1 - Methodology and formulation for creating a powder of an encapsulated cannabis-based component embedded in a polymer matrix - Google Patents [patents.google.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the role of excipients on the physical stability of directly compressed tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. WO2022094671A1 - Cannabinoid encapsulation technology - Google Patents [patents.google.com]
- 15. um.edu.mt [um.edu.mt]
- 16. caymanchem.com [caymanchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. onyxipca.com [onyxipca.com]
- 19. Forced Degradation Playbook – Pharma Stability [pharmastability.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of CBCA and CBDA Stability for Pharmaceutical Development
An objective guide for researchers, scientists, and drug development professionals on the relative stability of cannabichromenic acid (CBCA) and cannabidiolic acid (CBDA), supported by experimental data and detailed methodologies.
The acidic precursors to many well-known cannabinoids, this compound (CBCA) and cannabidiolic acid (CBDA), are gaining significant interest for their therapeutic potential. However, their inherent instability presents a challenge for pharmaceutical formulation and development. As with other acidic cannabinoids, they are susceptible to degradation, primarily through decarboxylation, which is the loss of a carboxyl group when exposed to heat or light, converting them into their neutral forms, cannabichromene (B1668259) (CBC) and cannabidiol (B1668261) (CBD), respectively. Understanding the comparative stability of these compounds is crucial for ensuring the potency, purity, and shelf-life of cannabinoid-based medicines.
This guide provides a comparative analysis of CBCA and CBDA stability, focusing on the impact of thermal stress. While quantitative comparative data on photostability and pH-dependent stability are less available, the general principles of cannabinoid degradation apply. Factors such as exposure to light (particularly UV radiation), oxygen, and non-neutral pH conditions can accelerate the degradation of both compounds.
Quantitative Stability Data: Thermal Degradation
The primary pathway for the degradation of acidic cannabinoids is thermal decarboxylation. Kinetic studies show that this process generally follows first-order kinetics. The following table summarizes the degradation of CBCA and CBDA in dried cannabis flower at various storage temperatures over one year, demonstrating their relative thermal stability.
| Temperature | Cannabinoid | Initial Mass Fraction (mg/g) | Final Mass Fraction (mg/g) | Percentage Loss | First-Order Rate Constant (k) per day |
| +40 °C | CBCA | ~2.0 | ~0.5 | ~75% | Not explicitly stated |
| CBDA | ~15.0 | ~5.0 | ~67% | Not explicitly stated | |
| +20 °C | CBCA | ~2.0 | ~1.5 | ~25% | Not explicitly stated |
| CBDA | ~15.0 | ~12.5 | ~17% | Not explicitly stated | |
| +4 °C | CBCA | ~2.0 | ~1.8 | ~10% | Not explicitly stated |
| CBDA | ~15.0 | ~14.0 | ~7% | Not explicitly stated | |
| -20 °C | CBCA | ~2.0 | ~2.0 | ~0% | Not explicitly stated |
| CBDA | ~15.0 | ~15.0 | ~0% | Not explicitly stated |
Data synthesized from degradation profile graphs presented in "Thermal stability of cannabinoids in dried cannabis: a kinetic study" by Meija et al. (2022). The study monitored 14 cannabinoids over one year. Initial and final mass fractions are approximate values derived from the graphical representations.
The data indicates that both CBCA and CBDA are relatively unstable at elevated temperatures, with significant degradation occurring at +40°C. At room temperature (+20°C) and refrigerated conditions (+4°C), degradation is slowed but still apparent over a long-term period. Storage at -20°C appears to effectively preserve the integrity of both acidic cannabinoids. While both compounds degrade, the data suggests CBDA may be slightly more stable than CBCA under these specific thermal stress conditions.
Experimental Protocols
To ensure accurate and reproducible stability data, standardized experimental protocols are essential. Below is a representative methodology for conducting a thermal degradation study of acidic cannabinoids.
Protocol: Thermal Stability Analysis via HPLC
1. Objective: To determine and compare the rate of thermal degradation (decarboxylation) of CBCA and CBDA at various temperatures over a defined period.
2. Materials and Equipment:
-
Certified reference standards of CBCA and CBDA.
-
High-purity solvent (e.g., methanol (B129727) or ethanol).
-
Dried, homogenized cannabis flower or cannabis extract with known concentrations of CBCA and CBDA.
-
Inert laboratory vials with airtight seals.
-
Precision-controlled heating oven or heating block.
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector.
-
Analytical balance, volumetric flasks, and pipettes.
3. Procedure:
-
Sample Preparation: Accurately weigh samples of the cannabis material or extract into the inert vials. If using reference standards, prepare stock solutions in the chosen solvent at a known concentration and aliquot them into the vials.
-
Heating: Place the sealed vials into the heating oven pre-set to the desired temperatures (e.g., 80°C, 100°C, 120°C, 140°C, 160°C).
-
Time Points: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove a set of vials for each cannabinoid from the heat source. Immediately quench the degradation reaction by placing the vials in an ice bath.
-
Extraction & Analysis: Extract the cannabinoids from the cooled samples using a validated solvent extraction method. Analyze the concentration of the acidic cannabinoid (CBCA, CBDA) and its neutral counterpart (CBC, CBD) in each sample using a validated HPLC method.
4. HPLC Method Example:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength suitable for both acidic and neutral forms (e.g., 228 nm).
-
Quantification: Generate calibration curves using the certified reference standards to accurately quantify the concentration of each cannabinoid in the samples.
5. Data Analysis:
-
For each temperature, plot the natural logarithm of the concentration of the acidic cannabinoid against time.
-
The degradation is expected to follow first-order kinetics. The slope of the resulting linear regression line will be the negative of the first-order rate constant (k).
-
Compare the rate constants (k) for CBCA and CBDA at each temperature to determine their relative stability.
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the biosynthetic origins, degradation pathways, and mechanisms of action for CBCA and CBDA.
Caption: Biosynthesis of CBDA and CBCA from the precursor CBGA.
A Comparative Guide: HPLC-UV versus LC-MS for Cannabichromenic Acid (CBCA) Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cannabichromenic acid (CBCA), a key acidic cannabinoid precursor, is critical for research, product development, and quality control in the ever-evolving cannabis and pharmaceutical industries. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific analytical needs.
At a Glance: Key Performance Metrics
The choice between HPLC-UV and LC-MS for CBCA quantification often hinges on a trade-off between sensitivity, selectivity, and cost. While HPLC-UV is a robust and cost-effective workhorse for routine analysis, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and specificity, making it the gold standard for trace-level detection and analysis in complex matrices.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | ~0.9 - 3.7 µg/mL | ~0.00003 - 0.0015 µg/mL |
| Limit of Quantification (LOQ) | ~2.8 - 11.1 µg/mL | 0.01 µg/mL |
| Intra-Assay Precision (%CV) | < 5% | < 7% |
| Inter-Assay Precision (%CV) | < 5% | < 6% |
| Accuracy (% Recovery) | 80 - 115% | 91.4 - 108.0% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both HPLC-UV and LC-MS/MS for the quantification of CBCA.
HPLC-UV Method Protocol
This protocol is adapted from established methods for the analysis of acidic cannabinoids.
1. Sample Preparation:
-
Plant Material: Weigh 100-500 mg of homogenized and dried cannabis material.
-
Extraction: Add 10 mL of a solvent mixture (e.g., methanol/chloroform 9:1 v/v or methanol).
-
Sonication/Vortexing: Sonicate for 15-20 minutes or vortex vigorously to ensure efficient extraction.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both with 0.1% formic acid or phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 220 nm or 262 nm for CBCA.[1]
-
Injection Volume: 10 µL.
3. Calibration:
-
Prepare a stock solution of CBCA certified reference material (CRM) in methanol.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.5 - 100 µg/mL).
-
Construct a calibration curve by plotting the peak area against the concentration.
LC-MS/MS Method Protocol
This protocol provides a highly sensitive and selective approach for CBCA quantification.[2]
1. Sample Preparation:
-
Follow the same extraction procedure as for the HPLC-UV method. A further dilution step may be necessary due to the higher sensitivity of the instrument.
2. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 column for LC-MS applications (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor and product ion transitions for CBCA would need to be determined (e.g., monitoring the transition of the deprotonated molecule to a specific fragment ion).
3. Validation Parameters:
-
In addition to the validation parameters for the HPLC-UV method, an LC-MS/MS method validation should also include the assessment of matrix effects and carryover.
Method Validation and Performance Comparison
A thorough validation is essential to ensure the reliability of any analytical method. The following sections detail the key validation parameters and compare the typical performance of HPLC-UV and LC-MS/MS for CBCA quantification.
Linearity
Both HPLC-UV and LC-MS/MS methods demonstrate excellent linearity for the quantification of cannabinoids, with correlation coefficients (r²) consistently exceeding 0.99 within their respective linear ranges.[2]
Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)
This is where the most significant difference between the two techniques lies. LC-MS/MS offers substantially lower LOD and LOQ values, making it the superior choice for detecting and quantifying trace amounts of CBCA.
-
HPLC-UV: The LOD for cannabinoids using HPLC-UV is typically in the range of 0.9 to 3.66 µg/mL, with the LOQ ranging from 2.78 to 11.09 µg/mL.[3]
-
LC-MS/MS: A validated method for 17 cannabinoids, including CBCA, reported a lower limit of quantification (LLOQ) of 10 ng/mL (0.01 µg/mL) in the diluted extract.[2]
Accuracy and Precision
Both methods can achieve high levels of accuracy and precision.
-
HPLC-UV: Accuracy, often determined by spike and recovery experiments, typically falls within the 80-115% range. Precision, assessed as repeatability (intra-day) and intermediate precision (inter-day), generally shows a relative standard deviation (RSD) of less than 5%.[3]
-
LC-MS/MS: For CBCA, a validated LC-MS/MS method demonstrated within-batch accuracy ranging from 91.4% to 108.0% and between-batch accuracy from 91.5% to 107.5%. The within-batch precision was between 0.5% and 6.5%, and the between-batch precision was between 0.9% and 5.1%.[2]
Specificity
-
HPLC-UV: Specificity is achieved through chromatographic separation. However, co-elution with other cannabinoids or matrix components that absorb at the same wavelength can be a challenge.
-
LC-MS/MS: This technique offers superior specificity due to the use of mass-to-charge ratio for detection. Tandem MS (MS/MS) further enhances specificity by monitoring specific fragmentation patterns (MRM), significantly reducing the risk of interference from co-eluting compounds.[2]
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental processes and the logical flow for selecting the appropriate method, the following diagrams are provided.
References
A Comparative Analysis of the Antibacterial Activity of Cannabichromenic Acid (CBCA) and Cannabichromene (CBC)
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Among the myriad of natural compounds being investigated, cannabinoids from Cannabis sativa have demonstrated significant antibacterial potential. This guide provides an objective comparison of the antibacterial activities of two such cannabinoids: cannabichromenic acid (CBCA) and its decarboxylated form, cannabichromene (B1668259) (CBC). The information presented herein is supported by experimental data from peer-reviewed studies to aid in research and development efforts.
Quantitative Comparison of Antibacterial Activity
The primary metric for comparing the potency of antibacterial compounds is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values for CBCA and CBC against various bacterial strains as reported in scientific literature.
| Bacterial Strain | Compound | MIC (µg/mL) | MIC (mg/L) | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | CBCA | 2 | 2 | [1][2][3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | CBC | 8 | 8 | [1][3] |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | CBCA | - | - | [2][4] |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | CBCA | - | - | [2][4] |
| Staphylococcus aureus | CBC | 1-2 | - | [5] |
| Staphylococcus epidermidis | CBC | 1-2 | - | [5] |
Note: Some studies report MIC values in µg/mL while others use mg/L. The table provides both where possible for ease of comparison.
The data indicates that both CBCA and CBC exhibit potent activity against Gram-positive bacteria, including clinically significant strains like MRSA.[6] Notably, CBCA has been reported to have a lower MIC value against MRSA compared to CBC, suggesting it may be a more potent antibacterial agent against this pathogen.[1][3] In one study, CBCA demonstrated faster and more potent bactericidal activity against MRSA than vancomycin (B549263), a conventional antibiotic used to treat MRSA infections.[4][7][8][9]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for determining the antibacterial activity of cannabinoids.
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay is a standard method for determining the MIC of an antimicrobial agent.
-
Bacterial Strains and Growth Conditions: Bacterial isolates, such as various strains of MRSA, are stored at -80°C.[4] For experiments, they are grown at 37°C in appropriate broth media (e.g., Mueller-Hinton Broth).[4]
-
Assay Procedure:
-
A serial dilution of the test compound (CBCA or CBC) is prepared in a 96-well microtiter plate.
-
A standardized inoculum of the target bacterium is added to each well.
-
The plates are incubated for a specified period (e.g., 18-24 hours) at 37°C.
-
Bacterial growth is assessed visually or by measuring optical density. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[1][4] Some studies may use a colorimetric indicator like resazurin (B115843) to determine bacterial inhibition.[4][7][9]
-
2. Time-Kill Assays
This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.
-
Procedure:
-
Bacterial cultures are grown to a specific optical density (e.g., OD600 of 0.001).[9]
-
The test compound (e.g., CBCA at a concentration of 40 µM) is added to the bacterial culture.[9]
-
A control with no compound or with a known antibiotic (e.g., vancomycin at 30 µM) is also included.[9]
-
Aliquots are taken from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
The aliquots are serially diluted and plated on agar (B569324) to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL).[9]
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antibacterial Activity Assessment
The following diagram illustrates a typical workflow for evaluating the antibacterial properties of CBCA and CBC.
Proposed Antibacterial Mechanism of CBCA
Microscopic evaluations suggest a potential mechanism of action for CBCA against bacteria like MRSA.
The proposed mechanism for CBCA involves the degradation of the bacterial lipid membrane and alteration of the bacterial nucleoid, ultimately leading to cell death.[7][8][9] This membrane-targeting action is a promising attribute, as it may be less prone to the development of bacterial resistance compared to antibiotics that target specific intracellular enzymes.
Conclusion
Both CBCA and CBC demonstrate notable antibacterial activity, particularly against Gram-positive bacteria. The available data suggests that CBCA may be a more potent antibacterial agent than CBC against MRSA. The proposed mechanism of action for CBCA, involving the disruption of the bacterial membrane, highlights its potential as a lead compound for the development of new antibiotics. Further research is warranted to fully elucidate the antibacterial spectrum and mechanisms of action of these cannabinoids and to evaluate their therapeutic potential in preclinical and clinical settings.
References
- 1. Antimicrobial Potential of Cannabinoids: A Scoping Review of the Past 5 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cannabispharmacist.org [cannabispharmacist.org]
- 4. Rapid Antibacterial Activity of this compound against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Microbial Activity of Phytocannabinoids and Endocannabinoids in the Light of Their Physiological and Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Antibacterial Activity of this compound against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial Effects of Phytocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Anticonvulsant Profile of Cannabichromenic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticonvulsant effects of Cannabichromenic acid (CBCA) against related phytocannabinoids. Supported by experimental data, this document details the methodologies employed in a key preclinical study and presents the findings in a clear, comparative format to inform future research and development in epilepsy treatment.
Recent preclinical investigations have highlighted the potential of several non-psychotropic phytocannabinoids as effective anticonvulsant agents. Among these, this compound (CBCA), the acidic precursor to Cannabichromene (CBC), has demonstrated significant efficacy in a mouse model of Dravet syndrome, a severe form of childhood epilepsy. This guide synthesizes the available in vivo data to offer a direct comparison of CBCA's anticonvulsant properties with other cannabinoids.
Comparative Anticonvulsant Efficacy
A pivotal study by Anderson et al. (2021) evaluated the anticonvulsant effects of CBCA and related compounds in a hyperthermia-induced seizure model in Scn1a+/- mice, a well-established animal model for Dravet syndrome. The primary measure of efficacy was the temperature threshold at which generalized tonic-clonic seizures (GTCS) were induced. The data clearly indicates that CBCA possesses significant anticonvulsant properties.
| Compound | Dose (mg/kg) | Seizure Temperature Threshold (°C) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | - | 40.5 ± 0.2 | - |
| CBCA | 100 | 41.8 ± 0.2 | < 0.001 |
| CBC | 100 | 41.5 ± 0.3 | < 0.05 |
| CBCV | 100 | 40.7 ± 0.2 | Not Significant |
| CBCVA | 100 | 41.2 ± 0.2 | < 0.05 |
Data summarized from Anderson et al. (2021). Values are represented as mean ± SEM.
Pharmacokinetic Profile of CBCA
The pharmacokinetic properties of CBCA were also characterized in mice following intraperitoneal administration. Understanding the absorption, distribution, metabolism, and excretion (ADME) of CBCA is crucial for interpreting its anticonvulsant effects and for the design of future preclinical and clinical studies.
| Pharmacokinetic Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 15 - 45 minutes |
| Brain-to-Plasma Ratio | Very low (≤0.04) in an oil vehicle |
This data suggests that while CBCA is rapidly absorbed, its penetration into the brain may be limited, a factor that could influence its therapeutic window and dosing strategies.[1]
Experimental Protocols
The following is a detailed methodology for the in vivo anticonvulsant testing as described in the reference study.
Animal Model:
-
Species: Mouse
-
Strain: Scn1a+/- on a C57BL/6J background
-
Rationale: These mice have a heterozygous deletion of the Scn1a gene, which replicates the genetic basis of Dravet syndrome and the associated phenotype of temperature-sensitive seizures.
Drug Administration:
-
Compounds: this compound (CBCA), Cannabichromene (CBC), Cannabichromevarin (CBCV), Cannabichromevarinic acid (CBCVA).
-
Vehicle: A solution of 1:1:18 of ethanol, Kolliphor HS 15, and saline.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dose: 100 mg/kg for the anticonvulsant studies.
-
Pre-treatment Time: 60 minutes prior to seizure induction.
Seizure Induction and Monitoring:
-
Method: Hyperthermia-induced seizures.
-
Procedure:
-
Mice are placed in a chamber with a constant ambient temperature of 30°C.
-
A rectal probe is inserted to monitor the core body temperature.
-
The chamber temperature is gradually increased at a rate of 0.5°C every 2 minutes.
-
The temperature at which the first generalized tonic-clonic seizure (GTCS) occurs is recorded as the seizure threshold. A GTCS is characterized by a loss of posture and tonic extension of the limbs.
-
If no seizure occurs by the time the core body temperature reaches 42.5°C, the experiment is terminated.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vivo validation of CBCA's anticonvulsant effects.
Signaling Pathways: An Area for Further Investigation
While the in vivo anticonvulsant effects of CBCA are evident, the precise molecular mechanisms and signaling pathways underlying these effects are not yet fully elucidated. Research into the pharmacology of acidic cannabinoids is ongoing. It is hypothesized that CBCA may act through mechanisms similar to other anticonvulsant cannabinoids like Cannabidiol (CBD). Potential targets could include receptors and channels involved in regulating neuronal excitability. The diagram below conceptualizes a potential, though not yet validated, signaling pathway for CBCA's anticonvulsant action, drawing parallels with known mechanisms of other cannabinoids.
References
Navigating the Uncharted Waters of Cannabinoid Immunoassays: A Guide to Understanding Cross-reactivity with Cannabichromenic Acid
For the attention of researchers, scientists, and drug development professionals, this guide addresses a critical gap in cannabinoid analytics: the largely uncharacterized cross-reactivity of cannabichromenic acid (CBCA) in common cannabinoid immunoassays. While direct quantitative data for CBCA remains elusive in peer-reviewed literature, this guide provides a framework for assessing this potential interaction. By presenting established experimental protocols and comparative data for other cannabinoids, we aim to equip researchers with the necessary tools to evaluate the specificity of their immunoassays and ensure data integrity.
The increasing diversity of cannabinoid products necessitates a thorough understanding of the analytical methods used for their detection. Immunoassays, valued for their speed and high-throughput capabilities, are a cornerstone of cannabinoid screening. However, the structural similarity among the vast array of cannabinoids presents a significant challenge in the form of antibody cross-reactivity. This can lead to false-positive results or inaccurate quantification, impacting research, clinical diagnostics, and forensic analysis.
This guide focuses on this compound (CBCA), a naturally occurring cannabinoid that is the acidic precursor to cannabichromene (B1668259) (CBC). Despite its presence in cannabis, there is a notable absence of studies specifically investigating its cross-reactivity with commercially available cannabinoid immunoassays. This lack of data represents a significant knowledge gap for researchers working with cannabis extracts and purified cannabinoids.
The Imperative of In-House Validation
Given the absence of specific data for CBCA, it is imperative for laboratories to conduct in-house validation to determine the cross-reactivity of their chosen immunoassay platforms with this compound. The following sections provide a detailed experimental protocol, synthesized from methodologies reported for other cannabinoids, to guide these validation studies.
Experimental Protocol: Assessing Immunoassay Cross-Reactivity
This protocol outlines a general procedure for determining the percentage of cross-reactivity of a specific cannabinoid, such as CBCA, with a cannabinoid immunoassay.
1. Materials and Reagents:
-
Certified reference standards of the target cannabinoid (e.g., CBCA) and the primary analyte the immunoassay is designed to detect (typically 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol, or THC-COOH).
-
Drug-free urine or whole blood matrix.
-
The cannabinoid immunoassay kit to be evaluated (e.g., ELISA, EMIT, etc.).
-
Appropriate laboratory equipment, including calibrated pipettes, vortex mixer, and the instrument platform for the immunoassay (e.g., microplate reader, clinical chemistry analyzer).
-
Solvents for preparing stock solutions (e.g., methanol, ethanol).
2. Preparation of Stock and Fortified Samples:
-
Prepare a high-concentration stock solution of the cross-reactant (e.g., CBCA) and the primary analyte (e.g., THC-COOH) in a suitable solvent.
-
Create a series of fortified samples by spiking the drug-free matrix with the cross-reactant at various concentrations (e.g., 20, 50, 100, 500, and 1000 ng/mL).[1][2]
-
Prepare a set of calibrators and controls using the primary analyte according to the immunoassay manufacturer's instructions.
3. Immunoassay Procedure:
-
Perform the immunoassay on the fortified samples containing the cross-reactant, as well as the calibrators and controls, following the manufacturer's protocol precisely.
-
Record the signal response for each concentration of the cross-reactant.
4. Calculation of Cross-Reactivity:
-
Determine the concentration of the cross-reactant that produces a signal equivalent to the immunoassay's cutoff concentration for the primary analyte.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Primary Analyte at Cutoff / Concentration of Cross-Reactant Producing an Equivalent Signal) x 100
Comparative Cross-Reactivity Data for Other Cannabinoids
To underscore the importance of assessing cross-reactivity, the following table summarizes reported cross-reactivity data for several cannabinoids with various commercial immunoassays. This data illustrates the significant variability in cross-reactivity across different compounds and assay platforms.
| Cannabinoid | Immunoassay Kit | Reported % Cross-Reactivity |
| Cannabinol (CBN) | EMIT II Plus | ~20% (5-fold more CBN than THC metabolite needed for equivalent signal)[3][4] |
| Cannabinol (CBN) | Microgenics MultiGent | ~5% (20-fold more CBN than THC metabolite needed for equivalent signal)[3][4] |
| Δ⁸-THC-COOH | Multiple Kits | 87% to 112% at a 50 ng/mL cutoff[5] |
| Δ¹⁰-THC | Cannabinoids Direct ELISA (Immunalysis) | 13%[3] |
| Δ⁹,¹¹-THC | Cannabinoids Direct ELISA (Immunalysis) | 25%[3] |
| THC-O-acetate | Cannabinoids Direct ELISA (Immunalysis) | 3%[3] |
| Tetrahydrocannabiphorol (THCP) | Cannabinoids Direct ELISA (Immunalysis) | 0.5%[3] |
Note: This table is not exhaustive and is intended to be illustrative. Cross-reactivity can vary between lots and laboratories.
Visualizing the Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of a cannabinoid with an immunoassay.
Conclusion
The potential for cross-reactivity of this compound with cannabinoid immunoassays remains a significant and unaddressed issue in cannabinoid analytics. While direct data is lacking, the structural similarities to other cannabinoids that have demonstrated cross-reactivity suggest that this is a valid concern. Researchers and laboratory professionals are strongly encouraged to perform in-house validation studies to characterize the performance of their immunoassays with CBCA. The experimental protocol and comparative data provided in this guide offer a starting point for these critical investigations, ultimately contributing to more accurate and reliable cannabinoid testing.
References
- 1. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinol (CBN) Cross-Reacts with Two Urine Immunoassays Designed to Detect Tetrahydrocannabinol (THC) Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Study on the Anti-inflammatory Properties of Cannabichromenic Acid (CBCA) and Other Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Cannabichromenic Acid (CBCA) and other well-characterized cannabinoids. Due to a notable scarcity of direct experimental data on CBCA, this comparison leverages data from its decarboxylated form, Cannabichromene (CBC), as a proxy, alongside published data for other major cannabinoids like Tetrahydrocannabinol (THC), Cannabidiol (CBD), and their acidic precursors. It is important to note that acidic cannabinoids have, in some instances, demonstrated greater potency than their neutral counterparts, suggesting that the anti-inflammatory potential of CBCA may be distinct from that of CBC.[1]
Executive Summary
The available scientific literature indicates that various cannabinoids possess significant anti-inflammatory properties. These effects are primarily mediated through the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), and the reduction of pro-inflammatory cytokine and nitric oxide production. While direct quantitative data for CBCA is limited, studies on CBC suggest it exerts its anti-inflammatory effects by downregulating inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2][3] Comparative data for other cannabinoids, particularly the acidic forms like Cannabidiolic Acid (CBDA), show potent and selective inhibition of enzymes like COX-2.[4] This guide synthesizes the available quantitative data, details the experimental methodologies for key assays, and visualizes the involved signaling pathways to aid in the evaluation of these compounds for therapeutic development.
Data Presentation: Comparative Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibition of key inflammatory markers by various cannabinoids.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Cannabinoid | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity (COX-1/COX-2) |
| CBCA | Data Not Available | Data Not Available | Data Not Available |
| THCA | > 100 | > 100 | - |
| CBDA | 18 | 2 | 9 |
| THC | > 100 | > 100 | - |
| CBD | > 100 | > 100 | - |
| CBG | > 100 | 31 | - |
| CBGA | 40 | 120 | 0.33 |
Data for THCA, CBDA, THC, CBD, CBG, and CBGA are sourced from a study evaluating their COX-inhibiting effects.[5] It is noteworthy that CBDA demonstrates selective inhibition of COX-2.[4]
Table 2: Inhibition of Pro-inflammatory Mediators (Qualitative and Semi-Quantitative Data for CBC)
| Inflammatory Mediator | Cell Type | Stimulant | CBC Concentration | % Inhibition |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | 20 µM | ~50% |
| iNOS (mRNA) | RAW 264.7 Macrophages | LPS | 20 µM | 74.12% |
| TNF-α (mRNA) | RAW 264.7 Macrophages | LPS | 20 µM | 44.33% |
| IL-1β (mRNA) | RAW 264.7 Macrophages | LPS | 20 µM | 46.22% |
| IL-6 (mRNA) | RAW 264.7 Macrophages | LPS | 20 µM | 37.59% |
Data for CBC is derived from a study on its in vitro anti-inflammatory potential.[2][6] LPS (lipopolysaccharide) is used to induce an inflammatory response.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory properties of cannabinoids are provided below.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Methodology:
-
Enzyme Preparation: Purified COX-1 (from ram seminal vesicles) and COX-2 (from insect cells or other expression systems) are used.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the respective COX enzyme in a suitable buffer (e.g., Tris-HCl), a heme cofactor, and the test cannabinoid at various concentrations.
-
Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The COX activity is measured by monitoring the initial rate of oxygen consumption using an oxygen electrode or by colorimetric or fluorometric methods that detect the peroxidase activity of COX.
-
Data Analysis: The percentage of inhibition at each cannabinoid concentration is calculated relative to a vehicle control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by non-linear regression analysis.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells stimulated with LPS, a component of the outer membrane of Gram-negative bacteria that potently activates the immune system.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 24- or 96-well plates and allowed to adhere overnight.
-
Pre-treatment: The cells are pre-treated with various concentrations of the test cannabinoid for a specific period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production and secretion of NO and cytokines.
-
Quantification of Nitric Oxide: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.
-
Quantification of Cytokines: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA).
-
Data Analysis: The percentage of inhibition of NO and cytokine production by the cannabinoid is calculated relative to the LPS-stimulated control.
Signaling Pathways and Visualizations
The anti-inflammatory effects of cannabinoids are mediated through the modulation of several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and the experimental workflows.
Signaling Pathways in Inflammation
Cannabinoids can interfere with inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory genes.
Figure 1: Simplified overview of NF-κB and MAPK signaling pathways in inflammation.
Experimental Workflow for In Vitro Anti-inflammatory Assays
The general workflow for assessing the anti-inflammatory effects of cannabinoids in a cell-based assay is depicted below.
Figure 2: General workflow for in vitro anti-inflammatory assays.
Conclusion
While direct and comprehensive data on the anti-inflammatory properties of CBCA remains limited, the available evidence for its decarboxylated form, CBC, and other acidic cannabinoids like CBDA, suggests a promising potential for CBCA as an anti-inflammatory agent. The data presented in this guide highlights the need for further research to fully elucidate the specific mechanisms and potency of CBCA in comparison to other cannabinoids. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of CBCA and other cannabinoids in inflammatory diseases.
References
- 1. essentiascientific.com [essentiascientific.com]
- 2. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabidiolic acid as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Comparison of CBCA and Vancomycin Against MRSA
For Immediate Release
Sydney, Australia - In the ongoing battle against antibiotic-resistant bacteria, a novel phytocannabinoid, Cannabichromenic Acid (CBCA), is demonstrating significant potential as a formidable opponent to Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive head-to-head comparison of CBCA and vancomycin (B549263), the current standard-of-care antibiotic for severe MRSA infections, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performances.
Executive Summary
Emerging research highlights CBCA as a potent bactericidal agent against MRSA, exhibiting faster and more robust activity than vancomycin in preclinical studies.[1][2] While vancomycin remains a clinical cornerstone, its efficacy is increasingly challenged by the rise of resistant strains and its limited effectiveness against bacterial biofilms. CBCA presents a novel mechanism of action, disrupting the bacterial cell membrane, which may offer a new avenue to combat these resilient pathogens. This comparison guide synthesizes the available experimental data on their efficacy, mechanisms of action, and safety profiles.
Table 1: In Vitro Efficacy Against MRSA
| Parameter | CBCA | Vancomycin | References |
| Minimum Inhibitory Concentration (MIC) | ~2 µg/mL (~5.6 µM) | 0.5 - 2.0 µg/mL | [1] |
| Time-Kill Kinetics | Faster and more potent bactericidal activity | Slower bactericidal activity | [1][2] |
| Mechanism of Action | Degradation of the bacterial lipid membrane and alteration of the bacterial nucleoid | Inhibition of cell wall synthesis by binding to D-Ala-D-Ala terminus of peptidoglycan precursors | [1][2][3][4] |
Table 2: Efficacy Against MRSA Biofilms
| Parameter | CBCA | Vancomycin | References |
| Minimum Biofilm Inhibitory Concentration (MBIC) | Data not available | High concentrations often required | |
| Minimum Biofilm Eradication Concentration (MBEC) | Data not available for CBCA. Related compound, CBC, shows reduction in biofilm viability. | Very high concentrations required (often >1000x MIC), with incomplete eradication reported. | [5] |
Table 3: In Vivo Efficacy Against MRSA Infection (Murine Models)
| Parameter | CBCA | Vancomycin | References |
| Systemic Infection Model | Data not available | Demonstrates efficacy in reducing bacterial load in various organs. | |
| Skin Infection Model | Data not available | Reduces lesion size and bacterial burden. |
Table 4: Cytotoxicity Profile
| Parameter | CBCA | Vancomycin | References |
| Mammalian Cell Viability | Maintained in the presence of CBCA | IC50 varies by cell type and exposure time (e.g., ~1-10 mg/mL) | [1][2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC for both CBCA and vancomycin against MRSA is determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).
-
Each well is inoculated with a standardized MRSA suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plate is incubated at 35°C ± 2°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the bacteria.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
MRSA cultures are grown to a logarithmic phase and diluted to a standardized starting inoculum (e.g., 10^5 - 10^6 CFU/mL) in CAMHB.
-
The bacterial suspension is treated with the antimicrobial agent at a specified multiple of its MIC (e.g., 4x MIC). A growth control without the agent is included.
-
Cultures are incubated at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn, serially diluted, and plated on appropriate agar (B569324) plates.
-
After incubation, the number of viable colonies (CFU/mL) is determined. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal.
Mechanisms of Action
The distinct mechanisms of action of CBCA and vancomycin are a critical aspect of this comparison. Vancomycin targets the bacterial cell wall, a pathway that has been subject to the development of resistance. In contrast, CBCA's disruption of the bacterial lipid membrane represents a different and potentially less-traversed route for antibiotic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Antibacterial Activity of this compound against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vancomycin | Soundbite | RSC Education [edu.rsc.org]
- 5. academic.oup.com [academic.oup.com]
Navigating the Cannabinoid Frontier: A Comparative Pharmacokinetic Profile of CBCA and CBC
A scarcity of direct comparative data on the pharmacokinetic profiles of cannabichromenic acid (CBCA) and its decarboxylated counterpart, cannabichromene (B1668259) (CBC), presents a notable gap in cannabinoid research. While both compounds are of growing interest to the scientific community, comprehensive studies directly comparing their absorption, distribution, metabolism, and excretion (ADME) are not yet available in published literature. This guide, therefore, synthesizes the currently available, albeit limited, pharmacokinetic data for each compound individually to provide a foundational understanding for researchers, scientists, and drug development professionals.
Unraveling the Pharmacokinetics: What the Data Reveals
The current body of scientific literature offers preliminary insights into the pharmacokinetic behavior of CBCA and CBC, primarily from preclinical and pilot human studies. A direct, side-by-side comparison of key pharmacokinetic parameters is not feasible due to the absence of comparative studies. The data presented below is collated from individual studies on each compound.
This compound (CBCA): An Understudied Precursor
Research on the pharmacokinetics of CBCA, the acidic precursor to CBC, is still in its nascent stages.[1][2][3] A preclinical study in mice provides the most detailed glimpse into its behavior following intraperitoneal administration.
Table 1: Summary of Preclinical Pharmacokinetic Parameters of CBCA in Mice
| Parameter | Value | Species | Route of Administration | Reference |
| Tmax (plasma) | 30 minutes | Mouse | Intraperitoneal | [2] |
| t1/2 (plasma) | 24 minutes | Mouse | Intraperitoneal | [2] |
| Brain Penetration | Not Detectable | Mouse | Intraperitoneal | [2] |
Cannabichromene (CBC): Emerging Human Data
Slightly more is known about the pharmacokinetics of CBC, with a pilot study in humans providing initial data on its oral administration in combination with cannabidiol (B1668261) (CBD) and Δ9-tetrahydrocannabinol (THC).[4][5] This study suggests that CBC may be preferentially absorbed over CBD and THC when co-administered.[4][5] In vitro studies have also identified CYP2C9 as a primary enzyme in its metabolism.[1]
Table 2: Summary of Pilot Human Pharmacokinetic Parameters of CBC
| Parameter | Value Range | Species | Route of Administration | Reference |
| Tmax (plasma) | 1.6 - 4.3 hours | Human | Oral (with CBD and THC) | [4][5] |
Generating the Evidence: A Prototypical Experimental Protocol
To address the current data gap, a comparative pharmacokinetic study of CBCA and CBC would be required. The following outlines a general experimental protocol for a preclinical study in a rodent model, such as mice, based on established methodologies for cannabinoid pharmacokinetic research.
Objective: To determine and compare the pharmacokinetic profiles of CBCA and CBC following oral administration in mice.
1. Test Compounds and Vehicle Preparation:
-
Pure CBCA and CBC are obtained and their identity and purity are confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
The compounds are formulated in a suitable vehicle for oral administration, such as a solution of ethanol, Tween 80, and saline.
2. Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old, are used for the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Animals are fasted overnight before dosing.
3. Drug Administration and Dosing:
-
Mice are randomly assigned to two groups: one receiving CBCA and the other receiving CBC.
-
A single oral dose (e.g., 10 mg/kg) of the respective compound is administered via oral gavage.
4. Sample Collection:
-
Blood samples are collected from a subset of mice at various time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours).
-
Blood is collected via cardiac puncture or from the tail vein into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
At the final time point, brain tissue may also be collected to assess brain penetration.
5. Bioanalytical Method:
-
Plasma and brain homogenate concentrations of CBCA and CBC are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
The method is validated for linearity, accuracy, precision, and sensitivity.
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each compound is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Key pharmacokinetic parameters are calculated, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
7. Statistical Analysis:
-
The pharmacokinetic parameters of CBCA and CBC are compared using appropriate statistical tests, such as a t-test, to determine any significant differences.
Visualizing the Connection: Biosynthetic Pathway of CBC
CBCA is the direct acidic precursor to CBC. This conversion primarily occurs through decarboxylation, a process typically initiated by heat.[6][7][8] The following diagram illustrates this fundamental biosynthetic relationship.
Caption: Biosynthesis of CBC from CBGA via CBCA.
Future Directions
The limited pharmacokinetic data for CBCA and CBC underscores the need for further research to fully understand their therapeutic potential. Direct comparative studies are essential to elucidate the differences in their ADME profiles, which will be critical for informing dose selection, predicting drug-drug interactions, and designing future clinical trials. As the interest in minor cannabinoids continues to grow, robust pharmacokinetic profiling will be a cornerstone of their development as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics of Non-Psychotropic Phytocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cannabichromene in a medical cannabis product also containing cannabidiol and Δ9-tetrahydrocannabinol: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of cannabichromene in a medical cannabis product also containing cannabidiol and Δ9-tetrahydrocannabinol: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cibdol.com [cibdol.com]
- 7. cannabiscareer.com [cannabiscareer.com]
- 8. The Potential of Cannabichromene (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Methods for the Simultaneous Analysis of CBCA and Other Phytocannabinoids
For researchers, scientists, and drug development professionals, the accurate quantification of phytocannabinoids is critical for ensuring the safety, efficacy, and regulatory compliance of cannabis-based products. Cannabichromenic acid (CBCA) is a major non-psychotropic cannabinoid precursor found in the cannabis plant, alongside more commonly studied compounds like THCA and CBDA.[1][2] The simultaneous analysis of these compounds presents an analytical challenge due to their structural similarity and wide concentration ranges. This guide provides an objective comparison of validated analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, which are considered benchmark techniques for cannabinoid analysis.[3][4]
Comparative Analysis of Method Performance
The choice of analytical technique often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is robust and widely accessible, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, allowing for lower detection limits and more reliable identification in complex matrices.[5][6][7] The following table summarizes key validation parameters from published methods for the simultaneous analysis of CBCA and other phytocannabinoids.
| Method | Analyte | Linearity (R²) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | CBCA | >0.99 | 10 ng/mL | Not Specified | [7] |
| CBDA | >0.99 | 10 ng/mL | 97.2 - 110.9% (Inter-day) | [8][9] | |
| THCA | >0.99 | 10 ng/mL | 97.2 - 110.9% (Inter-day) | [8][9] | |
| CBGA | >0.99 | 10 ng/mL | Not Specified | [7] | |
| CBC | >0.99 | 10 ng/mL | Not Specified | [7] | |
| CBD | >0.99 | 0.195 ng/mL | 97.2 - 110.9% (Inter-day) | [8][9] | |
| Δ⁹-THC | >0.99 | 0.195 ng/mL | 97.2 - 110.9% (Inter-day) | [8][9] | |
| HPLC-UV | CBCA | >0.99 | Not Specified | Not Specified | [3] |
| CBDA | >0.99 | 2.78 - 11.09 µg/mL | 94 - 115% | [10][11] | |
| THCA | >0.99 | 2.78 - 11.09 µg/mL | 94 - 115% | [10][11] | |
| CBG | >0.99 | 2.78 - 11.09 µg/mL | 94 - 115% | [10][11] | |
| CBC | >0.99 | 2.78 - 11.09 µg/mL | 94 - 115% | [10][11] | |
| CBD | >0.99 | 2.78 - 11.09 µg/mL | 94 - 115% | [10][11] | |
| Δ⁹-THC | >0.99 | 2.78 - 11.09 µg/mL | 94 - 115% | [10][11] | |
| ¹H qNMR | CBCA | Not Applicable | Not Specified | Not Specified | [12] |
| CBDA | Not Applicable | Not Specified | Not Specified | [12] | |
| THCA | Not Applicable | Not Specified | Not Specified | [12] | |
| CBGA | Not Applicable | Not Specified | Not Specified | [12] | |
| CBC | Not Applicable | Not Specified | Not Specified | [12] | |
| CBD | Not Applicable | Not Specified | Not Specified | [12] | |
| Δ⁹-THC | Not Applicable | Not Specified | Not Specified | [12] |
Note: Data is compiled from multiple sources and may have been generated using different matrices and standards. Direct comparison requires careful consideration of the experimental context.
Experimental Protocols
Detailed and reproducible methodologies are paramount for successful method validation. Below are representative protocols for LC-MS/MS and HPLC-UV analysis.
Method A: LC-MS/MS for 17 Cannabinoids
This method is designed for high sensitivity and specificity in the quantification of 17 cannabinoids, including acidic and neutral forms, in cannabis and hemp.[7]
-
Sample Preparation (Liquid-Solid Extraction):
-
Homogenize 100 mg of cannabis/hemp material.
-
Add 10 mL of a 9:1 methanol/chloroform solution.
-
Vortex for 20 seconds, sonicate for 30 minutes, and centrifuge at 3500 rpm for 5 minutes.
-
Dilute the supernatant appropriately with the mobile phase to fall within the calibration range (10 to 10,000 ng/mL).[7]
-
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 5 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile/Water.
-
Gradient: A time-programmed gradient is used to achieve separation.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative switching modes are used, as acidic cannabinoids give better signals in negative mode, while neutral cannabinoids are better ionized in positive mode.[1]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each cannabinoid to ensure accurate quantification. For example, for THCA/CBDA, a transition of m/z 359 → m/z 341 can be monitored.[7]
-
Method B: HPLC-UV for 7 Cannabinoids
This method provides a simple, rapid, and cost-effective alternative for the analysis of the seven principal cannabinoids in various matrices like resins, inflorescences, and oils.[10][11]
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Perform an extraction using a suitable solvent such as ethanol (B145695) or methanol, often aided by ultrasonication.
-
Filter the extract through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 stationary phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic or Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic or Acetic Acid.
-
Gradient: Start with a higher percentage of Mobile Phase A, gradually increasing B to elute the cannabinoids. A typical run time is 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 228 nm.
-
Visualized Workflows and Pathways
To better illustrate the processes and concepts involved in cannabinoid analysis, the following diagrams are provided.
A generalized workflow for the simultaneous analysis of phytocannabinoids.
References
- 1. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products | PLOS One [journals.plos.org]
- 7. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A reliable and validated LC-MS/MS method for the simultaneous quantification of 4 cannabinoids in 40 consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Simple, Fast, and Accessible HPLC-UV Method for Cannabinoids Determination in Cannabis sativa L. Extracts and Medicinal Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Direct Quantitation of Phytocannabinoids by One-Dimensional 1H qNMR and Two-Dimensional 1H-1H COSY qNMR in Complex Natural Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Procedural Guide to the Proper Disposal of Cannabichromenic Acid
For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials. Cannabichromenic acid (CBCA), a non-psychoactive cannabinoid precursor, is noted for its instability and rapid conversion to cannabichromene (B1668259) (CBC).[1][2] While specific disposal protocols for pure CBCA are not extensively documented, a comprehensive approach derived from general cannabinoid and acidic chemical waste disposal principles is essential for ensuring laboratory safety and regulatory compliance.
This guide provides a step-by-step operational plan for the proper disposal of CBCA, addressing both solid and liquid waste forms.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific CBCA product in use. A supplier's SDS may indicate hazards associated with the solvent in which the CBCA is provided. For instance, if supplied in acetonitrile, the mixture is considered a highly flammable liquid and vapor that can be harmful if swallowed, in contact with skin, or inhaled.[3]
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves suitable for handling acidic compounds and any solvents.
-
Eye Protection: Safety glasses or goggles to protect against splashes.
-
Lab Coat: To protect skin and clothing from contamination.
Step-by-Step Disposal Protocol for this compound
The primary goal of cannabinoid waste disposal is to render the substance "unusable and unrecognizable" to prevent diversion and environmental contamination.[4][5]
1. Rendering Solid CBCA Waste Unusable:
Solid CBCA waste may include pure compound, contaminated lab materials (e.g., weigh boats, filter paper), or plant material.
-
Grinding: If applicable, grind any solid CBCA material to a fine consistency. This increases the surface area for effective mixing.
-
Mixing: Combine the ground CBCA waste with a non-cannabis waste material at a minimum of a 1:1 ratio, resulting in a mixture that is at least 50% non-cannabis waste.[6][7]
2. Managing Liquid CBCA Waste:
Liquid waste may consist of CBCA in solution or contaminated solvents from experimental procedures. Acidic cannabinoids are known to decompose in solution, with the rate influenced by the solvent, temperature, and light exposure.[8]
-
Characterization: Liquid waste containing CBCA and solvents must be characterized to determine if it is hazardous.[6] This typically involves assessing properties like flammability, corrosivity, reactivity, and toxicity.
-
Neutralization (for acidic solutions): If the waste is primarily an acidic solution of CBCA without hazardous solvents, it may be neutralized with a suitable base (e.g., sodium bicarbonate) under controlled conditions in a fume hood. The pH should be adjusted to a neutral range (typically 6-8) before further disposal. Always add the base slowly and monitor for any exothermic reactions.
-
Solidification: For small volumes of liquid waste, absorption onto an inert material like vermiculite (B1170534) or cat litter can convert it into a solid form for disposal.[4]
-
Hazardous Liquid Waste: If the liquid waste is deemed hazardous (e.g., contains flammable solvents), it must be collected in a designated hazardous waste container.[6] Do not mix incompatible waste streams. For instance, halogenated and non-halogenated organic solvents may sometimes be mixed, but organic solvents should not be combined with toxic metal waste.[9]
3. Packaging and Labeling:
-
Place the rendered solid or solidified liquid CBCA waste mixture into a durable, leak-proof container.
-
Securely seal the container.
-
Clearly label the container as "Non-Hazardous Cannabis Waste for Disposal" or "Hazardous Waste," as appropriate, and include the date of accumulation.
4. Storage and Final Disposal:
-
Store the sealed and labeled waste container in a designated, secure area for hazardous or general laboratory waste, inaccessible to unauthorized personnel.[4]
-
Hazardous waste must be collected by a licensed waste disposal facility, typically within 90 days of accumulation.[9][10]
-
For non-hazardous rendered CBCA waste, disposal options may include:
Always consult with your institution's Environmental Health and Safety (EHS) department and local authorities to ensure full compliance with all applicable regulations.[5]
Quantitative Disposal Parameters
For clarity and adherence to common regulatory standards, the following table summarizes key quantitative measures for cannabis-related waste disposal.
| Parameter | Requirement | Source(s) |
| Non-Cannabis Waste Mixture Ratio | The final mixture must contain at least 50% non-cannabis waste by volume. | [6][7] |
| Hazardous Waste Container Capacity | Containers should not be filled beyond 90% of their capacity. | [4] |
| Hazardous Waste Accumulation Time Limit | Hazardous waste must typically be collected within 90 days from the start of accumulation. | [9][10] |
Experimental Workflow for CBCA Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. muvfl.com [muvfl.com]
- 2. zenleafdispensaries.com [zenleafdispensaries.com]
- 3. dl.novachem.com.au [dl.novachem.com.au]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. open.alberta.ca [open.alberta.ca]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. The decomposition of acidic and neutral cannabinoids in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. int-enviroguard.com [int-enviroguard.com]
Personal protective equipment for handling Cannabichromenic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing Cannabichromenic Acid (CBCA) in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. According to safety data sheets, it is a highly flammable liquid and vapor.[1][2] Exposure can be harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye irritation.[1][2] Therefore, strict adherence to Personal Protective Equipment (PPE) protocols is mandatory.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] |
| Eye Irritation | Causes serious eye irritation.[1][2] |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling CBCA
| Protection Type | Recommended PPE | Specifications and Use |
| Eye and Face Protection | Safety goggles or a face shield. | Must be worn to prevent splashes and protect the eyes from irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). | To be worn to prevent dermal contact.[3][4] Gloves should be removed and disposed of properly after handling. |
| Lab coat or disposable gown. | Provides a barrier to protect clothing and skin from contamination.[4][5] | |
| Respiratory Protection | NIOSH-approved respirator. | Should be used in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of harmful vapors.[3][5][6] |
Experimental Protocols: Safe Handling and Operational Workflow
A systematic approach to handling CBCA is crucial for minimizing exposure and preventing contamination. The following protocols provide step-by-step guidance for laboratory procedures involving this compound.
1. Preparation and Engineering Controls:
-
All work with CBCA should be conducted in a designated, well-ventilated area, ideally within a chemical fume hood.[3][7]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
-
To prevent static discharge with flammable liquids, ground and bond containers and receiving equipment.[1][2][3]
-
Keep CBCA away from heat, sparks, open flames, and hot surfaces. Smoking is strictly prohibited in the handling area.[1][2][3]
2. Handling this compound:
-
Avoid all personal contact, including inhalation.[3]
3. Spill and Exposure Procedures:
-
Spill: In the event of a spill, avoid breathing vapors and ensure the area is well-ventilated.[2] Remove all ignition sources.[2] Absorb the spill with an inert, non-combustible material and place it in a suitable, labeled container for disposal.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek medical attention if irritation persists.[1][8]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water.[8][10] Remove contaminated clothing and wash it before reuse.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of CBCA and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All materials that have come into contact with CBCA, including gloves, wipes, and contaminated labware, should be considered chemical waste.[7]
-
Segregation: Segregate CBCA waste from other laboratory waste streams. Do not mix solid and liquid waste.[7]
-
Containment: Place all CBCA waste into clearly labeled, sealed, and leak-proof containers.[7]
-
Rendering Unusable: In many jurisdictions, cannabis-related waste must be rendered "unusable and unrecognizable" before disposal.[7][11] This can be achieved by mixing the waste with at least 50% non-cannabis material such as soil, compost, or other solid waste.[7][12]
-
Final Disposal: Arrange for the collection and disposal of hazardous waste by a certified waste management company.[7] Permitted disposal methods may include incineration or landfilling at a designated facility.[7][12][13] Disposal regulations can vary by location, so it is crucial to consult local and state authorities to ensure compliance.[12]
Visual Workflow for Safe Handling of CBCA
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dl.novachem.com.au [dl.novachem.com.au]
- 3. benchchem.com [benchchem.com]
- 4. marijuanapackaging.com [marijuanapackaging.com]
- 5. Levitt-Safety | PPE (and other safety equipment) for cannabis farming [levitt-safety.com]
- 6. harmonycr.com [harmonycr.com]
- 7. benchchem.com [benchchem.com]
- 8. cannabinoidqa.com [cannabinoidqa.com]
- 9. chemfaces.com [chemfaces.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
- 12. ikickbutts.org [ikickbutts.org]
- 13. cleanmanagement.com [cleanmanagement.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
